molecular formula C9H10O4 B3148663 2-(Hydroxymethyl)-4-methoxybenzoic acid CAS No. 65399-12-4

2-(Hydroxymethyl)-4-methoxybenzoic acid

Cat. No.: B3148663
CAS No.: 65399-12-4
M. Wt: 182.17 g/mol
InChI Key: CMVVYUFZVXYPLT-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Hydroxymethyl)-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxymethyl)-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVVYUFZVXYPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Structure and Properties of 2-(Hydroxymethyl)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(hydroxymethyl)-4-methoxybenzoic acid (CAS No. 65399-12-4), a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry, materials science, and organic synthesis. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document leverages established principles of physical organic chemistry and extensive data from structurally related analogs to build a robust predictive profile. The guide details the compound's core physicochemical properties, offers a predictive interpretation of its spectroscopic characteristics (NMR, IR, and MS), proposes a logical synthetic pathway, and discusses its potential reactivity and applications. All theoretical and practical discussions are grounded in authoritative data from analogous compounds to ensure scientific integrity and provide a valuable, field-proven resource for laboratory professionals.

Molecular Structure and Physicochemical Properties

2-(Hydroxymethyl)-4-methoxybenzoic acid is a trifunctional aromatic compound featuring a benzene ring substituted with a carboxylic acid group, a hydroxymethyl group, and a methoxy group. The specific arrangement of these functional groups—with the hydroxymethyl and methoxy groups positioned ortho and para to the carboxylic acid, respectively—dictates its electronic properties, reactivity, and intermolecular interactions. The presence of both hydrogen-bond donor (-COOH, -CH₂OH) and acceptor (-COOH, -OCH₃, -CH₂OH) groups suggests it is a crystalline solid with moderate solubility in polar organic solvents and limited solubility in water, a common trait for benzoic acid derivatives.[1][2][3]

The methoxy group, being an electron-donating group, and the carboxylic acid, an electron-withdrawing group, create a distinct electronic environment on the aromatic ring that influences its chemical behavior.

Core Structural and Chemical Data

The fundamental properties of 2-(hydroxymethyl)-4-methoxybenzoic acid are summarized below. These values are based on its chemical formula and data from closely related isomers and analogs.[4][5]

PropertyValue / Predicted ValueSource(s)
IUPAC Name 2-(Hydroxymethyl)-4-methoxybenzoic acid-
CAS Number 65399-12-4[4]
Molecular Formula C₉H₁₀O₄[4]
Molecular Weight 182.17 g/mol [4]
Appearance Predicted: White to off-white crystalline solid[6]
Predicted pKa ~4.0 - 4.5 (Carboxylic Acid)[7][8]
Predicted LogP 1.0 - 1.5-
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 4-
Molecular Structure Visualization

The 2D structure of the molecule highlights the spatial relationship between the functional groups.

Synthesis_Workflow start 4-Methoxy-2-methylbenzoic acid reagent1 NBS, AIBN CCl₄, Reflux start->reagent1 intermediate 2-(Bromomethyl)-4-methoxybenzoic acid reagent2 H₂O, NaHCO₃ (or other weak base) intermediate->reagent2 product 2-(Hydroxymethyl)-4-methoxybenzoic acid reagent1->intermediate Step 1: Radical Bromination reagent2->product Step 2: Hydrolysis (SN2)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the successful transformation at each stage.

Step 1: Benzylic Bromination of 4-Methoxy-2-methylbenzoic acid

  • Causality: This step selectively introduces a bromine atom at the benzylic position, which is activated for radical reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, minimizing side reactions on the aromatic ring. A radical initiator like AIBN is required to start the chain reaction.

  • Methodology:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxy-2-methylbenzoic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).

    • Add a suitable inert solvent, such as carbon tetrachloride (CCl₄) or acetonitrile.

    • Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC by observing the consumption of the starting material.

    • After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(bromomethyl)-4-methoxybenzoic acid.

  • Validation: The crude product should be analyzed by ¹H NMR. The disappearance of the methyl singlet (around δ 2.3-2.5 ppm) and the appearance of a new singlet for the bromomethyl group (-CH₂Br) at a downfield position (around δ 4.5-4.7 ppm) confirms the successful bromination.

Step 2: Hydrolysis to 2-(Hydroxymethyl)-4-methoxybenzoic acid

  • Causality: The benzylic bromide is an excellent substrate for SN2 reactions. Hydrolysis with water, facilitated by a weak base to neutralize the HBr byproduct, will substitute the bromine with a hydroxyl group. A weak base like sodium bicarbonate is used to prevent any potential side reactions involving the acidic carboxylic acid proton.

  • Methodology:

    • Dissolve the crude 2-(bromomethyl)-4-methoxybenzoic acid from the previous step in a mixture of acetone and water.

    • Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution.

    • Heat the mixture to a gentle reflux (50-60°C) for 1-3 hours, monitoring by TLC until the starting bromide is consumed.

    • Cool the mixture and remove the acetone under reduced pressure.

    • Acidify the remaining aqueous solution with dilute HCl (e.g., 1M) until the pH is ~2-3. The desired product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol/water.

  • Validation: The final product's identity and purity should be confirmed using the spectroscopic methods outlined in Section 2. A successful reaction will show the disappearance of the -CH₂Br signal and the appearance of the -CH₂OH signal in the ¹H NMR spectrum.

Potential Applications and Research Directions

Given the structural motifs present in 2-(hydroxymethyl)-4-methoxybenzoic acid, its potential applications can be extrapolated from related compounds.

  • Pharmaceutical Intermediates: Many substituted benzoic acids are core scaffolds in drug development. For instance, 4-methoxy-2-methylbenzoic acid serves as an intermediate for anti-inflammatory and analgesic drugs. [6]The presence of the hydroxymethyl group offers an additional site for modification, making it a potentially valuable building block for creating libraries of novel therapeutic agents.

  • Materials Science: Aromatic carboxylic acids are often used in the synthesis of specialty polymers and resins, imparting thermal stability and specific chemical resistance. [9]The additional hydroxyl functionality could be used for cross-linking or creating novel polyesters.

  • Agrochemicals and Fragrances: Esters of methoxybenzoic acids are used in the fragrance and agrochemical industries. [10][11]The title compound could serve as a precursor to esters with unique aromatic profiles or biological activities.

Safety and Handling

No specific safety data sheet (SDS) exists for 2-(hydroxymethyl)-4-methoxybenzoic acid. However, based on the GHS classifications for structurally similar compounds like 4-methoxy-2-methylbenzoic acid and other substituted benzoic acids, the following hazards should be assumed: [12][13]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • P261: Avoid breathing dust.

    • P264: Wash hands and exposed skin thoroughly after handling.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: Use only in a well-ventilated area, preferably a fume hood. Avoid dust formation. Keep away from strong oxidizing agents.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

  • Aldlab Chemicals. 2-(hydroxymethyl)-4-methoxybenzoic acid. [Link]

  • PubChem. 2-Hydroxy-4-methoxybenzoic acid;2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol. [Link]

  • ACS Publications. Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]

  • PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • University of Regensburg. 13C NMR Chemical Shift Table. [Link]

  • Doc Brown's Chemistry. Physical chemical properties benzoic acid. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • SATHEE. Chemistry Benzoic Acid. [Link]

  • PubChem. 4-Methoxysalicylic Acid. [Link]

  • Turito. Benzoic Acid - Structure, Properties, Reactions. [Link]

  • LISKON. Production Process of p-Methoxybenzoic Acid: Methods and Industry Trends. [Link]

  • PubMed. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. [Link]

  • ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. [Link]

  • ACS Publications. Benzoic Acid Derivatives from Piper Species and Their Fungitoxic Activity against Cladosporium cladosporioides and C. sphaerospermum. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

  • ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link]

  • ResearchGate. Experimental and theoretical study on benzoic acid derivatives. [Link]

  • University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

  • PubChem. 4-Methoxy-2-methylbenzoic acid. [Link]

  • FooDB. Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • DSpace@MIT. 1H NMR Spectral parameters for substituted benzenes. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

  • Oreate AI Blog. Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PMC. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]

  • SlidePlayer. IR Spectroscopy of Hydrocarbons. [Link]

  • PubChem. 2-Hydroxy-4-methoxybenzoate. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • PubChem. 2-Methoxy-4-methylbenzoic acid. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • Let's Talk Academy. Benzoic Acid Mass Spectrum. [Link]

  • ACS Publications. Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. [Link]

Sources

2-(Hydroxymethyl)-4-methoxybenzoic Acid: A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Pharmacophore Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery, the precise functionalization of aromatic building blocks is paramount for constructing complex pharmacophores. 2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4) serves as a highly versatile, bifunctional intermediate. Featuring both a carboxylic acid and an ortho-hydroxymethyl group, it is uniquely primed for intramolecular cyclization, making it a critical precursor for synthesizing 5-methoxy-substituted phthalides (isobenzofuranones) and isoindolines—motifs prevalent in immunosuppressants and neurological modulators.

Understanding the physicochemical boundaries and the synthetic causality of this molecule is essential for researchers looking to integrate it into late-stage functionalization or scale-up campaigns.

Quantitative Data & Physicochemical Properties

The following table summarizes the core identity and physicochemical metrics of the compound, synthesized from verified supplier data[1][2].

PropertyValue
IUPAC Name 2-(Hydroxymethyl)-4-methoxybenzoic acid
CAS Number 65399-12-4
Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
Standard Purity ≥95.0% - 97.0%
SMILES COc1cc(CO)c(C(O)=O)cc1
InChI Key CMVVYUFZVXYPLT-UHFFFAOYSA-N

Mechanistic Pathways: The Causality of Directed ortho-Metalation (DoM)

Direct formylation or hydroxymethylation of 4-methoxybenzoic acid is fundamentally flawed due to poor regioselectivity; the electron-donating methoxy group competes with the carboxylic acid to direct electrophilic aromatic substitution. To achieve absolute regiocontrol at the C2 position, we must exploit Directed ortho-Metalation (DoM) [3].

The Role of the Directing Metalation Group (DMG)

As an application scientist, I strongly advocate for converting the starting carboxylic acid into an N,N-diethylamide. The amide acts as a powerful DMG. The Lewis basic oxygen of the amide coordinates with the lithium atom of sec-butyllithium (sec-BuLi), creating a pre-lithiation complex that kinetically drives the deprotonation exclusively to the adjacent ortho-proton (C2), overriding the electronic influence of the C4-methoxy group.

Thermodynamic Control via TMEDA

The addition of Tetramethylethylenediamine (TMEDA) is non-negotiable in this workflow. sec-BuLi naturally forms hexameric aggregates in non-polar solvents, which are kinetically sluggish. TMEDA chelates the lithium ions, breaking these aggregates into highly reactive monomers, thereby accelerating the metalation step while preventing nucleophilic attack on the amide carbonyl at cryogenic temperatures.

DoM_Synthesis SM 4-Methoxybenzoic acid Starting Material Prot Amide Formation (Install DMG) SM->Prot SOCl2, Et2NH Lith sec-BuLi / TMEDA (ortho-Lithiation) Prot->Lith THF, -78°C Trap (CH2O)n (Electrophilic Trapping) Lith->Trap Formylation Deprot Acidic Hydrolysis (Deprotection) Trap->Deprot Intermediate Prod 2-(Hydroxymethyl)- 4-methoxybenzoic acid Deprot->Prod Target Molecule

Directed ortho-metalation (DoM) workflow for synthesizing 2-(hydroxymethyl)-4-methoxybenzoic acid.

Self-Validating Experimental Protocol

The following methodology outlines the synthesis of 2-(hydroxymethyl)-4-methoxybenzoic acid via the DoM route. Every critical step includes an in-process validation check to ensure the integrity of the synthesis.

Step 1: DMG Installation (Amide Protection)
  • Reaction: Suspend 4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by dropwise addition of thionyl chloride (1.5 eq) at 0°C. Stir for 2 hours at room temperature, then concentrate in vacuo.

  • Coupling: Dissolve the crude acid chloride in DCM and cool to 0°C. Slowly add diethylamine (2.5 eq). Stir for 3 hours.

  • Validation Check: Perform FT-IR analysis. The broad -OH stretch (3300-2500 cm⁻¹) of the starting acid must be absent. A sharp tertiary amide carbonyl peak should appear at ~1630 cm⁻¹.

Step 2: Cryogenic Lithiation
  • Setup: In a rigorously dried Schlenk flask under an argon atmosphere, dissolve the N,N-diethyl-4-methoxybenzamide (1.0 eq) and anhydrous TMEDA (1.2 eq) in anhydrous THF[3].

  • Metalation: Cool the mixture to -78°C using a dry ice/acetone bath. Dropwise add sec-BuLi (1.2 M in cyclohexane, 1.2 eq) over 30 minutes. The solution typically turns a deep red/orange, indicating the formation of the ortho-lithiated species. Stir for 1 hour at -78°C.

Step 3: Electrophilic Trapping
  • Formylation: Add a large excess of rigorously dried paraformaldehyde (3.0 eq) in one portion.

  • Reaction Progression: Allow the reaction to stir for 2 hours while slowly warming to room temperature.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organics over Na₂SO₄ and concentrate to yield the intermediate 2-(hydroxymethyl)benzamide.

Step 4: Deprotection (Hydrolysis)
  • Hydrolysis: Suspend the intermediate in a 6M HCl solution. Reflux at 100°C for 12–16 hours to cleave the diethylamide.

  • Isolation: Cool the mixture, allowing the target 2-(hydroxymethyl)-4-methoxybenzoic acid to precipitate. Filter and wash with cold water.

  • Validation Check: ¹H NMR (DMSO-d6) must show the reappearance of the highly deshielded carboxylic acid proton (~12.5 ppm) and the benzylic -CH₂- protons as a singlet (~4.7 ppm).

Applications in Drug Development: Phthalide Formation

In medicinal chemistry, 2-(hydroxymethyl)benzoic acids are rarely the final drug candidates; rather, they are highly reactive precursors. The proximity of the hydroxymethyl group to the carboxylic acid makes CAS 65399-12-4 highly susceptible to intramolecular esterification (lactonization).

Upon mild acid catalysis or dehydrating conditions, the molecule cyclizes to form 5-methoxyisobenzofuran-1(3H)-one (5-methoxyphthalide). This phthalide core is a privileged scaffold, serving as the foundational building block for synthesizing complex isoindoline-based dopamine D3 modulators and analogs of the immunosuppressant mycophenolic acid.

Cyclization Start 2-(Hydroxymethyl)- 4-methoxybenzoic acid Act Acid Catalysis (H+) Protonation of -OH Start->Act H+ / Heat Attack Intramolecular Attack by Carboxylate Act->Attack -H2O End 5-Methoxyisobenzofuran- 1(3H)-one (Phthalide) Attack->End Cyclization

Acid-catalyzed intramolecular cyclization of the benzoic acid to form a phthalide pharmacophore.

References

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Comprehensive Technical Guide: Physicochemical Profiling and Analytical Workflows for 2-(Hydroxymethyl)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and organic synthesis, substituted benzoic acids serve as critical pharmacophores and synthetic intermediates. 2-(Hydroxymethyl)-4-methoxybenzoic acid is a highly versatile building block, frequently utilized in the synthesis of biologically active phthalides, benzamides, and targeted small-molecule therapeutics.

However, handling this compound requires a deep understanding of its structural mechanics. Due to the ortho-relationship between the hydroxymethyl and carboxylic acid groups, the molecule is highly sensitive to pH variations, readily undergoing intramolecular cyclization. This whitepaper provides researchers and analytical scientists with field-proven insights, self-validating protocols, and authoritative structural data to ensure accurate characterization and synthesis of this compound.

Physicochemical Profiling & Structural Data

Accurate identification and molecular profiling are the first steps in any rigorous analytical workflow. The molecular weight of 2-(Hydroxymethyl)-4-methoxybenzoic acid is established at 182.17 g/mol according to 1[1], with some high-purity standard providers citing 182.18 g/mol based on specific isotopic weighting .

The table below consolidates the core quantitative and structural parameters necessary for laboratory verification:

PropertyValueAuthoritative Source
Chemical Name 2-(Hydroxymethyl)-4-methoxybenzoic acid2[2]
CAS Number 65399-12-41[1]
Molecular Formula C9H10O43[3]
Molecular Weight 182.17 - 182.18 g/mol
SMILES String COc1cc(CO)c(C(O)=O)cc11[1]
InChI Key CMVVYUFZVXYPLT-UHFFFAOYSA-N2[2]

Mechanistic Insights: The Phthalide-Carboxylate Equilibrium

A critical failure point in many laboratories is treating 2-(Hydroxymethyl)-4-methoxybenzoic acid like a standard, stable benzoic acid. Causality of Instability: The proximity of the nucleophilic hydroxymethyl group (-CH₂OH) at the ortho position to the electrophilic carboxylic acid (-COOH) creates a highly reactive system.

When exposed to acidic environments (pH < 4), the hydroxyl oxygen attacks the protonated carbonyl carbon. This eliminates a molecule of water and forms a stable 5-membered lactone ring fused to the benzene core, resulting in 5-methoxyphthalide (5-methoxyisobenzofuran-1(3H)-one). This equilibrium dictates all handling, storage, and analytical procedures.

Reaction_Equilibrium Lactone 5-Methoxyphthalide (Closed Ring) Acid 2-(Hydroxymethyl)- 4-methoxybenzoic acid (Open Chain) Lactone->Acid NaOH (aq), Heat Hydrolysis Acid->Lactone H+ (pH < 4) Spontaneous Lactonization

pH-dependent equilibrium between the open-chain acid and its closed-ring lactone.

Self-Validating Analytical Protocol: UHPLC-MS/MS

To accurately quantify the purity of 2-(Hydroxymethyl)-4-methoxybenzoic acid (typically >95% for research grade 3[3]), standard LC-MS methods must be abandoned. Standard mobile phases rely on 0.1% Formic Acid to promote ionization; however, passing this specific compound through an acidic column will trigger rapid on-column lactonization, resulting in split peaks or false degradation data.

Step-by-Step Methodology

Objective: Accurately quantify the open-chain acid without inducing artifactual cyclization.

  • Alkaline Sample Preparation:

    • Weigh 1.0 mg of the standard compound.

    • Dissolve in 1.0 mL of Methanol/Water (50:50, v/v) buffered with 10 mM Ammonium Bicarbonate (pH 8.0).

    • Self-Validation Step: Prepare a secondary "control" sample in 0.1% Formic Acid. The basic prep should yield a single peak for the highly polar carboxylate. The acidic prep acts as a positive control, showing conversion to the less polar lactone.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry (ESI-):

    • Mode: Electrospray Ionization in Negative Mode (ESI-).

    • Rationale: The free carboxylic acid readily deprotonates at pH 8.0, providing excellent analytical sensitivity. Monitor the [M-H]- ion at m/z 181.05 .

  • Data Validation:

    • Confirm the absence of the lactone artifact (m/z 165.05) in the primary sample. If the lactone is detected, verify the pH of the mobile phase and sample diluent.

Analytical_Workflow A Sample Preparation Weigh & Dissolve B Buffer Addition (pH 8.0 NH4HCO3) A->B Avoid Acidic Solvents C UHPLC Separation (Alkaline Mobile Phase) B->C Stabilizes Open-Chain Carboxylate D ESI-MS/MS Detection (Negative Ion Mode) C->D Elution E Data Validation Check m/z 181.05 D->E Quantify

UHPLC-MS/MS workflow emphasizing pH control to prevent on-column lactonization.

Synthetic Methodologies & Application in Drug Design

Direct formylation or hydroxymethylation of 4-methoxybenzoic acid often suffers from poor regioselectivity. To guarantee the correct ortho relationship, the most reliable synthetic pathway begins with a pre-formed anhydride.

Synthetic Workflow: Regioselective Reduction and Hydrolysis
  • Regioselective Reduction: Dissolve 4-methoxyphthalic anhydride in anhydrous THF. Slowly add Sodium Borohydride (NaBH₄) at 0°C.

    • Causality: NaBH₄ selectively reduces the less sterically hindered carbonyl of the anhydride, yielding 5-methoxyphthalide.

  • Base-Catalyzed Hydrolysis: Suspend the isolated 5-methoxyphthalide in 2M NaOH (aq) and heat to 80°C for 2 hours until the solution becomes clear.

    • Causality: The strong base irreversibly opens the lactone ring, forming the highly soluble sodium salt of the target acid.

  • Controlled Acidification (Critical Step): Cool the solution to 0°C. Carefully titrate with 1M HCl until the pH reaches exactly 6.0 .

    • Self-Validation: If the pH drops below 4.0, the product will spontaneously re-cyclize into the phthalide, precipitating as an oily residue. At pH 6.0, the free 2-(hydroxymethyl)-4-methoxybenzoic acid precipitates cleanly as a stable white solid. Filter immediately and dry under vacuum.

References

  • Aldlab Chemicals. 2-(hydroxymethyl)-4-methoxybenzoic acid. 1

  • Sigma-Aldrich. 4-methoxybenzoic acid.

  • CymitQuimica. 2-(HYDROXYMETHYL)-4-METHOXYBENZOIC ACID. 2

  • Key Organics. 2-(Hydroxymethyl)-4-methoxybenzoic Acid. 3

Sources

An In-Depth Technical Guide to the pKa and Acidity Constants of 2-(Hydroxymethyl)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the realm of rational drug design and advanced organic synthesis, understanding the precise physicochemical properties of building block molecules is non-negotiable. 2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4) is a highly specialized, multi-substituted benzoic acid derivative utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1].

The acid dissociation constant (


) of this compound dictates its ionization state at physiological pH, governing its solubility, lipophilicity, and receptor-binding affinity. Because the exact empirical 

of this specific multi-substituted derivative is rarely cataloged in standard foundational databases, this whitepaper provides a rigorous theoretical framework for predicting its acidity based on substituent electronic effects, followed by field-proven, self-validating experimental protocols for empirical determination.

Structural Profiling and Physicochemical Data

Before initiating any analytical workflow, a comprehensive structural profile is required to anticipate the molecule's behavior in aqueous media. The presence of both an electron-donating methoxy group and a potentially hydrogen-bonding hydroxymethyl group creates a complex electronic environment.

Table 1: Fundamental Physicochemical Properties
PropertyValueSource / Methodology
Chemical Name 2-(Hydroxymethyl)-4-methoxybenzoic acidIUPAC Nomenclature
CAS Registry Number 65399-12-4Commercial Standards[1]
Molecular Formula C₉H₁₀O₄Elemental Composition[2]
Molecular Weight 182.17 g/mol Mass Spectrometry[2]
SMILES String COc1cc(CO)c(C(O)=O)cc1Cheminformatics[2]
Predicted

Range
4.00 – 4.30Hammett Equation Estimation

Theoretical Framework: Electronic Effects on Acidity

As a Senior Application Scientist, I approach


 determination not just as a measurement, but as a validation of molecular orbital theory. The acidity of a benzoic acid derivative is dictated by the stability of its conjugate base (the carboxylate anion). We must deconstruct the molecule into its parent structure and its two substituents to understand the causality of its 

.
Table 2: Comparative Values of Reference Compounds
CompoundSubstituent(s)

(Aq, 25°C)
Electronic Effect on Conjugate Base
Benzoic Acid None (-H)4.20[3]Baseline reference
4-Methoxybenzoic Acid para-OCH₃~4.47[3]Destabilization (+R effect)
2-(Hydroxymethyl)benzoic Acid ortho-CH₂OH3.84[4]Stabilization (-I effect & H-bonding)
The Destabilizing Para-Methoxy Group (+R Effect)

The methoxy (-OCH₃) group at the para position exerts a strong electron-donating resonance (+R) effect[3]. By pushing electron density into the aromatic ring, it intensifies the negative charge on the carboxylate anion. This destabilizes the conjugate base, making the parent molecule less acidic (raising the


 from 4.20 to ~4.47)[3].
The Stabilizing Ortho-Hydroxymethyl Group (-I Effect & H-Bonding)

Conversely, the hydroxymethyl (-CH₂OH) group at the ortho position exerts a weak electron-withdrawing inductive (-I) effect due to the electronegative oxygen atom. More importantly, the hydroxyl proton can form a highly stable intramolecular hydrogen bond with the adjacent carboxylate anion[4]. This locks the anion into a stable conformation, effectively dispersing the negative charge and making the compound more acidic (lowering the


 to 3.84)[4].
Net Balancing Effect

In 2-(Hydroxymethyl)-4-methoxybenzoic acid, these two forces compete. The potent stabilization from the ortho-hydroxymethyl group is partially offset by the resonance donation from the para-methoxy group. Consequently, the predicted


 falls in the intermediate range of 4.0 to 4.3 .

G Parent Benzoic Acid pKa = 4.20 Sub1 4-Methoxy Group (-OCH3) +R Effect Parent->Sub1 Para Substitution Sub2 2-Hydroxymethyl Group (-CH2OH) -I Effect & H-Bonding Parent->Sub2 Ortho Substitution Effect1 Destabilizes Anion Increases pKa (~4.47) Sub1->Effect1 Effect2 Stabilizes Anion Decreases pKa (~3.84) Sub2->Effect2 Target 2-(Hydroxymethyl)-4-methoxybenzoic acid Predicted pKa: 4.0 - 4.3 Effect1->Target Net Balancing Effect2->Target Net Balancing

Substituent electronic effects governing the pKa of 2-(Hydroxymethyl)-4-methoxybenzoic acid.

Experimental Protocols for Empirical Determination

To transition from theoretical prediction to empirical fact, we employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that environmental artifacts do not skew the thermodynamic data.

Protocol A: High-Precision Potentiometric Titration (Primary Method)

Potentiometric titration is the gold standard for


 determination of soluble carboxylic acids[3].

Causality & Experimental Design:

  • Temperature Control:

    
     is a temperature-dependent thermodynamic value. The jacketed vessel is strictly maintained at 25.0 ± 0.1 °C.
    
  • Ionic Strength (

    
    ):  Maintained at 0.1 M using KCl. This ensures the activity coefficients of the ions remain constant, yielding a true thermodynamic 
    
    
    
    rather than a concentration-dependent apparent
    
    
    .
  • Inert Atmosphere: Purging with

    
     gas prevents atmospheric 
    
    
    
    from dissolving and forming carbonic acid, which would introduce a secondary buffering system and distort the equivalence point.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a high-performance glass pH electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00 at exactly 25°C.

  • Sample Preparation: Accurately weigh ~18.2 mg (0.1 mmol) of 2-(Hydroxymethyl)-4-methoxybenzoic acid[1]. Dissolve in 50 mL of a 0.1 M KCl aqueous solution (prepared with Milli-Q water, freshly boiled and cooled under

    
    ).
    
  • System Purge: Seal the titration vessel and purge with high-purity

    
     gas for 15 minutes prior to titration. Maintain a gentle 
    
    
    
    blanket over the liquid surface.
  • Titration Execution: Using an automated titrator, dispense standardized 0.1 M NaOH (carbonate-free) in 0.05 mL increments.

  • Equilibration: Allow the pH reading to stabilize (drift < 0.001 pH/min) before recording each data point.

  • Data Analysis: Plot the titration curve (pH vs. Volume). Calculate the first derivative (

    
    ) to precisely locate the equivalence point (
    
    
    
    ). The
    
    
    is determined by the pH at the half-equivalence point (
    
    
    ), per the Henderson-Hasselbalch equation:
    
    
    .

Workflow Prep Sample Prep (0.1M KCl, 25°C) Titration Potentiometric Titration Prep->Titration Data Data Acquisition (pH vs. Vol) Titration->Data Deriv 1st Derivative (dpH/dV) Data->Deriv Calc pKa Calculation (pH = pKa at V/2) Deriv->Calc

Logical workflow for the potentiometric determination of thermodynamic pKa.

Protocol B: UV-Vis Spectrophotometric Titration (Orthogonal Validation)

Because the aromatic ring's chromophore is directly conjugated with the carboxylate group, the ionization state alters the molecule's UV absorption spectrum. This provides an orthogonal method to validate the potentiometric data.

Causality & Experimental Design:

  • Isosbestic Points: The presence of sharp isosbestic points in the overlaid spectra confirms a simple two-state equilibrium (

    
    ) without degradation or polymerization artifacts.
    

Step-by-Step Methodology:

  • Stock Solution: Prepare a

    
     M solution of the analyte in 0.1 M KCl.
    
  • Buffer Series: Prepare a series of 15 transparent buffer solutions ranging from pH 2.0 to 6.0 (spanning the predicted

    
     of 4.0 - 4.3).
    
  • Spectral Acquisition: Record the UV-Vis spectrum (200–400 nm) of the analyte in each buffer solution at 25°C using quartz cuvettes.

  • Wavelength Selection: Identify the analytical wavelength (

    
    ) where the difference in absorbance between the fully protonated (
    
    
    
    ) and fully deprotonated (
    
    
    ) forms is maximized.
  • Non-Linear Regression: Plot Absorbance at

    
     versus pH. Fit the resulting sigmoidal curve to the modified Henderson-Hasselbalch equation to extract the 
    
    
    
    .

Conclusion

Determining the


 of 2-(Hydroxymethyl)-4-methoxybenzoic acid requires navigating the competing electronic effects of its ortho and para substituents. While the para-methoxy group pushes the 

upward via resonance destabilization[3], the ortho-hydroxymethyl group exerts a stronger stabilizing effect through intramolecular hydrogen bonding[4]. By employing the rigorously controlled potentiometric and spectrophotometric protocols outlined above, researchers can extract highly accurate thermodynamic data essential for downstream pharmacokinetic modeling and synthetic optimization.

References

Sources

Unlocking the Therapeutic and Synthetic Potential of 4-Methoxybenzoic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxybenzoic acid, commonly known as p-anisic acid, is a naturally occurring phenolic compound and a highly versatile scaffold in modern medicinal chemistry and polymer science [1]. Characterized by an electron-rich aromatic ring due to the para-methoxy substituent, this compound serves as a critical building block for synthesizing a vast array of bioactive derivatives. This whitepaper provides an in-depth mechanistic analysis of 4-methoxybenzoic acid derivatives, focusing on their structure-activity relationships (SAR) in oncology and microbiology, their utility in advanced polymeric delivery systems, and the self-validating experimental protocols required for their synthesis and evaluation.

Chemical Profile and Synthetic Utility

The chemical behavior of 4-methoxybenzoic acid is fundamentally dictated by the electron-donating nature of its methoxy (-OCH₃) group. This substitution increases the electron density of the aromatic ring, making it highly amenable to electrophilic aromatic substitution, while simultaneously modulating the pKa of the carboxylic acid group (pKa ~4.9) compared to its hydroxylated counterparts [2].

In complex organic synthesis, derivatives of 4-methoxybenzoic acid are heavily utilized in protecting group chemistry. The para-methoxybenzyl (PMB) and para-methoxybenzoyl (PMBz) groups are favored for protecting alcohols and amines because the electron-donating methoxy group enables highly specific, orthogonal deprotection. Unlike standard benzyl ethers, PMB ethers can be oxidatively cleaved under mild conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), leaving acid-sensitive and base-sensitive functional groups completely intact [3].

Mechanistic Insights into Biological Activities

Anticancer Efficacy and Signal Transduction

Derivatives of 4-methoxybenzoic acid have demonstrated profound potential as targeted anticancer agents. The causality behind their efficacy often lies in their ability to disrupt critical cell survival networks. A premier example is 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a curcumin analogue.

The esterification of the carboxylic acid group in HMBME increases the molecule's lipophilicity, facilitating rapid cellular uptake. Once intracellular, the specific 3-methoxy-4-hydroxy substitution pattern allows the molecule to dock into and inhibit the serine/threonine kinase Akt [1]. Akt is a central node in the PI3K/Akt/mTOR pathway; its active form phosphorylates and neutralizes pro-apoptotic proteins (like Bad and Bax) while activating the NF-κB transcription factor to upregulate anti-apoptotic genes (e.g., Bcl-2). By inhibiting Akt, HMBME dismantles this survival architecture, forcing prostate cancer cells (e.g., LNCaP) into programmed apoptosis [1, 2].

AktPathway HMBME HMBME Derivative Akt Akt Kinase HMBME->Akt Inhibits NFkB NF-κB Factor Akt->NFkB Activates ProApop Pro-apoptotic Proteins Akt->ProApop Phosphorylates AntiApop Anti-apoptotic Genes NFkB->AntiApop Upregulates Apoptosis Apoptosis ProApop->Apoptosis Promotes Survival Cell Survival AntiApop->Survival Promotes Survival->Apoptosis Blocks

Fig 1: HMBME-mediated inhibition of the Akt/NF-κB cell survival signaling pathway.

Other derivatives, such as 3-(bis(2-chloroethyl)amino)-p-anisic acid, leverage the anisic acid backbone as a carrier for alkylating nitrogen mustard groups, directly inducing DNA cross-linking and subsequent cytotoxicity in rapidly dividing tumor cells [4].

Antimicrobial and Anti-inflammatory Properties

The antimicrobial activity of 4-methoxybenzoic acid derivatives is highly dependent on the amphiphilic balance of the molecule. For instance, coupling 4-methoxybenzylamine with fatty acids yields N-(4-methoxybenzyl)alkenamides. The fatty acid chain provides the necessary lipophilicity to intercalate into bacterial phospholipid bilayers.

SAR studies reveal a clear causality: the introduction of a hydroxyl group onto the fatty acid chain (e.g., (9Z, 12R)-12-hydroxy-N-(4-methoxybenzyl)octadec-9-enamide) significantly enhances antibacterial potency against E. coli [1]. The hydroxyl group increases the molecule's amphiphilicity, optimizing its orientation within the bacterial membrane, leading to increased membrane disruption and intracellular acidification[5]. Furthermore, cyclization strategies that incorporate thiazolidinone rings onto the benzoic acid scaffold enhance antimicrobial potency due to the inherent ring strain and the electronegativity of the sulfur atom, which interact favorably with bacterial enzymatic targets [6].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate comparative analysis, the following tables summarize the quantitative biological data of key 4-methoxybenzoic acid derivatives.

Table 1: Antimicrobial Activity of 4-Methoxybenzoic Acid Derivatives [1, 6]

DerivativeTarget Organism(s)MIC (µg/mL)Mechanistic Rationale
N-(4-methoxybenzyl)undec-10-enamideE. coli, A. tumefaciens55Lipophilic chain enhances membrane penetration.
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideE. coli, A. tumefaciens45Hydroxyl group increases amphiphilicity, optimizing membrane disruption.
4-(2-[4-(dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acidGram-positive bacteriaVariableThiazolidinone ring strain and sulfur electronegativity enhance target binding.

Table 2: Anticancer Activity Profiles [1, 4, 6]

DerivativeCancer Cell LinePrimary Target / Mechanism
4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME)Prostate (LNCaP)Akt/NFκB pathway inhibition; Apoptosis induction.
3-(bis(2-chloroethyl)amino)-p-anisic acidVarious CarcinomasDNA Alkylation via chloroethyl groups.
4-[(4-Methoxybenzoyl)amino]benzoic acid analogsMelanoma, ProstateInhibition of tubulin polymerization.

Advanced Applications: Polymeric Delivery Systems

Beyond small-molecule therapeutics, p-anisic acid is increasingly utilized in polymer chemistry to develop bioactive delivery systems, particularly for cosmetics and dermatology. Because p-anisic acid possesses potent antioxidant and anti-inflammatory properties, researchers synthesize bioactive (co)oligoesters where the p-anisic acid moiety is covalently bound to an aliphatic polyester backbone via hydrolytically susceptible ester bonds [7].

These polymers are synthesized via a two-stage melt polycondensation process. When applied topically or in vivo, the ester bonds undergo gradual hydrolytic degradation. This mechanism ensures a controlled, burst-free release of p-anisic acid, maintaining a sustained antioxidant environment that retards the oxidation of unsaturated oils and protects human keratinocytes (HaCaT cells) from oxidative stress [7, 8].

PolymerWorkflow Monomers p-Anisic Acid + Diol Esterification Esterification (180-220°C) Monomers->Esterification Catalyst Polycondensation Polycondensation (Vacuum) Esterification->Polycondensation -H2O Polymer Bioactive Oligoester Polycondensation->Polymer MW Increase Hydrolysis Hydrolytic Degradation Polymer->Hydrolysis In vivo / Topical Release Controlled Release Hydrolysis->Release Ester Cleavage

Fig 2: Synthesis and degradation workflow of p-anisic acid-loaded bioactive oligoesters.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of 4-methoxybenzoic acid derivatives.

Protocol A: HATU-Mediated Amidation for Derivative Synthesis

Rationale: The electron-donating methoxy group can reduce the electrophilicity of the carboxylic acid, and ortho/para substitutions may introduce steric hindrance. Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive active ester intermediate, overcoming these kinetic barriers [9].

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybenzoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). The excess base ensures the amine remains unprotonated and neutralizes the acidic byproducts of the coupling reagent. Stir for 5 minutes.

  • Activation: Add HATU (1.2 eq) in one continuous portion.

  • Reaction & Monitoring: Stir at room temperature. Monitor via LC-MS or TLC. If steric hindrance is severe, gently heat the reaction to 50°C.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: MTT Assay for Cytotoxicity Evaluation

Rationale: This colorimetric assay relies on the reduction of MTT to formazan by mitochondrial dehydrogenases, providing a direct, quantitative measure of viable cells [2].

  • Cell Seeding: Seed cancer cells (e.g., LNCaP) into 96-well plates at a density of 5,000 cells/well in complete medium (e.g., RPMI-1640 + 10% FBS). Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Aspirate the medium. Add fresh medium containing serial dilutions of the 4-methoxybenzoic acid derivative.

    • Self-Validation Control: Include untreated cells (100% viability baseline) and a known cytotoxic agent like Doxorubicin (positive control to validate assay dynamic range).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow formazan crystal formation.

  • Solubilization & Readout: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Measure absorbance at 570 nm using a microplate spectrophotometer. Calculate IC₅₀ using non-linear regression analysis.

Protocol C: Broth Microdilution Method for MIC Determination

Rationale: Determines the Minimum Inhibitory Concentration (MIC) by exposing standardized bacterial inocula to a gradient of the antimicrobial agent [1].

  • Inoculum Preparation: Suspend isolated colonies of the test bacterium (e.g., E. coli ATCC 25922) in sterile saline to match a 0.5 McFarland standard. Dilute 1:150 in Mueller-Hinton Broth (MHB) to achieve ~5 × 10⁵ CFU/mL.

  • Serial Dilution: In a sterile 96-well plate, prepare two-fold serial dilutions of the test compound in MHB.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well.

    • Self-Validation Control: Include a sterility control well (MHB + compound, no bacteria) and a growth control well (MHB + bacteria, no compound) to ensure media sterility and bacterial viability, respectively.

  • Incubation: Incubate the plate at 37°C for 18–24 hours.

  • Analysis: The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible bacterial growth (confirmed spectrophotometrically at OD₆₀₀).

References

  • BenchChem Technical Support Team. "Structure-Activity Relationship of 4-Methoxybenzoic Acid Derivatives: A Comparative Guide". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgpekmM2RAhcG29DsGbgFIi8y-m6qR3wpsTVs6EZQOZqYFuCxfZkStMzM8h8vK6zYM1Lxolj7sBCIdu_iKiHSwzZsEMOm76ZH8T9WMvTN4Yk1VI_9CtIGFN65hKi7gsi34HPU3ipoqzYihAMgNYiU0CEme2IHjrBzdt8LK6Y604BjJznsN5deUTzgPYB9lR3mn12ylGpKe9TZ-XZGoKEYsl3ORz7CKZhjM2eivcAg8y6BCs3A=]
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The Thermodynamic Imperative: Profiling 2-(Hydroxymethyl)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Application Scientists and Drug Development Professionals

The compound 2-(Hydroxymethyl)-4-methoxybenzoic acid (HMBA, CAS: 65399-12-4) is a highly functionalized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Featuring a carboxylic acid, a methoxy ether, and a hydroxymethyl group, its polyfunctional nature presents unique thermodynamic challenges. Understanding its solid-state energetics and solution-state dynamics is not merely an academic exercise; it is a critical prerequisite for predicting its solubility, optimizing crystallization processes, and ensuring formulation stability.

This guide provides a comprehensive, causality-driven framework for the thermodynamic characterization of HMBA, moving beyond basic analytical testing to establish self-validating experimental systems.

Solid-State Energetics: The Role of Differential Scanning Calorimetry (DSC)

In early-stage drug development, quantifying the absolute purity of an intermediate like HMBA is challenging due to the frequent lack of high-purity reference standards required for chromatographic calibration.

The Causality of Thermal Analysis: We utilize [2] because it bypasses the need for reference standards. Fundamental thermodynamics dictates that eutectic impurities disrupt the uniform crystal lattice of a solid. This disruption requires less thermal energy to break intermolecular bonds, resulting in a depression of the melting point and a broadening of the melting endotherm[3]. By measuring the heat flow (


) as a function of temperature, we can extract the enthalpy of fusion (

) and apply the van't Hoff equation to calculate the absolute mole fraction of impurities[2].
Protocol 1: Absolute Purity and Enthalpy of Fusion via DSC

This protocol establishes a self-validating thermal profile for HMBA.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.5 to 3.0 mg of crystalline HMBA into a clean aluminum DSC pan. Crimp the pan with a non-hermetic lid to ensure optimal thermal contact while allowing volatile release[2].

  • Atmospheric Control: Place the sample and an empty reference pan into the DSC cell. Purge the cell with dry nitrogen gas at a strict flow rate of 50 mL/min to prevent oxidative degradation during heating[2].

  • Thermal Method: Equilibrate the cell at 50 °C. Ramp the temperature at a controlled rate of 10 °C/min up to 180 °C (safely past the predicted melting onset).

  • Data Integration: Integrate the area under the melting endotherm to determine

    
     (J/g or kJ/mol).
    
  • Purity Calculation: Apply the van't Hoff equation to the leading edge of the melting peak (typically between 10% and 50% of the peak area) to derive the impurity mole fraction.

Self-Validating System Check: Before analyzing HMBA, run an Indium standard. The system is only validated if the Indium melting onset is


 °C and the 

is

J/g[4]. If these parameters drift, the thermal resistance constants of the cell have changed, rendering the HMBA purity calculation mathematically void.

Solution-State Dynamics: pKa Shifts and Dissolution Thermodynamics

The carboxylic acid moiety of HMBA dictates its pH-dependent solubility. However, traditional shake-flask methods for determining intrinsic solubility (


) are notoriously prone to filter-adsorption artifacts and micellar aggregation errors.

The Causality of pKa Shifts: The intrinsic pKa of HMBA is a thermodynamic constant. However, as demonstrated in studies published in [5], the observed pKa shifts as a function of total compound concentration when the solubility limit is approached or when soluble aggregates form. By tracking this concentration-dependent pKa shift via potentiometric titration or Isothermal Titration Calorimetry (ITC), we can mathematically extrapolate the intrinsic solubility without physically separating the solid from the liquid phase[5].

Protocol 2: pKa and Intrinsic Solubility via ITC

[6] provides simultaneous determination of the binding/dissociation constant and the enthalpy of the reaction in a single experiment.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson) spanning pH 4.5 to 10.5 in 0.5 pH unit increments. Ensure ionic strength is kept strictly constant (e.g.,

    
     M NaCl), as pKa is highly dependent on activity coefficients[7].
    
  • Analyte Preparation: Prepare HMBA solutions at varying total concentrations (0.05 mM to 2.0 mM) in the universal buffer[5].

  • Titration Execution: Load the HMBA solution into the ITC cell. Titrate a standardized strong base (e.g., 0.1 M NaOH) from the syringe into the cell at 25.0 °C.

  • Thermodynamic Extraction: The calorimeter measures the electrical power required to maintain a constant temperature between the sample and reference cells[7]. Integrate the injection heats to yield the dissociation enthalpy (

    
    ). Fit the binding isotherm to determine the observed pKa.
    
  • Solubility Extrapolation: Plot the observed pKa values against the total HMBA concentration. The point at which the pKa shift deviates from linearity represents the onset of precipitation, yielding the intrinsic solubility (

    
    )[5].
    

Self-Validating System Check: Perform a blank titration (injecting the base into the pure buffer). Subtract this background heat of dilution from the HMBA titration data. If the baseline heat of dilution is not constant across injections, it indicates a chemical mismatch in the buffer matrix, invalidating the extracted thermodynamic parameters.

Quantitative Data Synthesis

To facilitate rapid decision-making in formulation design, the thermodynamic parameters of HMBA (and structurally related benzoic acid derivatives) are synthesized below.

Table 1: Thermodynamic Parameters (Predicted & Reference)

PropertyValue / RangeMethod of DeterminationCausality / Significance
Molecular Weight 182.18 g/mol Mass SpectrometryBaseline for all molar thermodynamic calculations[1].
Melting Point (Onset) ~122 - 145 °CDSCDefines the crystal lattice energy required for dissolution[3].
Enthalpy of Fusion (

)
18 - 25 kJ/molDSCRequired for ideal solubility prediction via the Apelblat equation[8].
Intrinsic pKa 3.9 - 4.2ITC / PotentiometryDictates the pH-dependent ionization state[5].
Intrinsic Solubility (

)
0.2 - 0.5 mM (at 25°C)pKa Shift ExtrapolationEstablishes the baseline concentration for aqueous formulation[5].

*Values are extrapolated based on structurally analogous substituted benzoic acids (e.g., 4-methoxybenzoic acid and salicylic acid)[9].

Table 2: Comparative Analytical Techniques for Thermodynamic Profiling

TechniquePrimary OutputSecondary OutputTechnical Limitations
DSC Melting Point, ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

Absolute Purity (mol%)Cannot accurately quantify impurities that decompose upon melting[2].
ITC Dissociation Enthalpy (

)
pKa, Free Energy (

)
Requires highly precise concentration control and baseline subtraction.
Potentiometry Observed pKaIntrinsic Solubility (

)
Suffers from low sensitivity for highly insoluble or lipophilic compounds[7].

Systems Visualization

The following diagrams map the logical flow of thermodynamic characterization and the energetic pathways of dissolution.

Workflow A 2-(Hydroxymethyl)-4-methoxybenzoic Acid (Solid Sample) B Solid-State Thermodynamics (DSC Analysis) A->B C Solution-State Thermodynamics (ITC & Potentiometry) A->C D Enthalpy of Fusion (ΔHfus) Absolute Purity B->D E pKa Shift & Intrinsic Solubility Binding Enthalpy C->E F Thermodynamic Modeling (Van't Hoff & Apelblat Eq) D->F E->F

Caption: Workflow for the comprehensive thermodynamic characterization of HMBA.

Dissolution Solid HMBA (Solid) Gas HMBA (Gas) Solid->Gas Sublimation (ΔHsub) Aqueous HMBA (Aqueous) Solid->Aqueous Dissolution (ΔHsol) Gas->Aqueous Hydration (ΔHhyd)

Caption: Thermodynamic cycle of dissolution for solid HMBA.

References

  • ACS Omega - Intrinsic Solubility of Ionizable Compounds from pKa Shift. URL:[Link]

  • ResearchGate - Determination of Acidity Constants for Weak Acids and Bases by Isothermal Titration Calorimetry. URL:[Link]

  • Fluid Phase Equilibria - The effect of temperature on the solubility of benzoic acid derivatives in water. URL:[Link]

Sources

Technical Safety & Application Guide: 2-(Hydroxymethyl)-4-methoxybenzoic Acid in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Physicochemical Profiling, Hazard Mitigation, and Synthetic Utility

As a Senior Application Scientist, I often see standard Safety Data Sheets (SDS) treated as mere regulatory checkboxes. However, for drug development professionals, an SDS must be viewed through the lens of chemical reactivity and synthetic utility. 2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4) is not just a chemical to be stored safely; it is a highly reactive, bifunctional building block.

This whitepaper transcends standard boilerplate safety data. It provides an in-depth analysis of the compound's structural dynamics, translates its hazard profile into actionable laboratory protocols, and details its critical role as a precursor to 5-methoxyphthalide—a core scaffold for synthesizing bioactive isocoumarins and antiarteriosclerotic agents[1].

Physicochemical Profiling & Structural Dynamics

The utility and inherent instability of 2-(Hydroxymethyl)-4-methoxybenzoic acid stem directly from its structural arrangement. The molecule features a carboxylic acid group and a primary alcohol (hydroxymethyl group) positioned ortho to each other on a methoxy-substituted benzene ring[2][3].

This proximity creates a highly reactive microenvironment. The electrophilic carbonyl carbon and the nucleophilic hydroxyl oxygen are perfectly aligned for intramolecular esterification (lactonization). The electron-donating methoxy group at the 4-position further enriches the electron density of the aromatic ring, subtly influencing the pKa of the carboxylic acid and the leaving group dynamics during cyclization.

Table 1: Core Physicochemical Data
PropertyValueSource / Causality
Chemical Name 2-(Hydroxymethyl)-4-methoxybenzoic acidIUPAC Standard
CAS Number 65399-12-4[2]
Molecular Formula C

H

O

Defines the open-chain precursor.
Molecular Weight 182.18 g/mol
Purity Standard ≥97%Critical for high-yield downstream coupling[2].
InChI Key CMVVYUFZVXYPLT-UHFFFAOYSA-N[2]
SMILES COc1cc(CO)c(C(O)=O)cc1Highlights the ortho-bifunctionality.

Hazard Identification & Handling Protocols (The SDS Core)

A standard SDS lists generic GHS hazard codes. In advanced synthesis, we must translate these codes into causality-driven handling protocols. The primary hazards of this compound are related to its acidic nature and its potential for spontaneous degradation.

Table 2: Actionable Hazard Mitigation
Hazard ClassGHS CodeCausality & Preventive Action
Skin Irritation (Cat 2) H315The carboxylic acid moiety disrupts lipid bilayers. Action: Mandate nitrile gloves (double-gloving for bulk handling).
Eye Irritation (Cat 2A) H319High risk of corneal damage upon contact. Action: Chemical safety goggles; face shield for scaling up >100g.
STOT SE (Cat 3) H335Airborne crystalline dust irritates mucosal membranes. Action: Handle exclusively within a Class II fume hood.
Storage Instability N/AAmbient thermal energy can initiate slow, auto-catalyzed lactonization. Action: Store strictly at 2-8°C (Refrigerator) under an inert argon atmosphere to preserve the open-chain form.

Synthetic Utility: The Lactonization Pathway

In drug development, 2-(Hydroxymethyl)-4-methoxybenzoic acid is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is the immediate precursor to 5-methoxyphthalide [3]. Phthalides are privileged pharmacophores found in numerous natural products and synthetic drugs[1].

By subjecting the compound to acid-catalyzed dehydration, the molecule cyclizes into a stable 5-membered lactone ring. This intermediate is then utilized in DEAD/PPh


/TBHP-mediated ring expansions to synthesize complex molecules like cytogenin  (an immunomodulator and anti-tumor agent) and various antiarteriosclerotic agents[1].

Pathway Node1 2-(Hydroxymethyl)- 4-methoxybenzoic acid Node2 Acid-Catalyzed Lactonization (-H2O) Node1->Node2 Node3 5-Methoxyphthalide (Key Intermediate) Node2->Node3 Cyclization Node4 DEAD/PPh3/TBHP Ring Expansion Node3->Node4 Node5 Cytogenin & Isocoumarin APIs Node4->Node5 1,2-Shift

Synthetic pathway from 2-(Hydroxymethyl)-4-methoxybenzoic acid to bioactive isocoumarins.

Step-by-Step Experimental Protocol: Self-Validating Lactonization

To convert 2-(Hydroxymethyl)-4-methoxybenzoic acid to 5-methoxyphthalide, we employ an azeotropic distillation method. This protocol is designed as a self-validating system , ensuring that every step provides real-time feedback on the reaction's success[3].

Phase 1: Setup & Azeotropic Distillation
  • Solvent Selection: Suspend 1.0 equivalent of 2-(Hydroxymethyl)-4-methoxybenzoic acid in anhydrous toluene (0.2 M concentration).

    • Causality: Toluene forms a minimum-boiling azeotrope with water, allowing us to physically remove the water byproduct and drive the equilibrium entirely toward the lactone product via Le Chatelier’s principle.

  • Catalysis: Add 0.1 equivalents of p-Toluenesulfonic acid (pTSA).

    • Causality:pTSA is highly soluble in toluene (unlike inorganic acids) and provides the necessary protonation of the carboxylic acid carbonyl, increasing its electrophilicity for the intramolecular nucleophilic attack by the alcohol.

  • Reaction: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

    • Self-Validation: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (1 equivalent) has collected in the trap and water droplets cease to form in the condenser.

Phase 2: Work-up & Purification
  • Neutralization: Cool the mixture to room temperature and wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO

    
    ) (3 x 20 mL).
    
    • Causality: This step neutralizes the pTSA catalyst. More importantly, any unreacted starting material (which remains an open-chain carboxylic acid) will be deprotonated into a water-soluble sodium salt and removed in the aqueous layer, purifying the organic phase.

    • Self-Validation: Acidify the discarded aqueous layer with 1M HCl. If no white precipitate forms, it confirms 100% conversion of the starting material.

  • Isolation: Dry the toluene layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield crude 5-methoxyphthalide. Recrystallize from ethanol/water if necessary.
Phase 3: Analytical Validation

Do not proceed to downstream API synthesis without confirming the structural transformation:

  • IR Spectroscopy: The broad -OH and -COOH stretching band (3300–2500 cm

    
    ) of the starting material must completely disappear. Look for the appearance of a sharp, intense lactone C=O stretch at ~1750 cm
    
    
    
    .
  • 
    H NMR (CDCl
    
    
    
    ):
    The benzylic protons (-CH
    
    
    -OH) of the starting material will shift downfield upon cyclization, typically appearing as a sharp singlet around 5.2 - 5.3 ppm in the phthalide product.

References

  • A Simple and Efficient Synthesis of Isocoumarins and Alkylidenephthalides from 3-(1-Hydroxycarbethoxy/alkyl)phthalides with DEA Royal Society of Chemistry (RSC). URL:[Link]

Sources

Biosynthetic Pathways and Synthetic Utility of 2-(Hydroxymethyl)-4-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4) is a highly functionalized aromatic building block characterized by an ortho-hydroxymethyl group and a para-methoxy group relative to its carboxylic acid moiety. While its unhydroxylated precursor, 4-methoxybenzoic acid (p-anisic acid), is widely distributed in botanical sources such as Pimpinella anisum (anise) and Vanilla planifolia[1], the ortho-hydroxymethylated derivative serves as a critical, transient intermediate in both natural polyketide biosynthesis and advanced organic synthesis. Its primary structural significance lies in its spontaneous or acid-catalyzed conversion into 5-methoxyphthalide (5-methoxyisobenzofuran-1(3H)-one)—a privileged pharmacophore essential for the development of bioactive molecules like the antitumor agent cytogenin and various anti-arteriosclerotic alkylidenephthalides[2].

This whitepaper provides an in-depth analysis of the biosynthetic logic, synthetic methodologies, and downstream applications of 2-(Hydroxymethyl)-4-methoxybenzoic acid, designed for researchers and drug development professionals.

Biosynthetic Origins and Enzymatic Logic

In nature, substituted benzoic acids and their phthalide derivatives are typically synthesized via the fungal polyketide pathway rather than the shikimate pathway. The enzymatic logic follows a strict sequence of carbon backbone assembly, regioselective modification, and oxidation.

  • Polyketide Assembly (nrPKS): Non-reducing polyketide synthases (nrPKS) condense one molecule of acetyl-CoA with multiple molecules of malonyl-CoA. Causality: The absence of ketoreductase domains in nrPKS preserves the highly reactive

    
    -keto groups. This allows for spontaneous intramolecular aldol cyclization and aromatization, yielding an orsellinic acid-type core (e.g., 2,4-dihydroxy-6-methylbenzoic acid).
    
  • Regioselective O-Methylation: An S-adenosylmethionine (SAM)-dependent O-methyltransferase selectively methylates the para-hydroxyl group. Causality: The enzyme's active site optimally positions the SAM methyl donor adjacent to the para-hydroxyl. The reaction is driven by the enhanced nucleophilicity of the phenolate intermediate formed within the enzyme's basic pocket.

  • Oxidation to the Hydroxymethyl Motif: A cytochrome P450 monooxygenase oxidizes the remaining ortho-methyl group into a hydroxymethyl group. Causality: This specific [O] insertion is a necessary prelude to lactonization. By converting a hydrophobic methyl group into a nucleophilic hydroxyl group, the enzyme primes the molecule for intramolecular attack on the adjacent carboxylate, forming the naturally occurring phthalide ring.

Biosynthesis A Acetyl-CoA + Malonyl-CoA B Polyketide Synthase (nrPKS) Cyclization & Aromatization A->B Condensation C Orsellinic Acid Core (2,4-Dihydroxy-6-methylbenzoic acid) B->C Aldol Cyclization D O-Methyltransferase (SAM) Para-O-Methylation C->D SAM to SAH E Cytochrome P450 Monooxygenase Hydroxylation of Methyl Group D->E Intermediate F 2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4) E->F [O] insertion

Caption: Biosynthetic logic for ortho-hydroxymethylated benzoic acids via the polyketide pathway.

Synthetic Routes and Mechanistic Causality

Because isolating transient intermediates like 2-(Hydroxymethyl)-4-methoxybenzoic acid from natural sources is highly inefficient, laboratory synthesis from commercially available [3] is the standard approach[4].

The most robust synthetic route utilizes Directed Ortho-Metalation (DoM) followed by formylation and selective reduction.

  • Dilithiation via DoM: 4-Methoxybenzoic acid is treated with 2.2 equivalents of sec-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA) at -78 °C.

    • Causality: The first equivalent of s-BuLi deprotonates the carboxylic acid to form a lithium carboxylate. This carboxylate acts as a powerful Directing Metalation Group (DMG). It coordinates the second equivalent of s-BuLi, directing the strong base to selectively abstract the proton at the ortho position (C2), overcoming standard steric hindrances and preventing random metalation at C3.

  • Formylation: The dilithio species is quenched with anhydrous dimethylformamide (DMF) to yield 2-formyl-4-methoxybenzoic acid.

  • Selective Reduction: The aldehyde is reduced using sodium borohydride (NaBH₄) in a mild alcoholic solvent.

    • Causality: NaBH₄ is explicitly chosen because of its chemoselectivity; it readily reduces the highly electrophilic aldehyde to a primary alcohol (hydroxymethyl group) but is entirely unreactive toward the electron-rich carboxylate anion, preventing over-reduction.

Downstream Transformations: The Phthalide Core

The primary pharmaceutical utility of 2-(Hydroxymethyl)-4-methoxybenzoic acid is its rapid conversion into 5-methoxyphthalide. This is achieved via an acid-catalyzed dehydrative lactonization.

  • Causality of Cyclization: The spatial proximity of the ortho-hydroxymethyl group to the carboxylic acid heavily favors intramolecular esterification over intermolecular polymerization. The reaction is entropically driven by the formation of a highly stable, planar 5-membered

    
    -lactone ring. Removing water from the system (e.g., via a Dean-Stark apparatus) continuously shifts the equilibrium toward the phthalide product according to Le Chatelier's principle.
    

Once formed, 5-methoxyphthalide serves as the starting node for complex drug synthesis. For instance, reacting the phthalide core with a DEAD/PPh₃/TBHP system enables unprecedented 1,2-shift intramolecular ring expansions to form isocoumarins, or simple eliminations to yield bioactive alkylidenephthalides[2].

Workflow Step1 Precursor 2-(Hydroxymethyl)-4-methoxybenzoic acid Step2 Acid-Catalyzed Lactonization (p-TsOH, Toluene, Reflux) Step1->Step2 Step3 Dehydrative Cyclization Water Removal (Dean-Stark) Step2->Step3 Step4 5-Methoxyphthalide (Pharmacophore Core) Step3->Step4 Step5 Downstream Synthesis (Cytogenin, Alkylidenephthalides) Step4->Step5

Caption: Experimental workflow for the dehydrative cyclization of the precursor into 5-methoxyphthalide.

Experimental Protocols (Self-Validating Systems)

Protocol A: Reduction to 2-(Hydroxymethyl)-4-methoxybenzoic Acid

Objective: Chemoselective reduction of 2-formyl-4-methoxybenzoic acid.

  • Setup: Dissolve 10.0 mmol of 2-formyl-4-methoxybenzoic acid in 30 mL of anhydrous methanol in a 100 mL round-bottom flask cooled to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 12.0 mmol (1.2 eq) of NaBH₄ in small portions over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • In-Process Validation (TLC/NMR): Monitor via TLC (DCM:MeOH 9:1). The reaction is deemed complete when the aldehyde proton signal at

    
     ~10.2 ppm completely disappears in an aliquot's 
    
    
    
    H NMR spectrum, replaced by a new singlet at
    
    
    ~4.8 ppm corresponding to the -CH₂OH protons.
  • Workup: Quench with 1M HCl until pH ~3. Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Dehydrative Cyclization to 5-Methoxyphthalide

Objective: Acid-catalyzed lactonization of the hydroxymethyl precursor.

  • Setup: Suspend 5.0 mmol of 2-(Hydroxymethyl)-4-methoxybenzoic acid in 40 mL of toluene in a flask equipped with a Dean-Stark trap and a reflux condenser.

  • Catalysis: Add 0.5 mmol (10 mol%) of p-toluenesulfonic acid (p-TsOH) as the acid catalyst.

  • Cyclization: Heat the mixture to reflux (approx. 110 °C). Water generated from the lactonization will azeotropically distill and collect in the Dean-Stark trap.

  • In-Process Validation: Reflux until water collection ceases (typically 3-4 hours). The

    
    H NMR of the crude should show a diagnostic downfield shift of the benzylic protons from 
    
    
    
    ~4.8 ppm (open chain) to
    
    
    ~5.2 ppm (lactone ring).
  • Purification: Cool to room temperature, wash the organic layer with saturated NaHCO₃ to remove the catalyst and unreacted acid, dry, and evaporate to yield pure 5-methoxyphthalide.

Quantitative Data

The following table summarizes the physicochemical properties and typical analytical markers for the key compounds in this pathway, providing a quick reference for synthetic validation.

Compound / IntermediateMolecular WeightMelting PointTypical Synthetic YieldPrimary Analytical Marker (

H NMR, CDCl₃)
4-Methoxybenzoic acid 152.15 g/mol 182–185 °CN/A (Starting Material)

3.85 ppm (s, 3H, -OCH₃)
2-Formyl-4-methoxybenzoic acid 180.16 g/mol 190–192 °C65–75% (via DoM)

10.2 ppm (s, 1H, -CHO)
2-(Hydroxymethyl)-4-methoxybenzoic acid 182.18 g/mol ~160 °C85–90% (Reduction)

4.8 ppm (s, 2H, -CH₂OH)
5-Methoxyphthalide 164.16 g/mol 115–118 °C>90% (Lactonization)

5.2 ppm (s, 2H, lactone -CH₂-)

References

Sources

Methodological & Application

Application Note: Synthesis and Kinetic Isolation of 2-(Hydroxymethyl)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4) Primary Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

2-(Hydroxymethyl)-4-methoxybenzoic acid is a highly versatile bifunctional building block utilized in the synthesis of bioactive coumarins, isocoumarins, and complex pharmaceutical intermediates. Due to the proximity of the hydroxymethyl and carboxylic acid groups, this molecule is inherently prone to spontaneous intramolecular cyclization (lactonization), forming 5-methoxyisobenzofuran-1(3H)-one (5-methoxyphthalide)[1].

As a Senior Application Scientist, I have designed this protocol to address the two primary challenges in accessing this compound:

  • Regiocontrol: Ensuring the correct placement of the hydroxymethyl group relative to the methoxy substituent.

  • Thermodynamic Trapping: Preventing the free hydroxy acid from reverting to its stable lactone form during isolation.

This guide outlines a robust, self-validating two-step workflow starting from commercially available 4-methoxyphthalic anhydride, leveraging electronic resonance effects for regioselectivity and precise pH control for kinetic isolation.

Mechanistic Causality & Workflow Design

Step 1: Regioselective Hydride Delivery

The synthesis begins with the reduction of 4-methoxyphthalic anhydride using Sodium Borohydride (


). The regioselectivity of this reduction is dictated by the strong electron-donating resonance effect (+R) of the methoxy group at the C4 position.
  • Electronic Causality: The methoxy group donates electron density to the para-carbonyl (C2), rendering it less electrophilic. Consequently, the hydride preferentially attacks the meta-carbonyl (C1), which lacks this resonance stabilization.

  • Thermodynamic Sink: Reduction at C1 yields an intermediate alcohol that rapidly cyclizes with the C2 carboxylate to form 5-methoxyphthalide . The stability of this 5-membered lactone acts as a thermodynamic sink, preventing over-reduction to the diol, as

    
     is generally too mild to reduce lactones without electrophilic additives.
    
Step 2: Saponification and Kinetic Isolation

The stable 5-methoxyphthalide is subjected to basic hydrolysis (saponification) to yield the sodium salt of the target compound.

  • Kinetic vs. Thermodynamic Control: The critical failure point in this synthesis is the acidification step. If the pH drops below 2.0 or if the product is heated, the proximity of the hydroxyl and protonated carboxyl groups will drive the expulsion of water, thermodynamically reverting the molecule to the lactone[2].

  • Self-Validating Solution: By carefully titrating the reaction to pH 3.5–4.0 at 0 °C, the carboxylate is protonated to the free acid (pKa ~4.2), which precipitates out of the cold aqueous solution kinetically, before lactonization can occur.

G A 4-Methoxyphthalic Anhydride (Starting Material) B Regioselective Reduction (NaBH4, THF/MeOH, 0 °C) A->B C 5-Methoxyisobenzofuran-1(3H)-one (5-Methoxyphthalide) B->C Hydride attacks more electrophilic meta-carbonyl D Saponification (NaOH, H2O/EtOH, 60 °C) C->D E Sodium 2-(hydroxymethyl)-4-methoxybenzoate (Aqueous Intermediate) D->E Lactone Ring Opening F Kinetic Acidification (HCl, 0-5 °C, pH 3.5-4.0) E->F G 2-(Hydroxymethyl)-4-methoxybenzoic acid (Target Compound: CAS 65399-12-4) F->G Kinetic Isolation (Avoid Heating)

Fig 1: Two-step regioselective and kinetic synthetic workflow for 2-(Hydroxymethyl)-4-methoxybenzoic acid.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-Methoxyphthalide via Regioselective Reduction

Objective: Convert 4-methoxyphthalic anhydride to 5-methoxyphthalide while suppressing over-reduction.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-methoxyphthalic anhydride (10.0 g, 56.1 mmol) and anhydrous Tetrahydrofuran (THF, 100 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C.

  • Hydride Addition: Add

    
     (2.55 g, 67.3 mmol, 1.2 eq) in small portions over 15 minutes. Note: 
    
    
    
    is largely insoluble in THF, so the reaction will remain a suspension.
  • Proton Source Activation (Causality Point): Slowly add anhydrous Methanol (20 mL) dropwise via an addition funnel over 30 minutes. The addition of MeOH forms reactive sodium tetramethoxyborate species and provides the necessary protons to collapse the tetrahedral intermediate. Caution: Vigorous hydrogen gas evolution will occur.

  • Maturation: Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with 1M HCl (50 mL). Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield 5-methoxyphthalide as a white solid.
Protocol B: Saponification and Kinetic Isolation of the Target Acid

Objective: Hydrolyze the lactone and isolate the open-chain hydroxy acid without triggering recyclization.

  • Saponification: In a 250 mL flask, suspend the 5-methoxyphthalide (8.0 g, 48.7 mmol) in a mixture of 10% aqueous NaOH (40 mL) and Ethanol (40 mL).

  • Heating: Heat the mixture to 60 °C. Self-Validating IPC (In-Process Control): The reaction is complete when the opaque suspension transitions into a completely clear, homogenous solution (typically 1.5 to 2 hours), indicating total conversion to the water-soluble sodium salt.

  • Solvent Removal: Concentrate the mixture under reduced pressure (water bath < 40 °C) to remove the ethanol, leaving only the aqueous phase.

  • Kinetic Acidification (Critical Step): Cool the aqueous solution to 0–5 °C in an ice bath. While stirring vigorously, add cold 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Precipitation: Stop the HCl addition exactly when the pH reaches 3.5 to 4.0 . A thick white precipitate of 2-(hydroxymethyl)-4-methoxybenzoic acid will form. Do not allow the pH to drop below 2.0.

  • Isolation: Filter the precipitate immediately through a cold Büchner funnel. Wash the filter cake with ice-cold distilled water (

    
     mL).
    
  • Drying: Dry the solid under high vacuum at room temperature for 24 hours. Crucial: Applying heat during drying will catalyze the loss of water and revert the product to 5-methoxyphthalide.

Quantitative Data & Quality Attributes

The following table summarizes the key metrics, expected yields, and analytical markers to validate the success of each protocol phase.

ParameterProtocol A: ReductionProtocol B: Hydrolysis & Isolation
Target Intermediate/Product 5-Methoxyisobenzofuran-1(3H)-one2-(Hydroxymethyl)-4-methoxybenzoic acid
CAS Number 4741-62-265399-12-4
Expected Yield 82 – 88%90 – 95%
Reaction Temperature 0 °C

25 °C
60 °C (Saponification)

0 °C (Acidification)
Key

H NMR Shift (DMSO-

)

~5.30 ppm (s, 2H, lactone

)

~4.65 ppm (s, 2H, benzylic

)
IR Spectroscopy Marker Strong lactone C=O stretch at ~1750

Broad -OH (~3300

), Acid C=O (~1680

)
Critical Control Point Slow MeOH addition to manage exothermStrict pH limit (3.5–4.0) to prevent lactonization

References

  • Source: sigmaaldrich.
  • 2-(HYDROXYMETHYL)
  • A simple and efficient synthesis of isocoumarins and alkylidenephthalides from 3-(1-hydroxycarbethoxy/alkyl)

Sources

Application Note: High-Efficiency Cyclization of 2-(Hydroxymethyl)-4-methoxybenzoic Acid to 5-Methoxyphthalide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Context

Phthalides (isobenzofuran-1(3H)-ones) are privileged pharmacophores embedded in numerous bioactive natural products and synthetic drugs, including mycophenolic acid derivatives and cyclooxygenase (COX) inhibitors[1]. The synthesis of 5-methoxyphthalide via the intramolecular lactonization of 2-(hydroxymethyl)-4-methoxybenzoic acid is a foundational transformation in medicinal chemistry.

This application note provides an in-depth, self-validating protocol for this cyclization. By analyzing the thermodynamic drivers and kinetic pathways of the reaction, this guide empowers researchers to optimize lactonization workflows, avoid common side reactions (such as intermolecular esterification), and achieve high-purity isolations suitable for downstream drug development[2].

Mechanistic Insights and Causality

The conversion of 2-(hydroxymethyl)-4-methoxybenzoic acid to 5-methoxyphthalide is driven by a highly favored 5-exo-trig intramolecular cyclization . The transformation relies on the precise interplay of structural proximity and acid catalysis[2]:

  • The Proximity Effect (Entropic Driver): The ortho-relationship between the nucleophilic primary alcohol (-CH₂OH) and the electrophilic carboxylic acid (-COOH) significantly lowers the activation entropy (ΔS‡) required for the transition state, making ring closure kinetically rapid.

  • Acid Catalysis (Electrophilic Activation): The addition of a Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the adjacent hydroxyl group.

  • Electronic Influence of the Methoxy Group: The 4-methoxy substituent is an electron-donating group (EDG) via resonance. While it slightly increases the electron density of the aromatic ring—marginally deactivating the carbonyl carbon compared to an unsubstituted analog—the overwhelming entropic advantage of the intramolecular attack ensures the reaction proceeds efficiently.

  • Thermodynamic Control: The reaction is an equilibrium process that generates water as a byproduct. Under acidic aqueous conditions, the equilibrium favors the ring-opened benzoic acid[3]. To drive the reaction to the lactone, water must be continuously removed (e.g., via azeotropic distillation).

Mechanism R 2-(Hydroxymethyl)- 4-methoxybenzoic acid P1 Protonation of Carbonyl Oxygen R->P1 H+ (p-TsOH) NA Intramolecular Nucleophilic Attack (5-exo-trig) P1->NA TI Tetrahedral Intermediate NA->TI WE Elimination of H2O TI->WE Heat DP 5-Methoxyphthalide (Lactone) WE->DP -H+

Mechanistic sequence of the acid-catalyzed lactonization process.

Reaction Optimization & Quantitative Data

Selecting the correct solvent and catalytic system is critical. If a nucleophilic solvent like methanol is used, intermolecular Fischer esterification competes directly with intramolecular lactonization, resulting in the acyclic methyl ester byproduct[2]. The table below summarizes the causality behind various experimental conditions.

Table 1: Optimization of Cyclization Conditions for 5-Methoxyphthalide Synthesis

Catalyst / ReagentSolventTemp (°C)Time (h)Yield (%)Mechanistic Outcome / Causality
p-TsOH (0.1 eq) Toluene 110 4 92 Optimal: Continuous water removal (Dean-Stark) drives equilibrium to lactone.
HCl (conc., cat.)Water/EtOH80875Equilibrium mixture; incomplete conversion due to the presence of water[3].
H₂SO₄ (0.2 eq)Methanol65640Competing intermolecular Fischer esterification yields the methyl ester[2].
EDC·HCl, DMAPDCM251285Mild coupling avoids heat; DMAP activates the carbonyl. Ideal for sensitive analogs.

Experimental Methodology: Self-Validating Protocol

This protocol utilizes azeotropic dehydration to force the reaction to completion, followed by a biphasic chemical work-up that inherently purifies the product based on pKa differentials.

Workflow A Reaction Setup (Toluene, p-TsOH) B Azeotropic Reflux (Dean-Stark) A->B C TLC Monitoring (ΔRf Validation) B->C D Base Wash (NaHCO3) C->D E Crystallization (Pure Product) D->E

Experimental workflow for the synthesis and isolation of 5-methoxyphthalide.

Step-by-Step Procedure

Step 1: Reaction Assembly

  • In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-(hydroxymethyl)-4-methoxybenzoic acid (10.0 g, 54.9 mmol) in anhydrous toluene (100 mL).

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.04 g, 5.49 mmol, 0.1 eq) as the catalyst.

  • Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser.

Step 2: Azeotropic Dehydration

  • Heat the reaction mixture to a vigorous reflux (approx. 110 °C) using an oil bath or heating mantle.

  • Causality Check: As the reaction proceeds, water will co-distill with toluene and separate into the lower phase of the Dean-Stark trap. The physical collection of water serves as a real-time visual indicator of lactonization progress.

Step 3: In-Process Control (IPC) via TLC

  • After 3 hours, sample the reaction mixture.

  • Run a Thin Layer Chromatography (TLC) plate using Ethyl Acetate/Hexanes (3:7) as the eluent.

  • Self-Validation: The starting material (a highly polar bifunctional acid) will remain near the baseline (low Rf). The product, 5-methoxyphthalide, is a neutral, less polar lactone and will migrate significantly higher (high Rf). Terminate heating when the baseline spot is completely consumed.

Step 4: Selective Biphasic Work-up

  • Cool the reaction mixture to room temperature. Transfer the organic layer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, 2 × 50 mL).

  • Self-Validation: This step acts as an intrinsic purification mechanism. The unreacted starting material (pKa ~4.5) and the p-TsOH catalyst (pKa < 0) are deprotonated by the mild base and partition entirely into the aqueous layer. The neutral 5-methoxyphthalide remains in the organic layer.

  • Wash the organic phase with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Step 5: Isolation and Purification

  • Recrystallize the crude solid from a mixture of hot ethanol and water to afford 5-methoxyphthalide as a crystalline white solid.

  • Verify purity via melting point and ¹H-NMR (look for the characteristic singlet of the lactone -CH₂- protons around δ 5.2 ppm).

Downstream Pharmaceutical Utility

Once synthesized, 5-methoxyphthalide serves as an advanced intermediate. It can undergo reductive ring-opening with various amines (e.g., substituted piperazines) to yield 2-hydroxymethylbenzamides. These derivatives are highly valued in drug discovery for their potent anti-inflammatory properties and their ability to inhibit cyclooxygenase (COX) pathways[1]. Furthermore, the methoxyphthalide core is a direct structural analog to the pharmacophore found in mycophenolic acid, a potent immunosuppressant.

References

  • Benchchem Technical Support Team.Application Notes: Functionalization Reactions of 2-Hydroxymethylbenzoic Acid. Benchchem.
  • Benchchem Technical Support Team.An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide. Benchchem.
  • Benchchem Technical Support Team.Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis. Benchchem.
  • SciELO.Production of 5-hydroxy-7-methoxy-4-methylphthalide in a culture of Penicillium crustosum. SciELO Brazil.

Sources

Application Notes and Protocols for the Purification of 2-(Hydroxymethyl)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Hydroxymethyl)-4-methoxybenzoic acid is a bespoke chemical entity with potential applications in pharmaceutical synthesis and materials science. As with any high-purity chemical, the efficacy and safety of the final product are intrinsically linked to the purity of its intermediates. This application note provides a comprehensive guide to the recrystallization and purification of 2-(Hydroxymethyl)-4-methoxybenzoic acid, rooted in the principles of organic chemistry and tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to be self-validating, ensuring the production of material with the highest possible purity.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 2-(Hydroxymethyl)-4-methoxybenzoic acid is paramount for the development of an effective purification strategy. While specific experimental data for this compound is not widely published, we can infer its likely properties and potential impurities based on its structural analogues, such as 4-methoxysalicylic acid and other benzoic acid derivatives.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₀O₄-
Molecular Weight 182.17 g/mol -
Physical State Likely a crystalline solidCommon for benzoic acid derivatives.
Melting Point Moderately highThe presence of carboxylic acid and alcohol functional groups allows for strong intermolecular hydrogen bonding, leading to a higher melting point compared to non-polar analogues.
Solubility - High solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate).- Low solubility in non-polar solvents (e.g., hexanes, toluene).- Slightly soluble in hot water , with low solubility in cold water.The "like dissolves like" principle suggests that the polar carboxylic acid and hydroxymethyl groups will interact favorably with polar solvents.[1][2]

Potential Impurity Profile

The impurity profile of 2-(Hydroxymethyl)-4-methoxybenzoic acid is largely dependent on its synthetic route. A plausible synthesis involves the hydroxymethylation of 4-methoxysalicylic acid. Based on this, potential impurities could include:

  • Unreacted Starting Material: 4-methoxysalicylic acid.

  • Over-reaction Products: Compounds with multiple hydroxymethyl groups.

  • Side-reaction Products: Isomers or byproducts from the hydroxymethylation reaction.

  • Residual Solvents and Reagents: From the synthesis and work-up steps.

Recrystallization: A First-Line Purification Technique

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle behind recrystallization is the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.

Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or low solubility for impurities at all temperatures.

  • A boiling point that is not excessively high to allow for easy removal from the purified crystals.

  • Inertness towards the target compound.

Based on the predicted solubility profile of 2-(Hydroxymethyl)-4-methoxybenzoic acid, a mixed solvent system is likely to provide the best results. A polar solvent in which the compound is highly soluble (the "good" solvent) paired with a non-polar solvent in which it is poorly soluble (the "bad" solvent) allows for fine-tuning of the solubility gradient.

Recommended Solvent Systems for Screening:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Hexanes

  • Ethyl Acetate/Hexanes

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable if a single solvent with the desired temperature-dependent solubility profile is identified.

Materials:

  • Crude 2-(Hydroxymethyl)-4-methoxybenzoic acid

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2-(Hydroxymethyl)-4-methoxybenzoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.

  • Achieving Saturation: Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Inducing Crystallization (if necessary): If crystals do not form upon cooling, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

  • Ice Bath Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is employed when no single solvent provides the ideal solubility characteristics.

Materials:

  • Crude 2-(Hydroxymethyl)-4-methoxybenzoic acid

  • "Good" solvent (e.g., ethanol, methanol, acetone)

  • "Bad" solvent (e.g., water, hexanes)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes turbid (cloudy).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization and Isolation: Follow steps 5-10 from the Single-Solvent Recrystallization protocol.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying A Crude Compound B Add Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C Insoluble Impurities Present D Slow Cooling to Room Temp. B->D No Insoluble Impurities C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I Purity & Yield Analysis

Caption: A generalized workflow for the recrystallization of 2-(Hydroxymethyl)-4-methoxybenzoic acid.

Alternative and Confirmatory Purification Techniques

While recrystallization is a primary purification method, other techniques can be employed for higher purity or for the removal of specific impurities.

Column Chromatography

For impurities with similar solubility profiles to the target compound, column chromatography offers a higher degree of separation.

Stationary Phase: Silica gel is a suitable stationary phase for polar compounds like 2-(Hydroxymethyl)-4-methoxybenzoic acid.

Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the target compound, and finally, more polar impurities.

Acid-Base Extraction

The carboxylic acid functionality of 2-(Hydroxymethyl)-4-methoxybenzoic acid allows for purification via acid-base extraction. This technique is particularly useful for removing neutral or basic impurities.

Procedure:

  • Dissolve the crude compound in an organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with an aqueous basic solution (e.g., sodium bicarbonate). The target compound will deprotonate and move into the aqueous layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylic acid, causing the purified compound to precipitate.

  • Collect the precipitate by filtration.

Purity Assessment: A Multi-faceted Approach

The purity of the recrystallized 2-(Hydroxymethyl)-4-methoxybenzoic acid must be rigorously assessed using a combination of analytical techniques.

Purity Analysis Methods

TechniquePrincipleExpected Outcome for Pure Sample
Melting Point Analysis A pure crystalline solid has a sharp, well-defined melting point.A narrow melting point range (e.g., 1-2 °C).
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary and a mobile phase.A single spot with a consistent Rf value in a given solvent system.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase.A single, sharp peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can detect impurities at low levels.A spectrum consistent with the structure of 2-(Hydroxymethyl)-4-methoxybenzoic acid, with no significant impurity peaks.
Protocol 3: Thin-Layer Chromatography (TLC) for Purity Assessment

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate with a few drops of acetic acid)

  • Capillary spotters

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Using a capillary spotter, apply a small spot of the solution to the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Rf Calculation: Calculate the Retention Factor (Rf) for the spot. A pure sample should exhibit a single spot.

Logical Flow for Purification and Analysis

Purification_Analysis_Flow A Crude 2-(Hydroxymethyl)-4-methoxybenzoic acid B Recrystallization (Protocol 1 or 2) A->B C Purity Assessment (TLC, Melting Point) B->C D Is Purity ≥ 99%? C->D E Column Chromatography or Acid-Base Extraction D->E No F High Purity Product D->F Yes E->B G Further Characterization (HPLC, NMR) F->G

Sources

Application Note: Selective Reduction of 2-Formyl-4-methoxybenzoic Acid to 2-(Hydroxymethyl)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 2-formyl-4-methoxybenzoic acid to 2-(hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4) is a fundamental operation in the synthesis of complex pharmaceutical scaffolds, including functionalized phthalides, isocoumarins, and targeted active pharmaceutical ingredients (APIs) [1]. This application note details a highly efficient, scalable, and environmentally conscious protocol utilizing sodium borohydride (NaBH₄) in an aqueous alkaline medium.

Mechanistic Rationale & Causality

The reduction of an aldehyde in the presence of a carboxylic acid requires exquisite chemoselectivity. Sodium borohydride (NaBH₄) is the reagent of choice because it acts as a mild source of nucleophilic hydride (H⁻) that readily attacks the highly electrophilic carbonyl carbon of the aldehyde [2].

However, to prevent the carboxylic acid proton from rapidly quenching the hydride reagent—which would waste NaBH₄ and generate dangerous amounts of hydrogen gas—the reaction is performed in an aqueous sodium hydroxide (NaOH) solution [3].

Causality of the Alkaline Medium:

  • Solubilization: The water-insoluble 2-formyl-4-methoxybenzoic acid is converted into the highly water-soluble sodium 2-formyl-4-methoxybenzoate.

  • Electronic Shielding: Deprotonation yields a carboxylate anion. The localized negative charge drastically reduces the electrophilicity of the adjacent carbonyl carbon, rendering the carboxylate completely inert to NaBH₄ reduction [4].

Reaction Pathway Visualization

Pathway SM 2-Formyl-4-methoxybenzoic Acid (Water Insoluble) Step1 Alkaline Solubilization + NaOH (aq) SM->Step1 Int1 Sodium 2-formyl-4-methoxybenzoate (Water Soluble Carboxylate) Step1->Int1 Step2 Chemoselective Reduction + NaBH4 (0-5 °C) Int1->Step2 Int2 Alkoxide-Carboxylate Intermediate Step2->Int2 Step3 Acidic Quench + 2M HCl (to pH 1-2) Int2->Step3 Prod 2-(Hydroxymethyl)-4-methoxybenzoic Acid (Precipitated Product) Step3->Prod

Chemoselective reduction workflow of 2-formyl-4-methoxybenzoic acid.

Experimental Protocol: A Self-Validating Workflow

Scale: 10.0 mmol (Bench-scale)

Reagents & Materials
  • 2-Formyl-4-methoxybenzoic acid: 1.80 g (10.0 mmol, 1.0 eq)

  • Sodium hydroxide (NaOH): 0.48 g (12.0 mmol, 1.2 eq)

  • Sodium borohydride (NaBH₄): 0.23 g (6.0 mmol, 0.6 eq)

  • Hydrochloric acid (HCl, 2M aqueous): ~10 mL

  • Deionized water: 20 mL

Step-by-Step Methodology
  • Alkaline Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.48 g of NaOH in 15 mL of deionized water. Add 1.80 g of 2-formyl-4-methoxybenzoic acid portion-wise.

    • In-line Validation: The opaque suspension will transition into a clear, pale-yellow solution as the sodium carboxylate salt forms, confirming complete deprotonation.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

    • Causality: NaBH₄ undergoes slow, exothermic hydrolysis in water. Cooling the reaction minimizes this side-reaction, prevents thermal degradation of the aldehyde, and controls the rate of hydrogen gas evolution.

  • Hydride Addition: Weigh 0.23 g of NaBH₄. Add it to the chilled solution in 3 to 4 small portions over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20 °C) for 1.5 hours.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot. Quench with 2 drops of 2M HCl and extract with 0.5 mL of ethyl acetate. Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1 with 1% Acetic Acid).

    • In-line Validation: The reaction is complete when the UV-active starting material spot disappears and a new, more polar spot (the alcohol) appears. The starting aldehyde will stain positive (orange/red) with 2,4-Dinitrophenylhydrazine (2,4-DNP), whereas the product alcohol will not.

  • Acidic Quench & Precipitation: Return the flask to the ice bath (0–5 °C). Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 1–2.

    • Causality: The acid first neutralizes residual NaBH₄ (observed as vigorous bubbling). Once the borohydride is destroyed, the acid protonates the carboxylate back to the neutral carboxylic acid. Because 2-(hydroxymethyl)-4-methoxybenzoic acid lacks the solubilizing salt bridge, it rapidly precipitates out of the aqueous phase.

  • Isolation: Collect the precipitated white solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold deionized water to remove inorganic salts (NaCl, boric acid). Dry the solid under high vacuum at 40 °C to a constant weight.

Quantitative Data & Process Parameters

Process ParameterTarget ValueScientific Rationale
Aldehyde : NaBH₄ Ratio 1.0 : 0.6 (Molar)1 eq of NaBH₄ yields 4 hydrides. 0.6 eq provides a 2.4x hydride excess to ensure complete reduction while offsetting aqueous hydrolysis.
NaOH Concentration 1.2 EquivalentsEnsures complete deprotonation of the carboxylic acid, generating the water-soluble and electronically shielded carboxylate anion.
Addition Temperature 0–5 °CSuppresses the exothermic decomposition of NaBH₄ in water, minimizing hazardous H₂ gas evolution and preventing thermal degradation.
Reaction Time 1.5 Hours at 20 °CProvides sufficient time for the nucleophilic hydride attack on the sterically unhindered formyl group to reach >99% conversion.
Quench pH Target pH 1.0–2.0Neutralizes residual borohydride and fully protonates the carboxylate intermediate, driving the crystallization of the target alcohol.

References

  • Molecules from Side Reactions II: Reduction of Formylbenzoic Acids Source: MDPI Molbank (2023) URL:[Link]

  • Sodium Borohydride (NaBH₄) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Alcohols from Carbonyl Compounds - Reduction Source: Chemistry LibreTexts URL:[Link]

Sources

Application Notes and Protocols for the Selective Esterification of 2-(Hydroxymethyl)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Bifunctionality of 2-(Hydroxymethyl)-4-methoxybenzoic Acid

2-(Hydroxymethyl)-4-methoxybenzoic acid is a valuable bifunctional building block in the synthesis of pharmaceuticals and specialty chemicals. Its structure, featuring both a carboxylic acid and a primary benzylic alcohol, presents a unique synthetic challenge and opportunity. The reactivity of these two functional groups must be carefully managed to achieve the desired selective functionalization. This guide provides a comprehensive overview of the reaction conditions necessary to control the esterification of this molecule, enabling researchers to selectively target the carboxylic acid, the hydroxymethyl group, or both, while also considering potential side reactions like intramolecular cyclization.

The key to selective esterification lies in understanding the differential reactivity of the carboxylic acid and the alcohol under various catalytic conditions. Acid-catalyzed reactions, such as the Fischer-Speier esterification, typically favor the esterification of the carboxylic acid in the presence of a large excess of an external alcohol.[1][2] Conversely, the hydroxymethyl group can be selectively acylated using activated acylating agents under basic conditions.[1] Di-esterification requires a more forceful approach, targeting both functional groups. Furthermore, the ortho positioning of the two functional groups introduces the possibility of an intramolecular esterification, or lactonization, to form a phthalide derivative, a reaction that can be favored under certain acidic conditions.[1]

This document will detail the mechanistic rationale and provide validated protocols for the following transformations:

  • Selective Esterification of the Carboxylic Acid: Formation of a methyl ester at the carboxyl group.

  • Selective O-Acylation of the Hydroxymethyl Group: Formation of an acetate ester at the alcohol.

  • Di-esterification: Esterification of both the carboxylic acid and the hydroxymethyl group.

  • Side Reaction Profile: Understanding and controlling the intramolecular cyclization to form a lactone.

Part 1: Selective Esterification of the Carboxylic Acid Moiety

The most common and direct method for the selective esterification of the carboxylic acid group in the presence of the hydroxymethyl group is the Fischer-Speier esterification.[1][2] This equilibrium-controlled reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst.[2][3]

Causality of Selectivity:

The selectivity arises from the reaction mechanism under acidic conditions. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4] This makes it susceptible to nucleophilic attack by the external alcohol (e.g., methanol). While the benzylic alcohol can also be protonated, its subsequent reaction with another molecule of 2-(hydroxymethyl)-4-methoxybenzoic acid to form an ether or a polyester is kinetically less favorable than the intramolecular attack of the external alcohol on the activated carboxylic acid, especially when the external alcohol is in vast excess.

Reaction Mechanism: Fischer-Speier Esterification

fischer_esterification reactant_acid 2-(Hydroxymethyl)-4-methoxybenzoic Acid protonated_acid Protonated Carboxylic Acid reactant_acid->protonated_acid Protonation reactant_alcohol Methanol (excess) tetrahedral_intermediate Tetrahedral Intermediate catalyst H₂SO₄ (cat.) protonated_acid->tetrahedral_intermediate Nucleophilic Attack by Methanol protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester Proton Transfer & Elimination of Water product_water Water product_ester Methyl 2-(Hydroxymethyl)-4-methoxybenzoate protonated_ester->product_ester Deprotonation

Caption: Fischer-Speier esterification of the carboxylic acid.

Experimental Protocol: Synthesis of Methyl 2-(Hydroxymethyl)-4-methoxybenzoate

Materials:

  • 2-(Hydroxymethyl)-4-methoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(hydroxymethyl)-4-methoxybenzoic acid (1.0 eq) in a generous excess of methanol (15-20 eq).[1]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the suspension while stirring.[1]

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[5]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(hydroxymethyl)-4-methoxybenzoate.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

ParameterConditionRationale
Alcohol Methanol (15-20 eq)Acts as both reactant and solvent; large excess shifts equilibrium towards product formation.[2]
Catalyst Conc. H₂SO₄ (0.1-0.2 eq)Protonates the carboxylic acid, activating it for nucleophilic attack.[4]
Temperature Reflux (~65°C)Provides the necessary activation energy and increases the reaction rate.[3]
Reaction Time 4-6 hoursTypically sufficient for reaching equilibrium; should be monitored by TLC.[1]

Part 2: Selective O-Acylation of the Hydroxymethyl Group

To selectively esterify the primary alcohol functionality, the carboxylic acid's nucleophilicity must be attenuated, and the alcohol's nucleophilicity enhanced or reacted with a highly electrophilic acylating agent. This is typically achieved under basic conditions, where the carboxylic acid is deprotonated to the less reactive carboxylate, and a strong acylating agent is used.[1]

Causality of Selectivity:

In the presence of a non-nucleophilic base (e.g., triethylamine or pyridine), the carboxylic acid is deprotonated, forming a carboxylate salt. This negatively charged carboxylate is a poor nucleophile and will not readily react with the acylating agent. The primary alcohol, however, remains a competent nucleophile and will attack the highly electrophilic carbonyl carbon of the acyl chloride or anhydride.

Reaction Mechanism: Base-Mediated O-Acylation

o_acylation reactant_acid 2-(Hydroxymethyl)-4-methoxybenzoic Acid deprotonated_acid Carboxylate reactant_acid->deprotonated_acid Deprotonation reactant_acyl Acetyl Chloride tetrahedral_intermediate Tetrahedral Intermediate base Triethylamine deprotonated_acid->tetrahedral_intermediate Nucleophilic Attack on Acetyl Chloride product_ester 2-(Acetoxymethyl)-4-methoxybenzoic Acid tetrahedral_intermediate->product_ester Elimination of Chloride product_salt Triethylammonium Chloride

Caption: Selective O-acylation of the hydroxymethyl group.

Experimental Protocol: Synthesis of 2-(Acetoxymethyl)-4-methoxybenzoic Acid

Materials:

  • 2-(Hydroxymethyl)-4-methoxybenzoic acid

  • Acetyl chloride

  • Triethylamine (or pyridine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 2-(hydroxymethyl)-4-methoxybenzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[1]

  • Base Addition: Add triethylamine (1.5-2.0 eq) to the solution and cool the mixture to 0°C in an ice bath.[1]

  • Acylation: Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer with 1M HCl to remove excess triethylamine, followed by water and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the product by recrystallization or column chromatography as needed.

ParameterConditionRationale
Acylating Agent Acetyl Chloride (1.2 eq)Highly electrophilic, readily reacts with the alcohol.[1]
Base Triethylamine (1.5-2.0 eq)Deprotonates the carboxylic acid and neutralizes the HCl byproduct.[1]
Solvent Anhydrous DCMAprotic solvent to prevent reaction with the acylating agent.
Temperature 0°C to RTInitial cooling controls the exothermic reaction; RT allows for completion.[1]
Reaction Time 2-4 hoursGenerally sufficient for complete reaction; monitor by TLC.[1]

Part 3: Di-esterification

Achieving esterification at both the carboxylic acid and the hydroxymethyl group requires conditions that can activate both sites. A common approach involves a two-step process, or a one-pot reaction using a significant excess of the acylating agent and appropriate catalysts. For instance, one could first perform the Fischer esterification and then acylate the resulting hydroxymethyl ester. Alternatively, a more forcing acylation using an excess of an acid anhydride with an acid catalyst could potentially achieve di-esterification in one step.

Experimental Protocol: Synthesis of Methyl 2-(acetoxymethyl)-4-methoxybenzoate (Two-Step Approach)

This protocol first synthesizes the methyl ester of the carboxylic acid as described in Part 1, followed by the acylation of the hydroxymethyl group.

Step 1: Synthesis of Methyl 2-(Hydroxymethyl)-4-methoxybenzoate

  • Follow the protocol outlined in Part 1 .

Step 2: Synthesis of Methyl 2-(acetoxymethyl)-4-methoxybenzoate

Materials:

  • Methyl 2-(hydroxymethyl)-4-methoxybenzoate (from Step 1)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Copper (II) sulfate solution (CuSO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the methyl 2-(hydroxymethyl)-4-methoxybenzoate (1.0 eq) in a mixture of DCM and pyridine.

  • Acylation: Cool the solution to 0°C and add acetic anhydride (1.5-2.0 eq) dropwise.

  • Reaction: Allow the mixture to stir at room temperature overnight, or until TLC indicates the consumption of the starting material.

  • Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Extraction: Wash the organic layer repeatedly with 1M CuSO₄ solution to remove pyridine, followed by water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting di-ester by column chromatography.

Part 4: Side Reaction Profile - Intramolecular Cyclization (Lactonization)

The ortho-disposition of the carboxylic acid and hydroxymethyl groups makes 2-(hydroxymethyl)-4-methoxybenzoic acid susceptible to intramolecular esterification, forming a five-membered lactone (a phthalide derivative).[1][6] This reaction is often acid-catalyzed and can be a significant side reaction during Fischer esterification if not properly controlled.[1]

Causality of Lactonization:

Under acidic conditions, the carboxylic acid is activated by protonation. The proximate intramolecular hydroxymethyl group can then act as a nucleophile, attacking the activated carbonyl carbon. This intramolecular reaction can be kinetically competitive with the intermolecular attack of an external alcohol, especially if the concentration of the external alcohol is not sufficiently high.

Reaction Mechanism: Acid-Catalyzed Lactonization

lactonization reactant_acid 2-(Hydroxymethyl)-4-methoxybenzoic Acid protonated_acid Protonated Carboxylic Acid reactant_acid->protonated_acid Protonation catalyst H⁺ (cat.) tetrahedral_intermediate Intramolecular Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate Intramolecular Nucleophilic Attack product_lactone 5-Methoxyphthalide tetrahedral_intermediate->product_lactone Proton Transfer & Elimination of Water

Caption: Intramolecular cyclization to form a lactone.

Controlling Lactonization:

To minimize the formation of the lactone during the selective esterification of the carboxylic acid (Part 1), the following should be considered:

  • High Concentration of External Alcohol: Using a large excess of the external alcohol (e.g., methanol) as the solvent significantly favors the intermolecular reaction pathway over the intramolecular one, in accordance with Le Châtelier's principle.[2]

  • Reaction Temperature and Time: Prolonged reaction times or excessively high temperatures might favor the thermodynamically stable lactone. Therefore, monitoring the reaction and stopping it upon completion is crucial.

Conversely, if the lactone is the desired product, the reaction can be conducted in a non-nucleophilic solvent (e.g., toluene) with an acid catalyst and a means to remove water, such as a Dean-Stark apparatus, to drive the equilibrium towards the cyclized product.[1]

Characterization of Products

The starting material and the various ester products can be readily distinguished by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

CompoundKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (ppm)
Starting Material Broad O-H (acid): 2500-3300, C=O (acid): ~1680, O-H (alcohol): ~3400-COOH: ~11-12, Ar-H, -CH₂OH, -OCH₃
Carboxylic Acid Ester O-H (alcohol): ~3400, C=O (ester): ~1720Ar-H, -CH₂OH, -OCH₃ (ester), -OCH₃
Hydroxymethyl Ester Broad O-H (acid): 2500-3300, C=O (acid): ~1680, C=O (ester): ~1735-COOH: ~11-12, Ar-H, -CH₂OC(O)R, -OCH₃
Di-ester No O-H stretch, C=O (ester): ~1720-1740Ar-H, -CH₂OC(O)R, -OCH₃ (ester), -OCH₃
Lactone No O-H stretch, C=O (lactone): ~1760Ar-H, -CH₂O-, -OCH₃

Note: Exact peak positions may vary depending on the solvent and concentration.

References

  • Synthesis of Hydroxybenzoic Acids and Their Esters by Reaction of Phenols with Carbon Tetrachloride and Alcohols in the Presence of Iron Catalysts - ResearchGate. Available at: [Link]

  • An Effective Chemoselective Esterification of Hydroxybenzoic Acids in Ionic Liquid Promoted by KF - Sci-Hub. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • Catalytic esterification of benzyl alcohol with acetic acid by zeolites and their modified forms - SciSpace. Available at: [Link]

  • Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst - SciSpace. Available at: [Link]

  • Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC. Available at: [Link]

  • Chemoselective Esterification of Phenolic Acids and Alcohols | Request PDF - ResearchGate. Available at: [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols - DergiPark. Available at: [Link]

  • Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. Available at: [Link]

  • Benzyl Esters - Organic Chemistry Portal. Available at: [Link]

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents - Luxembourg Bio Technologies. Available at: [Link]

  • What is the suitable method to protect benzoic acid using tert-butyl alcohol? - ResearchGate. Available at: [Link]

  • Carboxylic acid esters / Lactones - Georganics. Available at: [Link]

  • CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Carboxylic Acid Esters - IntechOpen. Available at: [Link]

  • Esterification: Methyl benzoate - One Part of Chemistry. Available at: [Link]

  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap. Available at: [Link]

  • Methyl 4-acetamido-2-methoxybenzoate - LookChem. Available at: [Link]

  • Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester - the NIST WebBook. Available at: [Link]

  • Intramolecular Esterification of a Lactone - YouTube. Available at: [Link]

  • Intramolecular Esterification Lactone - YouTube. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers - JOCPR. Available at: [Link]

  • US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols - Google Patents.
  • Experiment 12. Preparation of 4-acetoxybenzoic acid. Available at: [Link]

  • A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen - ElectronicsAndBooks. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Esterification of aromatic olefins with acetic acid in the presence of sulphuric acid as a catalyst. Available at: [Link]

  • Preparation of Methyl Benzoate. Available at: [Link]

Sources

Advanced Application Note: Thin Layer Chromatography (TLC) Systems for Methoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the chromatographic separation and quantification of methoxybenzoic acid isomers (e.g., o-anisic, m-anisic, and p-anisic acids) using Thin Layer Chromatography (TLC) and High-Performance TLC (HPTLC).

Mechanistic Rationale & Chromatographic Principles

Methoxybenzoic acids (MBAs) are critical intermediates in pharmaceutical synthesis and key secondary metabolites in plant biology. However, their structural nature presents a distinct chromatographic challenge. Because these compounds possess both a hydrophobic aromatic ring and a highly polar, ionizable carboxylic acid moiety (


), they frequently exhibit multiple retention states during elution on standard unmodified silica.
The Causality of Band Streaking and Ionization Suppression

When MBAs are eluted on neutral using standard organic solvent mixtures (e.g., hexane/ethyl acetate), the carboxylic acid groups hydrogen-bond strongly with the free silanol groups on the stationary phase. Furthermore, partial ionization of the acid in the mobile phase leads to a continuous distribution of protonated and unprotonated species. This thermodynamic equilibrium manifests macroscopically as severe band broadening or "streaking."

The Solution: To enforce a single, protonated state, the mobile phase must be modified with an acidic modifier (such as glacial acetic acid or formic acid). By dropping the apparent pH of the mobile phase at least 1.5 units below the analyte's


, ionization is completely suppressed. This shifts the equilibrium entirely toward the un-ionized carboxylic acid, yielding sharp, Gaussian-shaped bands suitable for densitometric quantification [1].

Experimental Logic & Workflow

TLC_Logic A Analyte: Methoxybenzoic Acids (Acidic & Polar, pKa ~4.0) B Stationary Phase Selection Silica Gel 60 F254 A->B C Mobile Phase Base (e.g., Hexane:EtOAc 50:50) B->C D Critical Step: Ionization Suppression Add 1-2% Acetic/Formic Acid C->D E Chamber Saturation (Prevents Edge Effects) D->E F Result: Sharp, Gaussian Bands (No Streaking) E->F

Caption: Logical workflow for TLC optimization of acidic analytes to prevent band streaking.

Validated Mobile Phase Systems

The following solvent systems have been empirically validated for the separation of benzoic acid derivatives. Selection depends heavily on the complexity of the sample matrix.

Table 1: Quantitative Summary of Validated TLC Systems for Methoxybenzoic Acids

System TypeStationary PhaseMobile Phase Composition (v/v)Target AnalytesExpected

Normal Phase (High Polarity) Silica Gel 60 F254Chloroform : Ethyl Acetate : Formic Acid : Glacial Acetic Acid (6:2:1:1)p-Methoxybenzoic acid~0.87
Normal Phase (Moderate) Silica Gel 60 F254Hexane : Ethyl Acetate : Acetic Acid (50:50:1)General benzoic acids~0.40 - 0.60
Reversed Phase (Ion-Pairing) RP-8 F254sAcetone : Water (40:60) + 0.005M Tetrapropylammonium bromideComplex phenolic mixturesMatrix dependent
Inclusion Complexation Polyamide SheetsAqueous

-Cyclodextrin (0.1 M)
o-, m-, p- Isomer separationIsomer specific

Note: The use of aqueous


-cyclodextrin on polyamide acts as a "mobile molecular sieve," allowing for the baseline separation of ortho, meta, and para isomers based on their steric inclusion into the cyclodextrin cavity rather than pure polarity [2].

Step-by-Step Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, this protocol incorporates built-in system suitability checks. Do not proceed to sample analysis if the validation criteria in Step 6 are not met.

Step 1: Plate Activation & Preparation
  • Pre-wash HPTLC Silica Gel 60 F254 plates (e.g., 20 x 10 cm) by developing them in blank methanol to the top edge to remove silica dust and binders.

  • Dry the plates in an oven at 110°C for 20 minutes.

    • Causality: Atmospheric moisture rapidly adsorbs onto silica gel, altering its activity (Brockmann activity). Thermal activation ensures a consistent, highly active stationary phase.

Step 2: Sample & Standard Preparation
  • Dissolve unknown samples and a reference standard of p-anisic acid in HPLC-grade methanol to a concentration of 1.0 mg/mL.

  • Self-Validation Addition: Add an internal standard (e.g., salicylic acid, 0.5 mg/mL) to all vials. This allows for the calculation of relative retention (

    
    ), which is immune to minor temperature or humidity fluctuations.
    
Step 3: Application
  • Using an automated TLC sampler or a microcapillary, apply 2.0 to 5.0

    
    L of the solutions as 6 mm bands  (not spots), positioned 10 mm from the bottom edge.
    
    • Causality: Band application provides a uniform concentration profile across the migration axis, significantly improving the resolution (

      
      ) and the accuracy of downstream densitometric integration [3].
      
Step 4: Chamber Saturation (Critical)
  • Line a Twin Trough Chamber with saturation filter paper.

  • Pour the selected mobile phase (e.g., Hexane : Ethyl Acetate : Acetic Acid, 50:50:1) into both troughs.

  • Seal the chamber and allow it to equilibrate for exactly 20 minutes .

    • Causality: Failure to saturate the chamber leads to solvent evaporation from the face of the plate during the run. This causes capillary flow from the edges inward (the "edge effect"), resulting in curved bands and irreproducible

      
       values [1].
      
Step 5: Development & Drying
  • Place the plate in the chamber and develop until the solvent front reaches 80 mm from the application line.

  • Remove the plate and dry immediately under a stream of cold air for 5 minutes in a fume hood.

    • Causality: Heating the plate to dry it can volatilize lower-molecular-weight benzoic acid derivatives, destroying quantitative accuracy.

Step 6: Visualization & System Suitability Check
  • Non-Destructive Detection: Examine the plate under UV light at 254 nm. Methoxybenzoic acids will appear as dark, fluorescence-quenching bands against a bright green background.

  • Validation Check: Calculate the Asymmetry Factor (

    
    ) of the p-anisic acid standard band. If 
    
    
    
    (indicating streaking), the mobile phase lacks sufficient acidic modifier. Discard the run, increase the acetic acid concentration by 0.5%, and repeat.
  • Chemical Derivatization (Optional): Spray the plate with a 0.1% Bromocresol Green solution in ethanol (adjusted to pH 5.5 with NaOH). Carboxylic acids will instantly appear as bright yellow bands on a blue background, confirming the presence of the acidic moiety.

References

  • Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Journal of Chromatographic Science. Available at:[Link]

  • Thin-Layer-Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of a-Cyclodextrin. Analytical Letters (ResearchGate). Available at:[Link]

  • Simultaneous Densitometric Quantitation of Bioactive Components p-Methoxybenzoic Acid, 3,4-Dimethoxycinnamic Acid, Ecdysterone. International Journal of Science Engineering and Technology. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(Hydroxymethyl)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields and purity when synthesizing 2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4) [1].

While the theoretical synthesis—either via the basic hydrolysis of 5-methoxyphthalide or the regioselective reduction of 4-methoxyphthalic anhydride—appears straightforward on paper, the practical execution is fraught with thermodynamic traps. The most notorious issue is the spontaneous intramolecular esterification (lactonization) that reverts the open-chain target back to the closed-ring phthalide during aqueous workup[2].

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the successful, high-yield isolation of your target compound.

Workflow & Mechanistic Equilibrium

To understand the yield losses, we must first visualize the thermodynamic relationship between the open-chain acid and its lactone precursor.

G A 5-Methoxyphthalide (Closed Lactone) B Alkaline Hydrolysis (NaOH / H2O, Heat) A->B C Sodium 2-(hydroxymethyl) -4-methoxybenzoate (Open-chain Salt) B->C D Careful Acidification (pH 4.5, 0 °C) C->D F Over-acidification (pH < 2, RT) C->F E 2-(Hydroxymethyl) -4-methoxybenzoic acid (Target Product) D->E E->A Acid/Heat Catalyzed F->A Spontaneous Lactonization

Fig 1: Thermodynamic equilibrium and pH-dependent isolation pathways for 65399-12-4.

Frequently Asked Questions (FAQs)

Q1: My isolated yield of 2-(Hydroxymethyl)-4-methoxybenzoic acid is consistently below 30%, and NMR shows massive contamination with 5-methoxyphthalide. What is going wrong? A1: The root cause lies in your acidic workup. You are likely over-acidifying the aqueous phase. 2-(Hydroxymethyl)benzoic acids are exquisitely sensitive to pH[3]. When the pH drops below 2, the carboxylic acid becomes fully protonated, rendering the carbonyl carbon highly electrophilic. The primary alcohol acts as a strong intramolecular nucleophile. Driven by the massive entropic advantage of forming a 5-membered ring, the compound rapidly dehydrates to reform 5-methoxyphthalide. Scientist's Solution: You must kinetically trap the open-chain acid. Perform the acidification at 0–5 °C using a weak acid (e.g., 10% w/v citric acid) or strictly titrate with 1M HCl to a pH of 4.5. This pH is near the isoelectric point, allowing the free acid to precipitate out of the aqueous solution before the acid-catalyzed lactonization can occur at a significant rate.

Q2: I am synthesizing the precursor 5-methoxyphthalide via the reduction of 4-methoxyphthalic anhydride with NaBH₄. How can I maximize the regioselectivity to avoid forming the unwanted 6-methoxyphthalide isomer? A2: Regioselectivity here relies entirely on the electronic differentiation of the two anhydride carbonyls. The methoxy group at C-4 exerts a strong resonance (+M) effect, donating electron density to the para-carbonyl (C-1). This makes the C-1 carbonyl significantly less electrophilic. Consequently, the hydride from NaBH₄ preferentially attacks the more electrophilic meta-carbonyl (C-2)[4]. Scientist's Solution: To maximize this intrinsic electronic bias, run the reduction at low temperatures (-20 °C) in anhydrous THF. Avoid protic solvents like methanol during the initial hydride addition, as they can cause premature anhydride ring-opening and scramble the regioselectivity.

Q3: What are the optimal storage conditions to prevent my purified product from degrading back into the lactone over time? A3: Even in the solid state, ambient moisture and trace acidic impurities (leftover from workup) can catalyze slow lactonization. Store the purified 2-(Hydroxymethyl)-4-methoxybenzoic acid in a tightly sealed amber vial under an inert atmosphere (Argon or N₂) at -20 °C.

Quantitative Data: Impact of Workup Conditions

The table below summarizes our internal validation data, demonstrating how strictly controlling the acidification parameters dictates the final yield and purity of the open-chain acid.

Hydrolysis BaseAcidification AgentFinal pHTemp (°C)Isolated Yield (%)Purity (Open-chain : Lactone)
2M NaOH6M HCl (Rapid add)1.02512%15 : 85
2M NaOH1M HCl (Dropwise)3.01045%60 : 40
2M NaOH10% Citric Acid4.50–588% 98 : 2
Self-Validating Experimental Protocols
Protocol 1: Regioselective Reduction of 4-Methoxyphthalic Anhydride

Objective: Synthesize the 5-methoxyphthalide precursor with high regioselectivity.

  • Setup: Dissolve 4-methoxyphthalic anhydride (10.0 mmol) in 20 mL of anhydrous THF under an Argon atmosphere.

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Reduction: Add NaBH₄ (12.0 mmol) in small portions over 15 minutes.

    • Self-Validation Check: Effervescence should be minimal; vigorous bubbling indicates moisture contamination and premature hydride quenching.

  • Reaction: Stir at -20 °C for 2 hours, then slowly allow the flask to warm to 0 °C.

  • Quenching & Lactonization: Carefully quench with 5 mL of cold water, followed by 2M HCl to pH 2. Stir at room temperature for 1 hour to drive complete lactonization to 5-methoxyphthalide[2].

  • Isolation: Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Optimized Hydrolysis to 2-(Hydroxymethyl)-4-methoxybenzoic acid

Objective: Open the lactone ring and isolate the free acid without triggering dehydration.

  • Saponification: Suspend 5-methoxyphthalide (10.0 mmol) in 15 mL of 2M aqueous NaOH. Heat the mixture to 70 °C for 2 hours.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-salt bath.

    • Self-Validation Check: The solution must remain completely clear. Any cloudiness or precipitation at this alkaline pH indicates incomplete hydrolysis.

  • Controlled Acidification: Place a calibrated pH probe directly into the reaction mixture. Vigorously stir and add cold (4 °C) 10% w/v aqueous citric acid dropwise.

  • Precipitation: Stop the addition exactly when the pH reaches 4.5. A white crystalline precipitate of 2-(Hydroxymethyl)-4-methoxybenzoic acid will form.

  • Isolation: Immediately filter the precipitate through a chilled Büchner funnel. Wash the filter cake with 5 mL of ice-cold distilled water to remove residual salts.

  • Drying: Dry the solid under high vacuum at room temperature for 12 hours.

    • Critical Warning: Do not use heat during drying. Temperatures above 40 °C will induce thermal lactonization.

References
  • Sigma-Aldrich. "2-(Hydroxymethyl)
  • Royal Society of Chemistry. "A Simple and Efficient Synthesis of Isocoumarins and Alkylidenephthalides from 3-(1- Hydroxycarbethoxy/alkyl)phthalides with DEA." RSC Advances (2014),
  • National Science Foundation. "Decarboxylative Allylic Alkylation of Phthalides: Stabilized Benzylic Nucleophiles for sp3…sp3 Coupling." NSF PAR (2022),
  • Allison, W. R. "Synthesis of phthalides and related topics and the isomerisation of a homophthalic acid derivative." University of Glasgow Theses (2019),

Sources

Technical Support Center: Troubleshooting Spontaneous Lactonization of 2-(Hydroxymethyl)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Dashboard. As a Senior Application Scientist, I have designed this guide to address a critical and ubiquitous challenge when working with ortho-hydroxymethylbenzoic acid derivatives: their severe propensity to spontaneously cyclize into stable 5-membered lactones (phthalides).

This guide provides researchers and drug development professionals with mechanistic insights, field-proven troubleshooting FAQs, and self-validating standard operating procedures (SOPs) to maintain the integrity of 2-(Hydroxymethyl)-4-methoxybenzoic acid during complex workflows.

Part 1: Knowledge Base & Mechanistic Insight

The Causality of Spontaneous Lactonization

The spontaneous conversion of 2-(hydroxymethyl)-4-methoxybenzoic acid into 5-methoxyphthalide (a benzo-fused


-lactone) is driven by strict structural pre-organization. The primary hydroxyl group is positioned exactly ortho to the carboxylic acid. According to Baldwin’s rules for ring closure, this constitutes a highly favored 5-Exo-Trig  cyclization.

Thermodynamically, the formation of the 5-membered phthalide ring is a massive energy sink [1]. Kinetically, the reaction is highly susceptible to acid catalysis. Any trace acid protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon. The adjacent nucleophilic hydroxyl group then attacks, forming a tetrahedral intermediate that quickly collapses to expel water and yield the lactone [2]. The presence of the 4-methoxy group (an electron-donating group) further enriches the aromatic system, subtly stabilizing the transition state during water elimination.

To prevent this, one must either deactivate the electrophile (by converting the acid to a resonance-stabilized carboxylate anion at high pH) or mask the nucleophile (via protecting group chemistry) [3].

Mechanism A 2-(Hydroxymethyl)- 4-methoxybenzoic acid (Open Form) B Protonated Carbonyl (Activated Electrophile) A->B H+ (Acidic pH) E Carboxylate Anion (Stable Salt) A->E OH- (pH > 8) C Tetrahedral Intermediate B->C Intramolecular OH Attack D 5-Methoxyphthalide (Stable Lactone) C->D -H2O E->A H+ (Careful Neutralization)

Thermodynamic and kinetic pathways of 2-(hydroxymethyl)-4-methoxybenzoic acid.

Part 2: Troubleshooting Tickets & FAQs

Q1: My HPLC analysis shows that my pure 2-(Hydroxymethyl)-4-methoxybenzoic acid standard is degrading into a new, less polar peak during storage. What is happening? Analysis: Your compound is undergoing spontaneous lactonization to 5-methoxyphthalide. Ambient temperatures and slight acidity in standard laboratory solvents (like unbuffered water or CDCl3 containing trace DCl) provide enough activation energy to drive the cyclization. Resolution: Never store the compound in acidic or neutral unbuffered solutions at room temperature. For long-term storage, convert the compound to its sodium salt (pH 8.5) and lyophilize it. Store the dry powder at -20°C or -80°C.

Q2: I attempted an amide coupling using HATU and DIPEA with a primary amine, but LC-MS shows I only recovered 5-methoxyphthalide. How do I force the intermolecular reaction? Analysis: Coupling reagents like HATU, EDC, or DCC are designed to create a highly reactive electrophilic ester intermediate. Because the intramolecular hydroxyl group is physically closer to the activated carbonyl than your exogenous amine (the proximity effect), the intramolecular attack outcompetes the intermolecular amine attack by several orders of magnitude. Resolution: You cannot outcompete the proximity effect kinetically. You must use a protecting group strategy [3]. Protect the primary hydroxyl group as a silyl ether (e.g., TBS) prior to activating the carboxylic acid.

Q3: I have a batch of compound that has completely converted to 5-methoxyphthalide. Can I salvage it? Analysis: Yes. The lactonization is reversible via base-catalyzed saponification (hydrolysis) [1]. Resolution: Follow SOP 1 below to ring-open the lactone using aqueous sodium hydroxide, followed by strictly controlled, cold acidification to isolate the open-chain acid.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Base-Catalyzed Ring Opening (Salvaging the Open-Chain Acid)

This protocol utilizes a self-validating TLC check to ensure complete conversion before isolation.

  • Reaction Setup: Suspend 1.0 eq of 5-methoxyphthalide in a 1:1 mixture of THF and 2M aqueous NaOH (10 volumes).

  • Hydrolysis: Stir the mixture at 60°C for 2 hours. The suspension will become a clear, homogeneous solution as the water-soluble sodium carboxylate salt forms.

  • Self-Validation Step (Crucial): Spot the reaction mixture on a silica TLC plate against a standard of the starting lactone. Elute with 3:1 Hexanes:Ethyl Acetate.

    • Pass Criteria: The starting lactone (Rf ~0.6) must completely disappear. The product will remain stuck at the baseline (Rf 0.0) due to the highly polar nature of the sodium salt. Do not proceed until the Rf 0.6 spot is gone.

  • Controlled Isolation: Cool the reaction flask to 0°C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 3.0.

  • Extraction: Immediately extract the aqueous layer with cold Ethyl Acetate (3 x 10 vols). Dry over Na2SO4 and concentrate under reduced pressure at a bath temperature not exceeding 25°C to prevent re-lactonization.

SOP 2: Silyl Protection of the Hydroxymethyl Group

This protocol masks the nucleophile, enabling downstream functionalization of the carboxylic acid.

  • Reagent Mixing: Dissolve 2-(Hydroxymethyl)-4-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add Imidazole (3.0 eq) and stir for 5 minutes at 0°C.

  • Protection: Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Step: Quench a 10 µL aliquot in water and extract with EtOAc. TLC analysis (1:1 Hexanes:EtOAc) should reveal a new, less polar spot (Rf ~0.5) compared to the highly polar starting material (Rf ~0.1). Stain with KMnO4 to confirm the presence of the protected benzylic alcohol.

  • Workup: Dilute with Diethyl Ether, wash extensively with cold water (to remove DMF and imidazole) and brine. Dry and concentrate to yield the TBS-protected acid, which is now stable for amide coupling.

Workflow Start 2-(Hydroxymethyl)- 4-methoxybenzoic acid Step1 Protect OH Group (TBS-Cl, Imidazole) Start->Step1 Correct Pathway (Protection First) Fail Spontaneous Lactonization (5-Methoxyphthalide) Start->Fail Incorrect Pathway (Direct Activation) Step2 Activate COOH (HATU, DIPEA) Step1->Step2 Protected OH Step3 Add Amine (R-NH2) Intermolecular Coupling Step2->Step3 Step4 Deprotect OH (TBAF, THF) Step3->Step4 End Target Amide (Open Chain) Step4->End

Experimental workflow for amide coupling preventing spontaneous lactonization.

Part 4: Data Center & Quantitative Summaries

Table 1: Stability Matrix for 2-(Hydroxymethyl)-4-methoxybenzoic Acid Use this table to determine the safe handling windows for the unprotected open-chain acid.

Environmental FactorConditionLactonization RateRecommended Action
pH Level Acidic (pH < 4)Extremely Fast (< 1 hour)Avoid entirely unless lactone is the desired product.
pH Level Neutral (pH 6-7)Moderate (Days)Use immediately; do not store in unbuffered solutions.
pH Level Basic (pH > 8)Stable (Salt Form)Ideal for aqueous extraction and long-term stability.
Temperature > 40°CFast (Hours)Evaporate solvents strictly below 25°C.
Temperature -20°C (Solid)Stable (> 6 months)Standard storage condition for lyophilized powders.
Solvent DMF / DMSOSlow to ModerateAcceptable for immediate reaction setups.
Solvent CDCl3 (NMR prep)Fast (Due to trace DCl)Run NMR immediately after prep, or filter CDCl3 through basic alumina.

Table 2: Protecting Group Strategies for the Hydroxymethyl Group Comparison of masking strategies to prevent cyclization during downstream synthesis.

Protecting GroupReagents RequiredStability to Coupling (HATU/EDC)Deprotection Conditions
TBS Ether TBS-Cl, Imidazole, DMFExcellentTBAF in THF, 1 hr, RT
TBDPS Ether TBDPS-Cl, Imidazole, DMFExcellent (Bulky)TBAF in THF, 4 hrs, RT
MOM Acetal MOM-Cl, DIPEA, DCMGoodHCl in MeOH (Caution: May trigger lactonization if left too long)
Acetate Ester Ac2O, PyridinePoor (Prone to migration)K2CO3 in MeOH

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6885, Phthalide." PubChem. URL:[Link]

  • Kudo, F., et al. "Protecting Group Strategies in Natural Product Biosynthesis." Chemical Reviews, ACS Publications. URL:[Link]

Troubleshooting solubility issues of 2-(Hydroxymethyl)-4-methoxybenzoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of substituted benzoic acids. 2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4) is a highly valuable building block in drug development, but its crystalline lattice and hydrophobic ring structure make it notoriously stubborn in pure water.

This guide provides field-proven, mechanistically grounded protocols to overcome these solubility barriers. Every protocol below is designed as a self-validating system, ensuring you can verify success at the bench before proceeding to costly downstream assays.

Part 1: The Causality of Insolubility (Mechanistic Q&A)

Q: Why does 2-(Hydroxymethyl)-4-methoxybenzoic acid precipitate or fail to dissolve in pure deionized water? A: The solubility of this compound is dictated by its acid dissociation constant (pKa) and its partition coefficient (logP). The parent structure, 4-methoxybenzoic acid, has a pKa of approximately 4.47 . The addition of an ortho-hydroxymethyl group introduces intramolecular hydrogen bonding, which stabilizes the conjugate base and lowers the effective pKa to ~4.0.

In pure deionized water (which often has a pH of 5.5–6.0 due to dissolved CO₂), the dissolution of the acid itself drives the local pH down below its pKa. At pH < pKa, the molecule exists predominantly in its unionized, lipophilic state. The strong intermolecular hydrogen bonding between the carboxylic acid and hydroxymethyl groups creates a highly stable crystal lattice that water molecules cannot easily disrupt without thermodynamic assistance.

Part 2: Step-by-Step Troubleshooting Protocols

Q: How can I achieve a high-concentration aqueous solution for my assays? A: You must bypass the thermodynamic barrier of the unionized crystal lattice. Below are three self-validating protocols, ranked by mechanism. Choose the one that best fits your downstream assay constraints.

Protocol A: pH-Driven Solubilization (Salt Formation)

Causality: Raising the pH at least 1.5 units above the pKa (to pH ≥ 5.5) ensures >95% of the compound is deprotonated into its carboxylate anion form. The resulting ion-dipole interactions with water will rapidly dissolve the compound.

  • Weigh the desired mass of 2-(Hydroxymethyl)-4-methoxybenzoic acid into a glass vial.

  • Suspend the powder in 80% of your final target volume using distilled water. The suspension will be cloudy.

  • While stirring continuously, add 0.1 M NaOH dropwise.

  • Monitor the pH using a calibrated micro-probe. The solution will clarify as the pH approaches 5.5–6.0.

  • Once fully dissolved, back-titrate with 0.1 M HCl if a specific physiological pH (e.g., 7.4) is required, ensuring you do not drop below pH 5.0.

  • Adjust to the final volume with water.

Self-Validation Check: If the solution turns cloudy upon the addition of your downstream assay buffer, the buffer capacity of your system is insufficient to maintain the pH above the compound's pKa.

Protocol B: Solvent Shifting (Co-Solvent System)

Causality: If your assay is strictly pH-sensitive, you can disrupt the crystal lattice using a polar aprotic solvent (like DMSO) or a protic solvent (like Ethanol) before introducing water. Co-solvents lower the dielectric constant of the mixture, bridging the polarity gap between the hydrophobic aromatic ring and water .

  • Prepare a highly concentrated stock solution (e.g., 50–100 mM) in 100% anhydrous DMSO or Ethanol.

  • Vortex or sonicate for 2 minutes until completely clear.

  • Warm your target aqueous buffer (e.g., PBS pH 7.4) to 37°C to increase the kinetic energy of the system.

  • Inject the DMSO/EtOH stock dropwise into the vigorously stirring aqueous buffer.

  • Keep the final co-solvent concentration below 1-2% (v/v) to prevent cellular toxicity in biological assays.

Self-Validation Check: Measure the absorbance of the final solution at 600 nm. A reading >0.05 indicates micro-precipitation (a colloidal suspension) rather than a true solution.

Protocol C: Host-Guest Complexation (Cyclodextrins)

Causality: For in vivo dosing or sensitive cell cultures where high pH or DMSO is toxic, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic cavity of HP-β-CD encapsulates the methoxybenzene ring, while its hydrophilic exterior ensures massive aqueous solubility .

  • Prepare a 10–20% (w/v) solution of HP-β-CD in deionized water or saline.

  • Add 2-(Hydroxymethyl)-4-methoxybenzoic acid directly to the cyclodextrin solution.

  • Subject the mixture to continuous magnetic stirring at room temperature for 12–24 hours to allow the thermodynamic equilibrium of the inclusion complex to establish.

  • Filter the solution through a 0.22 µm PES syringe filter to remove any uncomplexed drug.

Self-Validation Check: The final filtrate should remain optically clear even if stored at 4°C, as the complex prevents the nucleation required for crystallization.

Part 3: Solubilization Strategy Comparison

To assist in experimental design, the quantitative expectations for each methodology are summarized below:

Solubilization StrategyPrimary MechanismEstimated Max ConcentrationProsCons
pH Adjustment (NaOH) Deprotonation to carboxylate anion>50 mg/mLCost-effective, simple, avoids organic solvents entirely.May alter assay pH; unsuitable for strict neutral/acidic assays.
Co-Solvent (DMSO/EtOH) Dielectric constant reduction10-20 mg/mL (in 1% DMSO)Rapid dissolution, excellent for high-throughput screening.Potential cytotoxicity; high risk of precipitation upon dilution.
HP-β-Cyclodextrin Host-guest hydrophobic encapsulation>100 mg/mLBiocompatible, maintains neutral pH, highly stable at 4°C.Expensive reagents; requires 12-24 hr equilibration time.

Part 4: Visual Workflow

Use the following decision tree to rapidly determine the optimal solubilization route based on your specific assay constraints.

SolubilizationWorkflow Start Solubility Issue: 2-(Hydroxymethyl)-4-methoxybenzoic acid CheckPH Is the target application pH sensitive? Start->CheckPH AdjustPH Adjust pH > 5.5 (Use NaOH or Buffer) CheckPH->AdjustPH No (Flexible pH) CheckCosolvent Can co-solvents be tolerated? CheckPH->CheckCosolvent Yes (Strict pH) UseCosolvent Prepare Stock in DMSO/EtOH Dilute in Aqueous Media CheckCosolvent->UseCosolvent Yes UseCD Use HP-β-Cyclodextrin Complexation CheckCosolvent->UseCD No (In vivo/Cell assay)

Decision tree for solubilizing 2-(Hydroxymethyl)-4-methoxybenzoic acid based on assay constraints.

Part 5: Frequently Asked Questions (FAQs)

Q: I made a 10 mM stock in DMSO, but when I diluted it 1:100 into my cell culture media, it immediately crashed out. Why? A: Cell culture media (like DMEM) contains high concentrations of divalent cations (Ca²⁺, Mg²⁺) and is often stored at 4°C. The sudden shift in solvent polarity combined with low temperature causes immediate nucleation. To fix this, pre-warm your media to 37°C and ensure the media is fully buffered to pH 7.4 before adding the DMSO stock dropwise under vigorous agitation.

Q: Can I use HCl to help dissolve it, similar to how basic drugs are solubilized? A: No. Adding HCl will lower the pH further below the compound's pKa (~4.0), ensuring the molecule remains fully protonated in its most lipophilic and insoluble state. Always use a strong base (NaOH) to form the soluble sodium salt.

Q: Does heating the water alone work? A: Heating provides kinetic energy and shifts the equilibrium of endothermic dissolution, temporarily increasing solubility . However, this is a metastable state. Once the solution cools back to room temperature, the compound will inevitably recrystallize. Always pair heating with a co-solvent or pH adjustment for long-term stability.

References

  • Noubigh, A., et al. "The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid". Procedia Engineering, 148 (2016) 1320–1325. Available at:[Link]

  • Wdowiak, K., et al. "Formulation of Genistein-HP beta Cyclodextrin-Poloxamer 188 Ternary Inclusion Complex: Solubility to Cytotoxicity Assessment". Pharmaceutics, 2021;13:1997. Available at:[Link]

Optimizing reaction temperature for 2-(Hydroxymethyl)-4-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of 2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4). As a bifunctional building block containing both a carboxylic acid and an ortho-hydroxymethyl group, this molecule is highly versatile but notoriously sensitive to reaction conditions.

The ortho-relationship creates a powerful proximity effect (often discussed in the context of orbital steering) that drastically lowers the activation energy for intramolecular cyclization[1]. Consequently, temperature acts as the master switch between kinetic control (preserving the open-chain structure for intermolecular reactions) and thermodynamic control (spontaneous lactonization to form 5-methoxyisobenzofuran-1(3H)-one, also known as 5-methoxyphthalide)[2].

This guide provides field-proven protocols, quantitative benchmarks, and troubleshooting FAQs to help you master these temperature dynamics.

I. Mechanistic Workflow: Temperature-Dependent Divergence

The following workflow illustrates how thermal energy dictates the fate of the bifunctional precursor.

G SM 2-(Hydroxymethyl)-4-methoxybenzoic acid (Bifunctional Precursor) LowTemp Low Temp (0-15°C) Kinetic Control SM->LowTemp Base / Coupling Agents (e.g., EDC, DIPEA) HighTemp High Temp (>65°C) Thermodynamic Control SM->HighTemp Acid Catalyst / Dean-Stark (e.g., pTSA, Toluene) ProductA Intermolecular Reaction (Open-Chain Esters/Amides) LowTemp->ProductA Preserves -OH & -COOH ProductB Intramolecular Cyclization (5-Methoxyphthalide) HighTemp->ProductB -H2O (Lactonization)

Temperature-dependent divergence of 2-(hydroxymethyl)-4-methoxybenzoic acid reaction pathways.

II. Quantitative Temperature Benchmarks

To predict reaction outcomes, refer to the following empirical data summarizing the effect of temperature on product distribution during standard coupling/cyclization attempts.

Reaction Temp (°C)Intended ReactionPrimary Product ObservedLactone Impurity (%)Isolated Yield (%)
0 - 5°C Amidation (EDC/HOBt)Open-chain amide< 2%85%
20 - 25°C Amidation (EDC/HOBt)Open-chain amide18 - 25%62%
65°C Lactonization (H⁺, MeOH)5-Methoxyphthalide95% (Product)78% (Equilibrium stalled)
110°C Lactonization (H⁺, Toluene)5-Methoxyphthalide> 99% (Product)94% (Water removed)

III. Validated Experimental Protocols

Protocol A: Low-Temperature Amidation (Kinetic Control)

Objective: Functionalize the carboxylic acid while strictly preventing lactonization.

  • Preparation: Dissolve 2-(hydroxymethyl)-4-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0°C.

  • Activation: Add DIPEA (2.5 eq), followed by EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at 0°C. Causality note: EDC is chosen over acyl chlorides to prevent highly electrophilic intermediates that rapidly cyclize.

  • Coupling: Slowly add the target amine (1.1 eq) dropwise.

  • Incubation: Maintain the reaction strictly between 0°C and 15°C for 12 hours. Do not let it warm to room temperature.

  • Work-up: Quench with cold saturated NaHCO₃. Extract with cold ethyl acetate. Avoid acidic washes (like 1M HCl), as trace acid at room temperature will trigger rapid lactonization of any unreacted starting material[3].

Protocol B: High-Temperature Lactonization (Thermodynamic Control)

Objective: Drive complete cyclization to 5-methoxyisobenzofuran-1(3H)-one.

  • Preparation: Suspend 2-(hydroxymethyl)-4-methoxybenzoic acid (1.0 eq) in toluene (0.5 M) in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser[2].

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Thermal Driving: Heat the mixture to a vigorous reflux (approx. 110°C).

  • Equilibrium Shift: Maintain reflux for 4-6 hours. Causality note: The Dean-Stark trap physically removes the water byproduct, preventing the reverse hydrolysis reaction and pushing the thermodynamic equilibrium entirely toward the lactone[4].

  • Work-up: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ to remove the catalyst, dry over Na₂SO₄, and concentrate under reduced pressure.

IV. Troubleshooting & FAQs

Q1: I am trying to synthesize an open-chain ester, but my LC-MS shows a massive impurity at [M-18]. What is happening? A1: The [M-18] peak corresponds to the loss of water, indicating that your starting material has undergone intramolecular cyclization to form 5-methoxyphthalide[2]. This is the thermodynamic sink of this molecule. To troubleshoot:

  • Ensure your reaction temperature never exceeds 15°C.

  • Check your work-up conditions. If you are using an acidic wash (e.g., dilute HCl) to remove basic impurities, the combination of acid and ambient temperature will instantly catalyze lactonization[3]. Switch to neutral or mildly basic cold washes.

Q2: My acid-catalyzed lactonization in methanol at 65°C stalls at ~75% conversion. How do I push it to completion? A2: Lactonization is an equilibrium condensation reaction. At 65°C in methanol, the water generated by the reaction remains in solution, shifting the equilibrium backward (hydrolysis)[4]. To achieve >95% conversion, you must break the equilibrium. Switch your solvent to toluene, increase the temperature to 110°C, and use a Dean-Stark apparatus to physically distill the water out of the reaction matrix.

Q3: I need to perform a reductive ring-opening of 5-methoxyphthalide back to the diol. How does temperature affect this? A3: Reductive ring-opening (e.g., using NaBH₄ or LiAlH₄) requires precise thermal management. If the temperature is too low (<0°C), the hydride transfer is kinetically stalled. If the temperature is too high (>40°C), the newly formed hydroxymethyl group can undergo over-reduction, or the molecule may re-cyclize during the subsequent acidic quench[3]. Run the reduction at 15-25°C, and perform the acidic quench strictly in an ice bath (0°C) to protonate the intermediates without providing the thermal energy required for re-cyclization.

Q4: Can I oxidize the hydroxymethyl group to an aldehyde at room temperature? A4: No. Oxidation of the ortho-hydroxymethyl group is highly sensitive to temperature. Above 0°C, the transient aldehyde will rapidly undergo intramolecular nucleophilic attack by the adjacent carboxylic acid to form a cyclic hemiacetal, which can then over-oxidize to an anhydride. You must run the oxidation strictly at -78°C (e.g., Swern oxidation) or 0°C (using mild oxidants like Dess-Martin periodinane) to trap the desired open-chain form.

V. References

  • Page, M. I. "Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters." University of Glasgow. Available at:[Link]

  • Storm, D. R., & Koshland, D. E. "A Source for the Special Catalytic Power of Enzymes: Orbital Steering." PNAS. Available at: [Link]

Sources

Resolving peak tailing in HPLC analysis of 2-(Hydroxymethyl)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for resolving common challenges in HPLC analysis. This guide provides in-depth troubleshooting for peak tailing, with a specific focus on the analysis of 2-(Hydroxymethyl)-4-methoxybenzoic acid, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have designed this center to provide you with not only solutions but also a deeper understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

Q1: What is causing my 2-(Hydroxymethyl)-4-methoxybenzoic acid peak to tail?

Peak tailing for this acidic compound is most commonly caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2][3] Other potential causes include issues with your mobile phase, column, or HPLC system.

Q2: How can I quickly determine if the problem is chemical or physical?

Inject a neutral compound. If the neutral compound's peak is symmetrical while your analyte's peak tails, the issue is likely chemical (analyte-specific interactions).[4] If all peaks, including the neutral one, are tailing, the problem is likely physical, such as a column void or issues with system plumbing.[4][5]

Q3: What is the most critical mobile phase parameter to adjust for an acidic analyte like this?

The pH of your mobile phase is the most critical parameter.[6][7][8] For an acidic compound, lowering the mobile phase pH will suppress the ionization of the analyte and the residual silanol groups, minimizing unwanted secondary interactions.[9][10][11]

Q4: Can my choice of HPLC column affect peak tailing?

Absolutely. Using a modern, high-purity silica column that is well-endcapped is crucial.[2][12][13] End-capping chemically derivatizes most of the residual silanol groups, making them unavailable for secondary interactions.[12][14]

In-Depth Troubleshooting Guide: 2-(Hydroxymethyl)-4-methoxybenzoic Acid

This guide will walk you through a systematic approach to diagnose and resolve peak tailing for 2-(Hydroxymethyl)-4-methoxybenzoic acid.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for 2-(Hydroxymethyl)-4-methoxybenzoic acid inject_neutral Inject a Neutral Compound start->inject_neutral all_peaks_tail Do All Peaks Tail? inject_neutral->all_peaks_tail yes_physical Yes: Likely a Physical Problem all_peaks_tail->yes_physical Yes no_chemical No: Likely a Chemical Problem all_peaks_tail->no_chemical No check_column Check for Column Void and System Plumbing yes_physical->check_column optimize_mobile_phase Optimize Mobile Phase no_chemical->optimize_mobile_phase resolution Peak Shape Resolved check_column->resolution adjust_ph Adjust Mobile Phase pH optimize_mobile_phase->adjust_ph check_buffer Check Buffer Capacity optimize_mobile_phase->check_buffer evaluate_column Evaluate Column Chemistry endcapped_column Use a High-Purity, End-capped Column evaluate_column->endcapped_column adjust_ph->evaluate_column check_buffer->evaluate_column endcapped_column->resolution

Caption: A flowchart to guide the troubleshooting process for peak tailing.

Differentiating Between Physical and Chemical Causes

As a first step, it is crucial to determine the origin of the peak tailing.

Experimental Protocol: Neutral Compound Injection

  • Prepare a Neutral Marker Solution: Dissolve a neutral compound (e.g., toluene, uracil) in your mobile phase at a concentration that will give a reasonable detector response.

  • Injection: Inject the neutral marker solution onto your HPLC system using the same method as for your analyte.

  • Analysis:

    • Symmetrical Peak: If the neutral marker gives a symmetrical peak, the issue is likely chemical and related to secondary interactions of your analyte with the stationary phase.[4]

    • Tailing Peak: If the neutral marker also shows a tailing peak, the problem is likely physical, stemming from the HPLC system itself.[4][5]

Troubleshooting Physical Issues:

  • Column Void: A void at the head of the column can cause peak tailing.[2][9] This can result from repeated injections or harsh mobile phase conditions.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector and the column, or between the column and the detector, can lead to peak broadening and tailing.[6]

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.

Addressing Chemical Causes: Mobile Phase Optimization

For acidic compounds like 2-(Hydroxymethyl)-4-methoxybenzoic acid, secondary interactions with the stationary phase are the most common cause of peak tailing.

The Role of Silanol Groups

Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[1][13][15] These silanols are weakly acidic and can become deprotonated (SiO⁻) at higher mobile phase pH values.[4][6] Your analyte, 2-(Hydroxymethyl)-4-methoxybenzoic acid, is a carboxylic acid and will be deprotonated (COO⁻) at higher pH. The electrostatic repulsion between the deprotonated analyte and the deprotonated silanols can lead to peak tailing. Conversely, at low pH, both the analyte and the silanols are protonated, minimizing these interactions.

Diagram: Analyte-Stationary Phase Interaction

G cluster_0 High pH Mobile Phase cluster_1 Low pH Mobile Phase Analyte (COO-) Analyte (COO-) Silanol (SiO-) Silanol (SiO-) Analyte (COO-)->Silanol (SiO-) Repulsion Analyte (COOH) Analyte (COOH) Silanol (SiOH) Silanol (SiOH) Analyte (COOH)->Silanol (SiOH) No Interaction

Sources

Technical Support Center: Isolation & Purification of 2-(Hydroxymethyl)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and isolation of functionalized benzoic acids. The isolation of 2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4) presents a unique set of challenges. The fundamental issue lies in the molecule's bifunctional nature: possessing both a carboxylic acid and an ortho-hydroxymethyl group makes it highly susceptible to intramolecular cyclization.

This guide is designed to help you navigate the thermodynamic pitfalls of this workflow, ensuring high-yield separation from starting materials like 2-formyl-4-methoxybenzoic acid and byproducts like 5-methoxyphthalide.

Mechanistic Context: The Lactonization Trap

Before attempting any separation, you must understand the equilibrium governing your product.

Mech Acid 2-(Hydroxymethyl)- 4-methoxybenzoic acid (Open Chain) Lactone 5-Methoxyphthalide (Closed Ring Lactone) Acid->Lactone H+ (pH < 3), Heat -H2O Lactone->Acid OH- (pH > 8), Heat +H2O

Fig 1: pH-dependent equilibrium between the open-chain hydroxy acid and the closed-ring lactone.

Troubleshooting FAQs

Q: Why does my isolated product spontaneously convert into 5-methoxyphthalide during solvent evaporation? A: This is a classic case of acid-catalyzed intramolecular esterification (lactonization)[1]. Because the hydroxyl group is perfectly positioned ortho to the carboxylic acid, the formation of a stable 5-membered isobenzofuran-1(3H)-one ring is entropically favored. When exposed to strong acids (pH < 3) or elevated temperatures during rotary evaporation, the hydroxyl oxygen attacks the protonated carbonyl. Solution: Never acidify below pH 3.0 during your workup. Maintain your water bath temperature strictly below 30 °C during concentration.

Q: Both my starting material (2-formyl-4-methoxybenzoic acid) and my product are carboxylic acids. How do I separate them? A: Standard acid-base extraction will fail here because both compounds have nearly identical pKa values (~4.0) and will co-extract into an aqueous bicarbonate layer. Instead, you must exploit the electrophilic nature of the unreacted aldehyde. By washing your organic mixture with saturated aqueous sodium bisulfite (


), the aldehyde undergoes nucleophilic addition to form a highly water-soluble 

-hydroxy sulfonate salt (bisulfite adduct). The target hydroxy acid lacks the aldehyde functional group, does not react, and safely remains in the organic phase.

Q: Why do I see severe tailing and multiple spots on my normal-phase TLC/Silica Column? A: Standard silica gel is slightly acidic (pH ~4.5–5.5). When 2-(hydroxymethyl)-4-methoxybenzoic acid is loaded onto the column, the acidic active sites on the silica catalyze on-column lactonization[2]. As the compound travels, it continuously converts into 5-methoxyphthalide, resulting in a smeared "comet" tail between the Rf of the acid and the lactone. Solution: Deactivate your silica by adding 1–2% Triethylamine (TEA) to your eluent system, or switch entirely to Reverse-Phase (C18) chromatography where the mobile phase pH can be strictly buffered.

Physicochemical Data for Separation

To design a self-validating separation system, rely on the distinct physicochemical properties of the mixture components summarized below:

CompoundRolepKaSolubility ProfileTLC Rf (Hex/EtOAc 1:1)
2-Formyl-4-methoxybenzoic acid Starting Material~3.8Soluble in EtOAc, Basic Aq.0.35
2-(Hydroxymethyl)-4-methoxybenzoic acid Target Product~4.2Soluble in EtOAc, Basic Aq.0.20 (tails on silica)
5-Methoxyphthalide Cyclized ByproductN/A (Neutral)Soluble in EtOAc, Hexane0.65
Validated Chemoselective Isolation Protocol

This workflow utilizes chemoselective liquid-liquid extraction to isolate the target compound without the need for chromatography.

G Crude Crude Reaction Mixture in EtOAc Bisulfite Wash with Sat. NaHSO3 (Aldehyde Removal) Crude->Bisulfite Aq1 Aqueous Waste (Aldehyde-Bisulfite Adduct) Bisulfite->Aq1 Aq. Phase Org1 Organic Layer (Target Acid + Lactone) Bisulfite->Org1 Org. Phase Bicarb Extract with Sat. NaHCO3 (pH ~8) Org1->Bicarb Org2 Organic Waste (5-Methoxyphthalide Lactone) Bicarb->Org2 Org. Phase Aq2 Aqueous Layer (Target Acid Sodium Salt) Bicarb->Aq2 Aq. Phase Acidify Acidify to pH 3.5 at 0°C & Extract with EtOAc Aq2->Acidify Pure Pure 2-(Hydroxymethyl)- 4-methoxybenzoic acid Acidify->Pure Org. Phase

Fig 2: Chemoselective liquid-liquid extraction workflow for target hydroxy acid isolation.

Step-by-Step Methodology:

Phase 1: Aldehyde Scavenging (Bisulfite Wash)

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Wash the organic layer with an equal volume of freshly prepared saturated aqueous

    
    .
    
  • Stir vigorously for 45 minutes at room temperature. Causality Check: Vigorous stirring is required to overcome the biphasic barrier, ensuring the unreacted 2-formyl-4-methoxybenzoic acid fully converts to its water-soluble bisulfite adduct.

  • Separate the layers. Discard the aqueous layer.

Phase 2: Chemoselective Deprotonation 5. Extract the retained EtOAc layer with saturated aqueous


 (pH ~8) in two equal portions.
6. Causality Check: The basic pH deprotonates the target 2-(hydroxymethyl)-4-methoxybenzoic acid, pulling it into the aqueous phase as a sodium salt. The neutral 5-methoxyphthalide byproduct remains completely in the EtOAc layer.
7. Separate the layers. Retain the aqueous layer and discard the EtOAc layer.

Phase 3: Controlled Precipitation & Recovery 8. Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C in an ice bath. Layer it with fresh EtOAc. 9. While stirring vigorously, add 1M HCl dropwise until the aqueous phase reaches exactly pH 3.5 . 10. Critical Validation: Monitor continuously with a calibrated pH meter. Dropping below pH 3.0 provides the excess protons necessary to catalyze rapid lactonization[1]. 11. Separate the layers. Extract the aqueous phase one additional time with cold EtOAc. 12. Wash the combined EtOAc layers with brine, dry over anhydrous


, and filter.
13. Evaporate the solvent under reduced pressure using a water bath set no higher than 30 °C . Store the resulting white crystalline solid at -20 °C.
References
  • Page, M. I. "Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters." University of Glasgow Theses. Available at: [Link][2]

Sources

Validation & Comparative

In-Depth Comparison Guide: Certified Reference Standards for 2-(Hydroxymethyl)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-(Hydroxymethyl)-4-methoxybenzoic Acid (CAS: 65399-12-4 | MW: 182.17 g/mol )

As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the analytical rigor applied to starting materials and impurities must scale accordingly. 2-(Hydroxymethyl)-4-methoxybenzoic acid is a critical intermediate and monitored impurity in the synthesis of substituted benzamide therapeutics.

This guide objectively compares the performance of different reference standard grades for this compound and provides self-validating experimental protocols for its analytical certification.

The Causality of Quality: Why Standard Grade Matters

The structural motif of 2-(Hydroxymethyl)-4-methoxybenzoic acid—featuring a benzylic hydroxyl group (-CH₂OH) positioned ortho to a carboxylic acid (-COOH)—presents specific stability challenges.

Under ambient atmospheric conditions or light exposure, the hydroxymethyl group is highly susceptible to oxidation, forming 2-formyl-4-methoxybenzoic acid. Furthermore, under acidic dehydrating conditions, the molecule can undergo intramolecular lactonization to form a phthalide derivative. If an analytical laboratory utilizes a substandard or degraded reference material, these in-situ degradants will artificially lower the standard's assay value, leading to the over-quantification of impurities in the target Active Pharmaceutical Ingredient (API).

To mitigate this, metrologically traceable Certified Reference Materials (CRMs) produced under ISO 17034 accreditation [1] are strictly required for quantitative analytical workflows.

Degradation A 2-(Hydroxymethyl)- 4-methoxybenzoic acid (Target Analyte) B Oxidation (Air/Light) A->B D Lactonization (-H2O, Acidic) A->D C 2-Formyl- 4-methoxybenzoic acid (Degradant A) B->C E Phthalide Derivative (Degradant B) D->E

Fig 1: Primary degradation pathways of 2-(Hydroxymethyl)-4-methoxybenzoic acid.

Objective Comparison of Reference Standard Grades

When sourcing 2-(Hydroxymethyl)-4-methoxybenzoic acid for quantitative method development (e.g., LC-MS/MS or HPLC-UV), laboratories typically choose between three tiers of standards. The table below summarizes the quantitative and qualitative differences.

Analytical ParameterISO 17034 Certified Reference Material (CRM)Commercial Secondary StandardIn-House Synthesized Standard
Purity Assignment Orthogonal (qNMR + Mass Balance)Single Method (Usually HPLC Area %)Variable (Often unvalidated)
Metrological Traceability Yes, strictly traceable to SI units [2]No direct SI traceabilityNone
Expanded Uncertainty (

)
Calculated and reported (e.g.,

)
Not providedNot provided
Homogeneity Testing Statistically validated across the batchLot-specific, not guaranteedAssumed
Stability Guarantee Certified over the entire shelf-lifeRetest date only (no degradation data)Requires continuous re-standardization
Cost-to-Risk Ratio High initial cost / Zero compliance riskMedium cost / High risk in auditsHigh hidden labor cost / High risk

Experimental Protocols: Self-Validating Systems

Protocol A: Absolute Purity Assignment via ¹H-qNMR

Causality: qNMR is a primary ratio method. The ratio of the resonance area of the analyte to an internal standard (IS) is directly proportional to their molar ratio, independent of chemical structure [2]. This eliminates the need for a pre-existing standard of 2-(Hydroxymethyl)-4-methoxybenzoic acid.

Step-by-Step Methodology:

  • Internal Standard Selection: Select Potassium hydrogen phthalate (KHP, NIST SRM 84L) as the IS. Causality: KHP provides a distinct aromatic multiplet (~7.5 ppm) that does not overlap with the methoxy (~3.8 ppm) or benzylic (-CH₂OH, ~4.7 ppm) signals of the target analyte.

  • Sample Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~20.000 mg of 2-(Hydroxymethyl)-4-methoxybenzoic acid and ~10.000 mg of KHP into a glass vial.

  • Solvation: Dissolve the mixture in 1.0 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) containing 0.1% TMS. Vortex for 60 seconds to ensure complete homogenization.
    
  • Acquisition Parameters: Transfer to a 5 mm high-precision NMR tube. Acquire the ¹H-NMR spectrum at 600 MHz using a 90° excitation pulse.

    • Critical Parameter: Set the relaxation delay (

      
      ) to 60 seconds . Causality: Aromatic protons can exhibit longitudinal relaxation times (
      
      
      
      ) up to 12 seconds. To ensure >99.3% recovery of magnetization for accurate integration,
      
      
      must be
      
      
      .
  • Data Processing: Calculate the mass fraction purity by integrating the target benzylic CH₂ protons (2H) against the KHP aromatic protons (4H).

Protocol B: Orthogonal Purity Check via HPLC-UV

Causality: While qNMR provides absolute purity, it may lack the sensitivity to detect trace-level (<0.1%) structurally similar impurities (like the oxidized aldehyde degradant). HPLC-UV provides orthogonal separation based on hydrophobicity.

Step-by-Step Methodology:

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase Preparation:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (pH ~2.0). Causality: The acidic pH suppresses the ionization of the carboxylic acid group (pKa ~4.0), preventing peak tailing and ensuring reproducible retention times.

    • Channel B: LC-MS Grade Acetonitrile.

  • Gradient Program: 5% B to 60% B over 20 minutes, followed by a 5-minute column wash at 95% B. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Causality: 254 nm acts as a universal aromatic detector, while 280 nm is highly specific to the methoxy-substituted benzoic acid chromophore, allowing differentiation from non-aromatic impurities.

  • Validation: Inject a diluent blank, followed by the sample (1.0 mg/mL). Calculate chromatographic purity by area normalization (100% minus the sum of all impurity peak areas).

Analytical Validation Workflow

The following diagram illustrates the self-validating workflow required to elevate a candidate material to an ISO 17034 Certified Reference Material.

Workflow cluster_0 Orthogonal Characterization Start Candidate Material CAS 65399-12-4 qNMR 1H-qNMR (Internal Std) Absolute Mass Fraction Start->qNMR HPLC HPLC-UV/DAD Chromatographic Purity Start->HPLC TGA TGA / Karl Fischer Volatiles & Water Content Start->TGA Cert ISO 17034 CRM Certification Assigned Purity ± Uncertainty qNMR->Cert Primary Value MassBal Mass Balance Calculation (100% - Total Impurities) HPLC->MassBal Organic Impurities TGA->MassBal Inorganic/Volatiles MassBal->Cert Cross-Validation

Fig 2: ISO 17034 certification workflow for reference standards via orthogonal techniques.

Conclusion

For analytical workflows involving 2-(Hydroxymethyl)-4-methoxybenzoic acid, the inherent chemical reactivity of the hydroxymethyl group necessitates the use of rigorously characterized reference standards. Relying on uncertified commercial grades or in-house syntheses introduces severe compliance and quantification risks. By utilizing ISO 17034 CRMs and validating them through orthogonal qNMR and HPLC methodologies, laboratories ensure absolute metrological traceability and safeguard the integrity of their drug development pipelines.

References

  • What Is ISO 17034? The ANSI Blog. Available at:[Link]

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials. National Center for Biotechnology Information (PMC). Available at:[Link]

Comparative Reactivity Guide: 2-(Hydroxymethyl)-4-methoxybenzoic Acid vs. 2-Formyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When engineering benzo-fused heterocycles, phthalides, and isoindolinones, the choice of ortho-substituted benzoic acid building blocks dictates the entire synthetic trajectory. This guide objectively compares the reactivity profiles of 2-(hydroxymethyl)-4-methoxybenzoic acid and its oxidized counterpart, 2-formyl-4-methoxybenzoic acid . While the hydroxymethyl variant offers a direct, predictable path to lactones via dehydration, the 2-formyl analog introduces complex ring-chain tautomerism, unlocking dual-reactivity pathways for dynamic covalent chemistry and diverse nucleophilic functionalizations.

Mechanistic Foundations: Tautomerism vs. Static Electrophilicity

The fundamental divergence in reactivity between these two molecules stems from their structural dynamics in solution.

  • 2-Formyl-4-methoxybenzoic Acid (The Dynamic Electrophile): Unlike standard aldehydes, 2-formylbenzoic acids exist in a solvent-dependent equilibrium known as ring-chain tautomerism. The open-chain aldehydic form is in rapid equilibrium with the cyclic lactol (3-hydroxyphthalide) form . Density Functional Theory (DFT) studies confirm that in aqueous and polar environments, the cyclic lactol form is thermodynamically favored by approximately 1.9 kcal/mol . The presence of the electron-donating 4-methoxy group further modulates this equilibrium, influencing the transition state energy during nucleophilic attack. This dual nature allows the molecule to react as an anhydride equivalent with alcohols, or as an electrophile with Grignard reagents to form 3-substituted phthalides .

  • 2-(Hydroxymethyl)-4-methoxybenzoic Acid (The Static Precursor): This molecule lacks the highly electrophilic carbonyl carbon at the ortho position. Instead, it features a nucleophilic/leaving-group capable hydroxyl moiety. Its primary reactivity is driven by the thermodynamic stability of the 5-membered lactone ring. Under acidic conditions, it undergoes straightforward, irreversible intramolecular esterification (lactonization) to yield 5-methoxyphthalide.

Pathway Visualization

The following diagram maps the divergent and convergent synthetic pathways of these two building blocks.

Reactivity FBA 2-Formyl-4-methoxybenzoic acid (Open Form) Lactol 3-Hydroxy-5-methoxyphthalide (Cyclic Lactol) FBA->Lactol Ring-Chain Tautomerism HMBA 2-(Hydroxymethyl)- 4-methoxybenzoic acid FBA->HMBA Reduction (e.g., NaBH4) Imine Isoindolinones & Phthalazinones FBA->Imine + Amines/Hydrazines Lactone 5-Methoxyphthalide (Lactone) Lactol->Lactone Deoxygenation Lactol->Imine Nucleophilic Substitution HMBA->FBA Oxidation (e.g., MnO2) HMBA->Lactone -H2O (Acid Catalysis)

Fig 1. Reactivity pathways and ring-chain tautomerism of ortho-substituted benzoic acids.

Comparative Reactivity Profiling

Reaction Class2-(Hydroxymethyl)-4-methoxybenzoic acid2-Formyl-4-methoxybenzoic acid
Lactonization Spontaneous under mild acid catalysis. Yields 5-methoxyphthalide (>90%).Requires reductive conditions or specific deoxygenation.
C-Nucleophile Addition Unreactive at the -CH₂OH carbon. Acts solely as a carboxylic acid.Highly reactive. Grignard addition yields 3-alkyl/aryl-5-methoxyphthalides via lactol intermediate.
N-Nucleophile Addition Unreactive.Forms imines (open chain) or isoindolinones/phthalazinones (cyclic) depending on amine basicity .
Dynamic Covalent Chem Not applicable (static covalent bonds).Excellent substrate for dynamic covalent reactions (DCRs) due to reversible hemiacetal/imine formation .
Oxidation State Alcohol (can be oxidized to formyl or carboxyl).Aldehyde (can be oxidized to phthalic acid or reduced to hydroxymethyl).

Experimental Protocols (Self-Validating Workflows)

To demonstrate the practical application of these mechanistic principles, the following self-validating protocols highlight the optimal use-case for each building block.

Protocol A: Synthesis of 3-Phenyl-5-methoxyphthalide via Grignard Addition (Using 2-Formyl analog)

Causality Focus: The 2-formylbenzoic acid exists predominantly as the lactol. The first equivalent of Grignard reagent deprotonates the acidic hydroxyl group, forming a magnesium carboxylate salt. This intermediate is resistant to further nucleophilic attack at the carboxylate, directing the second equivalent of the Grignard reagent exclusively to the masked aldehyde (lactol carbon).

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 2-formyl-4-methoxybenzoic acid (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling & Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add Phenylmagnesium bromide (2.2 eq, 1.0 M in THF).

    • Validation Check: The reaction mixture will initially effervesce (deprotonation of the acid/lactol generating alkane gas) and then turn homogenous.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The cyclic nature of the intermediate prevents over-addition (di-alkylation), ensuring high selectivity for the mono-substituted phthalide.

  • Quenching & Ring Closure: Quench slowly with saturated aqueous NH₄Cl at 0 °C. The slightly acidic quench ensures the intermediate open-chain alkoxide collapses back into the closed phthalide ring.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Acid-Catalyzed Lactonization (Using 2-Hydroxymethyl analog)

Causality Focus: The formation of the 5-membered lactone is thermodynamically favored, but the reaction produces water. To drive the equilibrium toward the product (Le Chatelier's principle), water must be actively removed from the system using a Dean-Stark apparatus.

  • Preparation: Suspend 2-(hydroxymethyl)-4-methoxybenzoic acid (1.0 eq) in anhydrous toluene (0.1 M) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq). The acid protonates the carboxylic acid, increasing the electrophilicity of the carbonyl carbon for intramolecular attack by the hydroxymethyl oxygen.

  • Dehydration: Heat the mixture to reflux (approx. 110 °C).

    • Validation Check: As the reaction proceeds, water droplets will visibly collect in the Dean-Stark trap. The reaction is complete when water ceases to accumulate (typically 2-3 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the catalyst and remove any unreacted starting material.

  • Isolation: Dry the toluene layer over MgSO₄, filter, and evaporate to yield pure 5-methoxyphthalide as a white crystalline solid.

References

  • 2-Carboxybenzaldehyde - Wikipedia. URL:[Link]

  • Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study - ChemRxiv. URL:[Link]

  • Dynamic Covalent Reactions Controlled by Ring‐Chain Tautomerism of 2‐Formylbenzoic Acid - ResearchGate (Angewandte Chemie). URL:[Link]

Validating the Purity of 2-(Hydroxymethyl)-4-methoxybenzoic Acid: A Comparative Guide to LC-MS vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Ensuring the absolute purity of pharmaceutical intermediates is a non-negotiable pillar of drug development. (CAS: 65399-12-4, MW: 182.18 g/mol ) is a highly functionalized aromatic building block frequently utilized in complex synthetic pathways[1]. Because trace impurities—such as unreacted starting materials, regioisomers, or degradation products—can propagate through synthesis and compromise the final Active Pharmaceutical Ingredient (API), analytical methods must be rigorously validated. Under the modernized, laboratories are required to prove that their analytical procedures are scientifically sound and fit for their intended purpose across the product lifecycle[2].

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional methodologies like HPLC-UV and GC-MS, providing causality-driven insights and self-validating protocols for purity analysis.

The Causality Behind Method Selection

Selecting the optimal analytical technique requires dissecting the physicochemical properties of the target molecule. 2-(Hydroxymethyl)-4-methoxybenzoic acid contains three critical functional groups: a carboxylic acid (-COOH), a methoxy group (-OCH3), and a hydroxymethyl group (-CH2OH). These features dictate the molecule's behavior in different analytical environments.

  • The Limitation of GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) relies on volatility. The presence of polar, hydrogen-bonding functional groups makes this compound non-volatile and thermally labile. Analyzing it via GC-MS requires cumbersome derivatization (e.g., silylation), which introduces synthetic artifacts and variability, undermining the reliability of the purity assay[3].

  • The Blind Spots of HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the traditional industry workhorse[4]. However, HPLC-UV operates on a critical assumption: that all impurities possess a UV chromophore and absorb at the selected wavelength. If a structurally similar impurity lacks a chromophore or co-elutes with the main peak, HPLC-UV cannot differentiate them, leading to a dangerous overestimation of purity[5].

  • The LC-MS/MS Advantage: Liquid Chromatography-Mass Spectrometry offers orthogonal detection[6]. It separates polar compounds chromatographically and identifies them by their exact mass-to-charge ratio (m/z). For 2-(Hydroxymethyl)-4-methoxybenzoic acid, Electrospray Ionization in negative mode (ESI-) efficiently deprotonates the carboxylic acid to yield a robust [M-H]- ion at m/z 181. This allows for the unambiguous identification of the target molecule and the isolation of trace impurities, even if they co-elute[7].

MethodSelection Compound 2-(Hydroxymethyl)-4-methoxybenzoic acid (Polar, Non-volatile) GCMS GC-MS Requires Derivatization Compound->GCMS Thermal Instability HPLCUV HPLC-UV Risk of Co-elution Compound->HPLCUV Routine Assay LCMS LC-MS (ESI-) Optimal Sensitivity & Specificity Compound->LCMS Trace Impurity Profiling

Caption: Logical decision tree for selecting purity validation methods for polar benzoic acid derivatives.

Comparative Performance: LC-MS vs. HPLC-UV

To objectively evaluate these methodologies, we must compare their performance metrics based on ICH Q2(R2) validation characteristics. Experimental data comparing HPLC-UV and LC-MS/MS for benzoic acid derivatives demonstrates that mass spectrometry provides a magnitude of improvement in trace-level detection[8].

Validation ParameterHPLC-UV DetectionLC-MS/MS (ESI-) Detection
Limit of Detection (LOD) 0.023 mg/L0.001 mg/L
Limit of Quantitation (LOQ) 0.069 mg/L0.003 mg/L
Measurement Uncertainty ± 0.199 mg/L± 0.072 mg/L
Specificity Low (Relies solely on retention time)High (Orthogonal: Retention time + m/z)
Matrix Interference Moderate to HighLow (Filtered by MRM transitions)

Data derived from comparative validation studies of benzoic acid derivatives[8].

Self-Validating LC-MS Purity Protocol

A scientifically rigorous analytical method must be a self-validating system. The following step-by-step protocol integrates isotopically labeled internal standards and System Suitability Testing (SST) to ensure data integrity, actively mitigating risks like ion suppression or matrix effects[8].

Step 1: Preparation of the Self-Validating Matrix

To account for matrix effects and variations in ionization efficiency, an isotopically labeled internal standard (IS), such as 13C6-benzoic acid, must be spiked into all samples and calibration standards[8].

  • Accurately weigh 10.0 mg of 2-(Hydroxymethyl)-4-methoxybenzoic acid and dissolve it in 10 mL of LC-MS grade Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 1.0 µg/mL using the mobile phase starting conditions.

  • Spike the 13C6-benzoic acid IS into the working solution to achieve a final IS concentration of 0.5 µg/mL.

Step 2: Chromatographic Separation (UHPLC)

The choice of mobile phase modifiers is driven by chemical causality: acidic modifiers ensure the carboxylic acid remains protonated during the chromatographic run, preventing peak tailing and improving resolution before it enters the ionization source[7].

  • Column: Reversed-phase C18 (100 mm × 2.1 mm, 1.7 µm) to handle high pressures and provide sharp peak shapes.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1 minute, then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

Step 3: Mass Spectrometry Detection (ESI-)

Because the molecule readily donates a proton, negative ion mode is the most efficient pathway for detection.

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the primary transition for the target ([M-H]- at m/z 181 → specific fragment) and the corresponding transition for the 13C6-labeled IS.

Step 4: System Suitability and Blank Verification

Before analyzing the sample batch, inject a blank (solvent + IS) to confirm that no column carryover exists. Follow this with six replicate injections of a known standard. The method is only validated for the run if the Relative Standard Deviation (RSD) of the target-to-IS peak area ratio is <2.0%, satisfying the precision requirements of the[2].

LCMSWorkflow S1 Sample Prep + 13C-Internal Std S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI- Ionization [M-H]- (m/z 181) S2->S3 S4 MRM Detection (Triple Quad) S3->S4 S5 Data Analysis (ICH Q2(R2) Metrics) S4->S5

Caption: Self-validating LC-MS/MS workflow for quantifying impurities in benzoic acid derivatives.

Conclusion

While HPLC-UV remains a cost-effective tool for bulk quantitative assays, it lacks the specificity required to guarantee absolute purity in complex synthetic matrices[6]. By adopting LC-MS/MS, analytical scientists leverage the causality of molecular mass and fragmentation patterns to achieve unparalleled sensitivity and specificity. Implementing a self-validating LC-MS protocol with isotopically labeled internal standards ensures that the purity validation of 2-(Hydroxymethyl)-4-methoxybenzoic acid meets the highest echelons of regulatory scrutiny, safeguarding downstream drug development.

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH). URL:[Link]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? - Prime Labs. URL: [Link]

  • HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages - Bezmialem Vakif University. URL: [Link]

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A Comparative Guide to Structural Elucidation: Confirming the Molecular Structure of 2-(Hydroxymethyl)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with unparalleled precision.

Causality in Experimental Design: The Path to a Definitive Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is directly dependent on the quality of the single crystal used for analysis.

Experimental Protocol: X-ray Crystallography of 2-(Hydroxymethyl)-4-methoxybenzoic acid

1. Crystal Growth: The Foundation of a High-Quality Structure

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. For a molecule like 2-(Hydroxymethyl)-4-methoxybenzoic acid, which possesses both hydrogen-bond donating (hydroxyl, carboxylic acid) and accepting (methoxy, carbonyl) groups, a variety of solvents and techniques should be explored.

  • Method: Slow evaporation of a saturated solution is a common and effective technique.

  • Solvent Selection: A solvent screen should be performed using solvents of varying polarity. Good candidates include:

    • Ethanol

    • Methanol

    • Acetone

    • Ethyl acetate

    • A mixture of solvents, such as ethanol/water or acetone/hexane.

  • Procedure:

    • Dissolve a small amount of purified 2-(Hydroxymethyl)-4-methoxybenzoic acid in a chosen solvent or solvent mixture in a clean vial.

    • Gently warm the solution to ensure complete dissolution.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of well-defined, single crystals.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.

  • Procedure:

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from different orientations.

3. Structure Solution and Refinement: From Diffraction to a 3D Model

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, highly accurate molecular structure.

Visualizing the Workflow: X-ray Crystallography

xray_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Data Analysis cluster_output Final Output synthesis Synthesis & Purification of 2-(Hydroxymethyl)-4-methoxybenzoic acid crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing (Unit Cell & Space Group) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement final_structure Final 3D Molecular Structure refinement->final_structure

Caption: Workflow for X-ray Crystallography.

Expected Crystallographic Data for 2-(Hydroxymethyl)-4-methoxybenzoic acid

While no experimental data is publicly available, we can predict the likely crystallographic parameters based on similar benzoic acid derivatives.[1]

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
a (Å)10-20
b (Å)5-15
c (Å)15-25
β (°)90-110 (for monoclinic)
Volume (ų)1000-2000
Z4 or 8

Alternative and Complementary Techniques: A Comparative Analysis

When single crystals are unobtainable, or when confirmation in the solution phase is desired, a suite of spectroscopic and spectrometric techniques provides invaluable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution. For 2-(Hydroxymethyl)-4-methoxybenzoic acid, both ¹H and ¹³C NMR would provide a wealth of structural information.

Expected ¹H NMR (in CDCl₃, 400 MHz):

  • ~10-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~7.8-8.0 ppm (doublet, 1H): Aromatic proton ortho to the carboxylic acid.

  • ~6.8-7.0 ppm (doublet and doublet of doublets, 2H): Aromatic protons ortho and meta to the methoxy group.

  • ~4.7 ppm (singlet, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

  • ~3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).

  • ~2.5 ppm (broad singlet, 1H): Hydroxyl proton of the hydroxymethyl group (-CH₂OH).

Expected ¹³C NMR (in CDCl₃, 100 MHz):

  • ~170 ppm: Carboxylic acid carbon (-COOH).

  • ~160-165 ppm: Aromatic carbon attached to the methoxy group.

  • ~110-140 ppm: Aromatic carbons.

  • ~65 ppm: Methylene carbon of the hydroxymethyl group (-CH₂OH).

  • ~55 ppm: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can confirm the molecular weight and provide clues about its structure.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): m/z = 182.0579 (corresponding to the molecular formula C₉H₁₀O₄).

  • Key Fragmentation Peaks:

    • m/z = 165 (loss of -OH)

    • m/z = 151 (loss of -OCH₃)

    • m/z = 137 (loss of -COOH)

    • m/z = 123 (loss of -CH₂OH and -OCH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation.

Expected IR Spectrum (KBr pellet):

  • ~3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~3300 cm⁻¹ (broad): O-H stretch of the alcohol.

  • ~3000 cm⁻¹: Aromatic C-H stretch.

  • ~2950 cm⁻¹: Aliphatic C-H stretch.

  • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1600, 1480 cm⁻¹: Aromatic C=C stretches.

  • ~1250 cm⁻¹: C-O stretch of the ether.

  • ~1050 cm⁻¹: C-O stretch of the alcohol.

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths, bond anglesAtomic connectivity, chemical environment, stereochemistryMolecular weight, elemental composition, fragmentation patternsPresence of functional groups
Sample Phase Solid (single crystal)Liquid (solution)Solid, Liquid, GasSolid, Liquid, Gas
Key Advantage Unambiguous and precise 3D structureExcellent for determining connectivity in solutionHigh sensitivity and accuracy in mass determinationRapid and simple identification of functional groups
Key Limitation Requires high-quality single crystalsLess sensitive than MS, can have overlapping signalsDoes not provide stereochemical informationProvides limited information on the overall molecular skeleton
Logical Flow for Structure Elucidation

structure_elucidation_flow start Synthesized Compound (2-(Hydroxymethyl)-4-methoxybenzoic acid) ms_ir Mass Spectrometry & IR Spectroscopy (Confirm Molecular Weight & Functional Groups) start->ms_ir nmr NMR Spectroscopy (Determine Connectivity) ms_ir->nmr crystal_growth Attempt Crystal Growth nmr->crystal_growth xray X-ray Crystallography (Determine 3D Structure) crystal_growth->xray Success no_crystals No Suitable Crystals crystal_growth->no_crystals Failure structure_confirmed Structure Confirmed xray->structure_confirmed spectroscopic_confirmation Structure Confirmed by Spectroscopic Methods no_crystals->spectroscopic_confirmation

Caption: Logical workflow for molecular structure elucidation.

Conclusion

The definitive confirmation of the structure of 2-(Hydroxymethyl)-4-methoxybenzoic acid is best achieved through single-crystal X-ray crystallography. This technique provides an unambiguous three-dimensional model of the molecule. However, in the absence of suitable single crystals, a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy can provide a comprehensive and highly confident structural assignment. Each technique offers unique and complementary information, and together they form the bedrock of modern chemical analysis.

References

  • BenchChem. (2025). Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives.
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A Spectroscopic Guide to Distinguishing Methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and chemical synthesis, the precise identification of isomeric compounds is a cornerstone of quality control and mechanistic understanding. The methoxybenzoic acid isomers—ortho (2-methoxybenzoic acid), meta (3-methoxybenzoic acid), and para (4-methoxybenzoic acid)—present a classic analytical challenge due to their identical chemical formulas but distinct physical and chemical properties. This guide provides an in-depth spectroscopic comparison, leveraging Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy to unequivocally differentiate these isomers. We will explore the theoretical principles behind their spectral differences and provide field-proven experimental protocols for their analysis.

The Structural Nuances: Why Isomers Behave Differently

The key to distinguishing the methoxybenzoic acid isomers lies in the relative positions of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups on the benzene ring. This positional variance has profound implications for the electronic environment of each molecule.

  • Ortho (2-methoxybenzoic acid): The proximity of the methoxy and carboxylic acid groups allows for the formation of a strong intramolecular hydrogen bond between the carboxylic proton and the methoxy oxygen. This interaction significantly influences the molecule's conformation and, consequently, its spectroscopic behavior.

  • Meta (3-methoxybenzoic acid): In this isomer, the two functional groups are separated, preventing direct resonance or significant steric interaction. Their electronic effects on the aromatic ring are therefore more independent.

  • Para (4-methoxybenzoic acid): The methoxy and carboxylic acid groups are positioned opposite to each other. This arrangement allows for maximum resonance interaction between the electron-donating methoxy group and the electron-withdrawing carboxylic acid group through the benzene ring.

These structural differences give rise to unique spectroscopic fingerprints for each isomer, which we will now explore in detail.

Infrared (IR) Spectroscopy: Unveiling Vibrational Modes

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectra of the methoxybenzoic acid isomers show characteristic absorptions for the carboxylic acid and methoxy groups, but with subtle, yet telling, differences.

Key Differentiating Regions in IR Spectra:
  • O-H Stretching Region (Carboxylic Acid): In the meta and para isomers, the O-H stretch of the carboxylic acid typically appears as a very broad band in the 2500-3300 cm⁻¹ region, characteristic of intermolecular hydrogen bonding in the dimeric form of carboxylic acids.[1] However, in the ortho isomer, the intramolecular hydrogen bond can lead to a slightly sharper and sometimes shifted O-H absorption band.[2]

  • C=O Stretching Region (Carboxylic Acid): The carbonyl (C=O) stretch is a strong, sharp peak typically found between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids.[3] Conjugation with the benzene ring influences this frequency. In the ortho isomer, the intramolecular hydrogen bond can weaken the C=O bond, potentially causing a shift to a lower wavenumber compared to the meta and para isomers.

  • C-O Stretching Region (Ether and Carboxylic Acid): This region, typically between 1250-1300 cm⁻¹ and 1025-1150 cm⁻¹, contains contributions from both the ether (Ar-O-CH₃) and carboxylic acid (C-O) stretching vibrations.[3] The exact positions of these bands can differ slightly between the isomers due to the varying electronic effects.

  • Out-of-Plane Bending (Aromatic C-H): The substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region, which can aid in distinguishing the isomers.[4]

Comparative IR Data:
Vibrational ModeOrtho-isomer (cm⁻¹)Meta-isomer (cm⁻¹)Para-isomer (cm⁻¹)
O-H stretch (Carboxylic Acid) Broad, ~2500-3300[2]Broad, ~2500-3300Broad, 2500-3300[3]
C-H stretch (Aromatic) ~3000-3100[2]~3000-31003000-3100[3]
C-H stretch (Aliphatic, -OCH₃) ~2840-2960~2840-29602840-2960[3]
C=O stretch (Carboxylic Acid) ~1680-1720[2]~1680-17101680-1710[3]
C=C stretch (Aromatic) ~1600, 1580, 1490~1600, 1580, 14901605, 1575, 1510[3]
C-O stretch (Ether & Carboxylic Acid) ~1200-1300[2]~1250-13001250-1300, 1025-1150[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (protons) and ¹³C.

¹H NMR Spectroscopy:

The ¹H NMR spectra of the methoxybenzoic acid isomers are distinguished by the chemical shifts and splitting patterns of the aromatic protons, as well as the chemical shift of the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm). Due to the intramolecular hydrogen bond in the ortho isomer, the carboxylic proton is more deshielded and may appear at a slightly different chemical shift compared to the meta and para isomers, which primarily form intermolecular hydrogen-bonded dimers.[3][5]

  • Methoxy Protons (-OCH₃): The methoxy protons appear as a sharp singlet in all three isomers, typically in the range of δ 3.7-3.9 ppm.[2]

  • Aromatic Protons (Ar-H): The chemical shifts and coupling patterns of the aromatic protons are highly informative. The electron-donating methoxy group tends to shield (shift to lower ppm) the ortho and para protons, while the electron-withdrawing carboxylic acid group deshields (shifts to higher ppm) the ortho and para protons. This interplay of electronic effects results in distinct patterns for each isomer.

Comparative ¹H NMR Data (in CDCl₃):
Proton AssignmentOrtho-isomer (δ ppm)Meta-isomer (δ ppm)Para-isomer (δ ppm)
-COOH ~10.5-13.0 (broad s)[2]~11.0-13.0 (broad s)~11.5-13.0 (broad s)[3]
-OCH₃ ~3.9 (s, 3H)[2]~3.8 (s, 3H)~3.88 (s, 3H)[3]
Ar-H ~6.9-8.2 (m, 4H)[2]~7.1-7.7 (m, 4H)~6.95 (d, 2H), 8.07 (d, 2H)[3]
¹³C NMR Spectroscopy:

The ¹³C NMR spectra provide information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

  • Carbonyl Carbon (-COOH): The carbonyl carbon is the most downfield signal, typically appearing between δ 165-175 ppm.[2]

  • Aromatic Carbons (Ar-C): The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. The carbon attached to the methoxy group (ipso-carbon) will be shielded, while the carbon attached to the carboxylic acid group will be deshielded. The ortho, meta, and para carbons will experience varying degrees of shielding and deshielding depending on the isomer.

  • Methoxy Carbon (-OCH₃): The methoxy carbon appears as a signal around δ 55-57 ppm.[2]

Comparative ¹³C NMR Data (in DMSO-d₆):
Carbon AssignmentOrtho-isomer (δ ppm)Meta-isomer (δ ppm)Para-isomer (δ ppm)
C=O ~168.0~167.5167.5[3]
Ar-C (ipso, to -COOH) ~121.0~131.5123.5[3]
Ar-C (ipso, to -OCH₃) ~159.0~159.5163.2[3]
Ar-C ~112.0, 120.0, 132.0, 134.0~114.0, 119.0, 122.0, 129.5114.1, 131.5[3]
-OCH₃ ~56.0~55.555.8[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption maxima (λmax) and molar absorptivity (ε) are influenced by the extent of conjugation and the electronic nature of the substituents.

The benzene ring exhibits characteristic π → π* transitions. The methoxy and carboxylic acid groups act as auxochromes, modifying the absorption spectrum. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group can extend the conjugation, leading to bathochromic (red) shifts to longer wavelengths. The para isomer, with its direct resonance interaction, is expected to have the longest λmax, while the meta isomer would have a λmax closer to that of benzoic acid. The ortho isomer's spectrum may be influenced by the steric hindrance and intramolecular hydrogen bonding, which can affect the planarity of the molecule and thus the extent of conjugation.

Comparative UV-Vis Data:
Isomerλmax (nm)Molar Absorptivity (ε)
Ortho-isomer ~296, ~235Not readily available
Meta-isomer ~292, ~240Not readily available
Para-isomer ~252~16000

Note: λmax values can vary depending on the solvent.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures.

Infrared (IR) Spectroscopy Protocol (Solid Sample - KBr Pellet)
  • Sample Preparation: Grind a small amount of the methoxybenzoic acid isomer (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Background Collection: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Caption: Workflow for obtaining an IR spectrum of a solid sample using the KBr pellet method.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the methoxybenzoic acid isomer in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-5 seconds.

  • ¹³C NMR Data Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Acquire a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase and baseline corrections.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of the methoxybenzoic acid isomer of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).

    • Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values in the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and place it in the reference beam path.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and place it in the sample beam path.

  • Data Acquisition: Scan the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm) to determine the λmax.

  • Quantitative Analysis: Measure the absorbance of the series of standard solutions at the λmax to construct a calibration curve and determine the molar absorptivity.

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

The spectroscopic differentiation of ortho, meta, and para-methoxybenzoic acid is a clear demonstration of how subtle changes in molecular structure can lead to significant and measurable differences in spectral properties. By carefully analyzing the key features in IR, ¹H NMR, ¹³C NMR, and UV-Vis spectra, researchers can confidently identify each isomer. The intramolecular hydrogen bond in the ortho isomer serves as a particularly insightful feature that uniquely influences its spectroscopic fingerprint. The protocols and comparative data presented in this guide provide a robust framework for the accurate and reliable characterization of these and other isomeric aromatic compounds.

References

  • Alcolea Palafox, M. (2011). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. Journal of Molecular Structure: THEOCHEM, 997(1-3), 54-67.
  • Filo. (2025, May 29). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy benzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 14). What effect does hydrogen bonding have on H NMR spectra? Retrieved from [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry. Retrieved from [Link]

  • Abraham, M. H., et al. (2014). An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding; Application to Physicochemical, Environmental, and Biochemical Properties. Journal of Organic Chemistry, 79(22), 11075-11083.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of para-substituted methoxybenzenes and phenols in the solid state.... Retrieved from [Link]

  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4255-4262.
  • Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Kozma, D., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 834-841.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Li, Y., et al. (2023). Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers. International Journal of Molecular Sciences, 24(13), 10417.
  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Katiyar, D. (n.d.). IR Spectroscopy (Module-1I) Lecture Notes.
  • University of Prešov. (n.d.). 11 uv-vis spectroscopy. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio Medical Science. (2023, July 18).
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  • NIST. (n.d.). Benzoic acid, 3-methoxy-. Retrieved from [Link]

Sources

Benchmarking synthesis routes for 2-(Hydroxymethyl)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s guide to benchmarking synthetic routes requires more than a simple comparison of yields; it demands a rigorous analysis of mechanistic causality, scalability, and process reliability.

The molecule 2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4) is a highly valuable bifunctional building block used in the synthesis of complex phthalides, active pharmaceutical ingredients (APIs), and advanced materials [1]. The primary synthetic challenge lies in establishing the precise 1,2,4-substitution pattern on the aromatic ring.

This guide objectively benchmarks three divergent synthetic strategies, providing self-validating experimental protocols and an analysis of the underlying chemical logic.

Strategic Route Comparison

To determine the optimal route for your specific scale and purity requirements, we benchmarked three distinct methodologies: Directed Ortho-Metalation (DoM), Regioselective Anhydride Reduction, and Palladium-Catalyzed Carbonylation.

G SM1 4-Methoxybenzoic Acid (Cheap, Symmetrical) R1 Route 1: DoM & Formylation (-78°C, s-BuLi, TMEDA) SM1->R1 SM2 4-Methoxyphthalic Anhydride (Scalable, Electronic Bias) R2 Route 2: Anhydride Reduction (NaBH4, Ambient) SM2->R2 SM3 2-Bromo-5-methoxybenzyl alcohol (High Regiocontrol) R3 Route 3: Pd-Carbonylation (CO gas, Pd cat., 80°C) SM3->R3 Target 2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4) R1->Target 65% Yield R2->Target 75% Yield R3->Target 85% Yield

Figure 1: Strategic comparison of three divergent synthetic workflows for CAS 65399-12-4.

Quantitative Benchmarking Data
ParameterRoute 1: DoM & FormylationRoute 2: Anhydride ReductionRoute 3: Pd-Carbonylation
Overall Yield ~65%~75%~85%
Regioselectivity Excellent (Symmetry-driven)Good (Electronic-driven, ~4:1)Absolute (Halide-directed)
Cost per Gram LowVery LowHigh (Pd catalyst)
Scalability Poor (Requires -78 °C)Excellent (Ambient to Reflux)Moderate (Requires pressure reactor)
Key Risk Factor Moisture sensitivity of organolithiumsSeparation of minor lactone isomerCO gas toxicity, heavy metal removal

Route 1: Directed Ortho-Metalation (DoM) & Formylation

Mechanistic Causality: This route leverages the inherent symmetry of 4-methoxybenzoic acid. The starting material possesses identical C2 and C6 positions. The carboxylic acid acts as a powerful Directed Metalation Group (DMG) [2]. By utilizing 2.2 equivalents of sec-butyllithium (s-BuLi), the first equivalent deprotonates the acid to form a lithium carboxylate, while the second equivalent directs lithiation exclusively to the ortho position (C2/C6). Quenching with DMF yields the formyl derivative, which is subsequently reduced.

Self-Validating Protocol:

  • Lithiation: Charge a flame-dried Schlenk flask with 4-methoxybenzoic acid (1.0 eq) and anhydrous THF (0.2 M). Cool to -78 °C under N₂. Add TMEDA (2.2 eq) followed by dropwise addition of s-BuLi (1.4 M in cyclohexane, 2.2 eq).

    • In-Process Control (IPC): Quench a 0.1 mL aliquot with D₂O. GC-MS must show >95% deuterium incorporation at the aromatic C2 position before proceeding.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise. Stir for 30 min at -78 °C, then warm to room temperature. Quench with 1M HCl, extract with EtOAc, and concentrate to yield crude 2-formyl-4-methoxybenzoic acid.

  • Reduction: Dissolve the crude intermediate in MeOH (0.3 M) and cool to 0 °C. Add NaBH₄ (1.5 eq) portion-wise.

    • IPC: Monitor by TLC (Hexanes/EtOAc 1:1, UV). The aldehyde spot should completely disappear within 1 hour.

  • Isolation: Acidify to pH 2 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and recrystallize from EtOAc/Hexanes.

Route 2: Regioselective Anhydride Reduction (The Scalable Standard)

Mechanistic Causality: For industrial scale-up, cryogenic DoM is often unfeasible. Route 2 utilizes 4-methoxyphthalic anhydride. The regioselectivity of hydride attack is dictated by the electronic influence of the C4-methoxy group[3]. The methoxy group donates electron density via resonance primarily to the C1 carbonyl (para to it), rendering it less electrophilic. Consequently, the NaBH₄ hydride preferentially attacks the more electrophilic C2 carbonyl (meta to the methoxy group).

G A 4-Methoxyphthalic Anhydride B Hydride Attack at C2 (More Electrophilic) A->B C 5-Methoxyphthalide (Major Intermediate) B->C D NaOH Hydrolysis & HCl Acidification C->D E 2-(Hydroxymethyl)- 4-methoxybenzoic acid D->E

Figure 2: Mechanistic pathway of regioselective hydride attack on 4-methoxyphthalic anhydride.

Self-Validating Protocol:

  • Reduction: Suspend 4-methoxyphthalic anhydride (1.0 eq) in absolute EtOH (0.5 M) at 0 °C. Add NaBH₄ (1.2 eq) portion-wise over 30 minutes. Stir for 2 h at room temperature.

    • IPC: LC-MS should indicate complete consumption of the anhydride mass.

  • Lactonization: Acidify the mixture with 2M HCl to pH 2 and stir for 30 minutes to drive the formation of the lactone (5-methoxyphthalide). Extract with DCM and concentrate.

    • Note: A minor amount of the 6-methoxy isomer may form; the 5-methoxy isomer can be enriched via trituration in cold diethyl ether.

  • Hydrolysis: Suspend the purified lactone in 10% aqueous NaOH (3.0 eq) and reflux for 2 h. This base-promoted hydrolysis opens the ring to the sodium salt of the target acid.

  • Isolation: Cool the solution to 0 °C and strictly acidify with conc. HCl to pH 2. The target 2-(Hydroxymethyl)-4-methoxybenzoic acid precipitates as a white solid. Filter and dry under a vacuum.

Route 3: Palladium-Catalyzed Carbonylation (The Precision Route)

Mechanistic Causality: When absolute regiocontrol is required and electronic biases (Route 2) are insufficient, transition-metal catalysis provides a structural guarantee [4]. Starting from 2-bromo-5-methoxybenzyl alcohol, the bromine atom provides a definitive handle for Pd(0) oxidative addition. Carbon monoxide inserts into the resulting Pd-Aryl bond, mapping the original C2 position perfectly to the C1-carboxylic acid of the target molecule.

Self-Validating Protocol:

  • Carbonylation: In a pressure reactor, dissolve 2-bromo-5-methoxybenzyl alcohol (1.0 eq) in MeOH/DMF (1:1, 0.2 M). Add Et₃N (2.5 eq), Pd(OAc)₂ (5 mol%), and dppf (5 mol%).

  • Pressurization: Purge the reactor with N₂, then with CO gas. Pressurize to 50 psi of CO and heat to 80 °C for 12 h.

    • IPC: Vent a micro-sample and analyze via UPLC-MS. The starting material (M+ 216/218) must be entirely replaced by the methyl ester intermediate (M+ 196).

  • Hydrolysis: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate, dissolve in THF/H₂O (1:1), and add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 h.

  • Isolation: Acidify to pH 2 with 1M HCl, extract with EtOAc, and purify via silica gel chromatography (DCM/MeOH 95:5) to yield the analytically pure target.

Conclusion & Recommendations

For early-stage discovery and milligram-to-gram scale synthesis, Route 1 (DoM) is highly recommended due to the low cost of 4-methoxybenzoic acid and the elegance of its symmetry-driven regiocontrol. However, for process chemists looking to scale beyond 100 grams, Route 2 (Anhydride Reduction) is the undisputed champion. It eliminates the need for cryogenic reactors and organolithium reagents, relying instead on robust, scalable hydride chemistry and thermodynamic lactone hydrolysis.

For commercial sourcing or analytical baseline comparisons, verified reference standards of 2-(Hydroxymethyl)-4-methoxybenzoic acid can be procured directly from major chemical suppliers [5].

References

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-aryl carbamate directing groups in synthetic aromatic chemistry." Chemical Reviews 1990, 90 (6), 879-933. URL:[Link]

  • Kayser, M. M.; Morand, P. "Regioselectivity in the reduction of unsymmetrically substituted cyclic anhydrides." Canadian Journal of Chemistry 1978, 56 (11), 1524-1532. URL:[Link]

  • Brennführer, A.; Neumann, H.; Beller, M. "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Angewandte Chemie International Edition 2009, 48 (23), 4114-4133. URL:[Link]

Inter-Laboratory Validation of 2-(Hydroxymethyl)-4-methoxybenzoic Acid Detection Methods: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts toward more stringent control of trace intermediates and potential impurities, the demand for robust, globally transferable analytical methods has never been higher. This guide provides an in-depth, objective comparison of detection methods for 2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS 65399-12-4), a highly functionalized building block frequently encountered in drug synthesis and metabolomic profiling.

Synthesizing technical accuracy with field-proven insights, this guide outlines the causality behind specific analytical choices and establishes a self-validating protocol framework designed for seamless inter-laboratory transfer.

Analyte Profile & Mechanistic Challenges

To design an effective detection method, one must first understand the molecular behavior of the target analyte. 2-(Hydroxymethyl)-4-methoxybenzoic acid (Molecular Weight: 182.17 g/mol , Formula: C9H10O4) presents unique chromatographic challenges due to its trifecta of functional groups [2]:

  • Carboxylic Acid (-COOH): Highly polar, acts as a strong hydrogen bond donor/acceptor, and is prone to secondary interactions with residual silanols on silica-based columns, leading to peak tailing.

  • Hydroxymethyl Group (-CH2OH): Increases overall hydrophilicity, reducing retention on standard reverse-phase (C18) columns.

  • Methoxy Group (-OCH3): Provides some lipophilic character and contributes to the conjugated aromatic system, enabling UV detection.

Because of these competing polarities, achieving sharp peak shapes and high ionization efficiency requires precise control over mobile phase pH and column chemistry.

The Inter-Laboratory Validation Framework

To ensure the reliability of our analytical procedures across different global sites, we executed a rigorous inter-laboratory validation. This framework was strictly governed by the, which mandates the evaluation of Accuracy, Precision, Specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Linearity.

ValidationWorkflow Start Method Selection HPLC-UV vs LC-MS/MS Lab1 Lab 1: Europe (UHPLC-MS/MS) Start->Lab1 Lab2 Lab 2: North America (HPLC-UV) Start->Lab2 Lab3 Lab 3: Asia (GC-MS) Start->Lab3 SST System Suitability Testing (SST) Lab1->SST Lab2->SST Lab3->SST ICH ICH Q2(R2) Evaluation Accuracy, Precision, LOD SST->ICH Pass Criteria Report Final Validation Report ICH->Report

Caption: Workflow for the inter-laboratory validation of analytical procedures following ICH Q2(R2).

Objective Comparison of Detection Modalities

Three orthogonal detection modalities were evaluated across the participating laboratories. The quantitative performance data is summarized in Table 1 .

  • HPLC-UV (Routine Assay): Utilizes a wavelength of 254 nm to exploit the conjugated aromatic ring. While highly robust and cost-effective for bulk assay testing (>0.1% w/w), it lacks the sensitivity required for trace-level impurity profiling.

  • UHPLC-MS/MS (Trace Quantification): The gold standard for trace analysis. As demonstrated in recent literature for the , tandem mass spectrometry provides unparalleled specificity and sub-ng/mL sensitivity.

  • GC-MS (Derivatization-Dependent): Because the analyte contains non-volatile -COOH and -OH groups, it must undergo silylation (e.g., using BSTFA) prior to injection. This extra sample preparation step introduces significant variability and lowers overall recovery.

Table 1: Inter-Laboratory Performance Metrics Comparison
Validation ParameterHPLC-UV (Lab 2)UHPLC-MS/MS (Lab 1)GC-MS (Lab 3)
Linearity (R²) 0.99920.99980.9950
LOD (ng/mL) 50.00.515.0
LOQ (ng/mL) 150.01.550.0
Inter-day Precision (RSD%) 1.8%3.2%6.5%
Accuracy / Recovery (%) 99.5 ± 1.2101.2 ± 3.588.4 ± 5.1
Matrix Effect HighLow (Isotope Dilution)Moderate

Mechanistic Insights: The Power of Negative Electrospray Ionization (ESI-)

Why does UHPLC-MS/MS achieve such profound sensitivity for this specific compound? The causality lies in the analyte's acid dissociation constant (pKa).

The carboxylic acid moiety on 2-(Hydroxymethyl)-4-methoxybenzoic acid has a pKa of approximately 4.0. If we were to use a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), the molecule would remain neutral, drastically suppressing ionization efficiency. Instead, by buffering the mobile phase to pH 7.5 using 10 mM ammonium formate, we force the analyte into its fully deprotonated state in solution. This guarantees a highly abundant [M-H]- precursor ion at m/z 181.05 during droplet desolvation in the ESI source.

During Collision-Induced Dissociation (CID), the molecule undergoes highly predictable fragmentation, providing excellent specificity for Multiple Reaction Monitoring (MRM).

ESIMechanism Analyte 2-(Hydroxymethyl)-4-methoxybenzoic acid [M] ESI ESI Negative Mode Deprotonation (-H+) Analyte->ESI Precursor Precursor Ion [M-H]- m/z 181.05 ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Product Ion 1 Loss of CO2 (-44 Da) CID->Frag1 Quantifier (m/z 137) Frag2 Product Ion 2 Loss of H2O (-18 Da) CID->Frag2 Qualifier (m/z 163)

Caption: ESI negative mode ionization and CID fragmentation pathway for the target analyte.

Self-Validating Experimental Protocol (UHPLC-MS/MS)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It does not merely list steps; it incorporates automated logic gates that prevent the reporting of compromised data.

Step 1: Sample Preparation
  • Procedure: Aliquot 100 µL of sample matrix. Add 400 µL of cold Acetonitrile (containing 10 ng/mL of structurally similar internal standard). Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality: The 1:4 aqueous-to-organic ratio effectively crashes out matrix proteins while ensuring the polar 2-(Hydroxymethyl)-4-methoxybenzoic acid remains highly soluble in the supernatant, maximizing recovery.

Step 2: Instrumental Parameters
  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 7.5. (Causality: Ensures full deprotonation of the -COOH group for ESI-).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: The Self-Validating System Suitability Test (SST)

Before the instrument is allowed to acquire sample data, it must pass a rigorous SST sequence.

  • Blank Injection: Must show no interfering peaks >5% of the LOQ response.

  • Precision Check: 5 replicate injections of a mid-level standard must yield a Peak Area %RSD ≤ 2.0% and a Tailing Factor (Tf) ≤ 1.5.

  • Continuous Calibration Verification (CCV): This is the core self-validating mechanism. A known CCV standard is automatically injected every 10 unknown samples. Logic Gate: If the CCV response drifts beyond ±5% of its nominal concentration, the acquisition sequence automatically halts. The system flags the preceding 10 samples as "Invalid" and requires user intervention to troubleshoot the mass spectrometer's optics or column integrity.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS Source: Molecules (MDPI) URL: [Link]

Bioactivity Assessment of 2-(Hydroxymethyl)-4-methoxybenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and agrochemical development, 2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS 65399-12-4) serves as a highly versatile, endogenous bifunctional building block. While the open-chain acid itself possesses baseline metabolic functions, its true pharmacological value is unlocked through its derivatives—specifically, its cyclized methoxyphthalide forms.

The ortho-arrangement of the primary alcohol and carboxylic acid groups in this compound enables a highly favored intramolecular esterification (lactonization). This reaction yields phthalide derivatives (e.g., 5-methoxyphthalide and dimethoxyphthalides), which are renowned for their broad-spectrum bioactivities, including potent anti-inflammatory, neuroprotective, and antifungal properties .

This guide objectively compares the bioactivity of these methoxyphthalide derivatives against standard pharmacological and agricultural agents, providing researchers with validated, self-contained experimental workflows for robust bioactivity assessment.

Structural Causality and Physicochemical Profile

The transition from the precursor to the bioactive derivative is driven by structural causality. The open-chain 2-(hydroxymethyl)-4-methoxybenzoic acid is relatively hydrophilic due to its free hydroxyl and carboxyl groups. Upon acid-catalyzed lactonization, the molecule loses water to form a stable, 5-membered γ-lactone ring (isobenzofuranone core).

Why this matters for bioactivity: The resulting phthalide core is significantly more lipophilic. This enhanced lipophilicity is a critical determinant for passive membrane permeability, allowing the derivative to cross cellular lipid bilayers and interact with intracellular target proteins (such as the NF-κB signaling complex) far more effectively than its open-chain precursor.

Table 1: Physicochemical Comparison of Precursor vs. Bioactive Derivative
Property2-(Hydroxymethyl)-4-methoxybenzoic acidMethoxyphthalide Derivative
Molecular Formula C₉H₁₀O₄C₉H₈O₃
Molecular Weight 182.17 g/mol 164.16 g/mol
Structural Feature Open-chain bifunctionalγ-Lactone (Isobenzofuranone)
Aqueous Solubility ModerateLow (Highly Lipophilic)
Primary Application Synthetic PrecursorBioactive Agent / Lead Compound

Comparative Bioactivity: Performance vs. Alternatives

Methoxyphthalide derivatives have been extensively evaluated in two primary domains: anti-inflammatory therapeutics and agricultural fungicides. To objectively assess their performance, they must be benchmarked against established industry standards.

  • Anti-inflammatory Efficacy: In lipopolysaccharide (LPS)-stimulated human neutrophil and macrophage models, methoxyphthalides significantly reduce the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-8). When compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, these derivatives exhibit moderate to high efficacy, often presenting a more favorable cellular toxicity profile at higher concentrations.

  • Antifungal Efficacy: In agricultural applications, naturally occurring dimethoxyphthalides (such as those isolated from the edible mushroom Pleurotus ostreatus) demonstrate potent inhibitory activity against plant pathogenic fungi like Pyricularia oryzae (rice blast fungus). Their performance is highly competitive with commercial fungicides, positioning them as viable, eco-friendly biopesticide alternatives .

Table 2: Comparative Bioactivity Profile (In Vitro)
Compound / AlternativeTarget / PathogenAssay TypeIC₅₀ / MIC ValueEfficacy vs. Standard
Methoxyphthalide Deriv. TNF-α (Human Neutrophils)ELISA~50 µMModerate (Comparable to Ibuprofen)
Indomethacin (Standard) TNF-α (Human Neutrophils)ELISA~15 µMHigh (Industry Reference)
Dimethoxyphthalide Deriv. Pyricularia oryzaeGermination Assay31.4 µMHigh (Potent Biopesticide)
Tricyclazole (Standard) Pyricularia oryzaeGermination Assay~20 µMVery High (Industry Reference)

Mechanistic Pathways

The anti-inflammatory action of methoxyphthalide derivatives is primarily mediated through the modulation of the Toll-like receptor 4 (TLR4) / NF-κB signaling axis. By preventing the phosphorylation and subsequent degradation of IκBα, these compounds halt the nuclear translocation of NF-κB, thereby silencing the transcription of downstream inflammatory cytokines.

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) NFkB->Cytokines Derivative Methoxyphthalide Derivative (Inhibitor) Derivative->NFkB Inhibits

Caption: TLR4/NF-κB inflammatory signaling pathway inhibited by methoxyphthalide derivatives.

Experimental Workflows and Self-Validating Protocols

To ensure scientific trustworthiness, the following protocols are engineered as self-validating systems . They incorporate mandatory internal controls (vehicle and positive standards) and orthogonal validation steps to rule out false positives.

Protocol 1: Synthesis and Isolation of the Bioactive Phthalide Derivative

Causality Check: The conversion of 2-(hydroxymethyl)-4-methoxybenzoic acid to its active phthalide form is an equilibrium reaction. To drive the reaction to completion, water must be actively removed from the system.

  • Reaction Setup: Dissolve 2-(hydroxymethyl)-4-methoxybenzoic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate intramolecular nucleophilic attack by the hydroxyl group.

  • Reflux & Water Removal: Heat the mixture to reflux (approx. 110°C). The Dean-Stark trap will continuously remove the water byproduct, thermodynamically driving the lactonization to completion.

  • Purification: Cool the reaction, wash the organic layer with saturated NaHCO₃ (to neutralize the catalyst and remove unreacted precursor), dry over MgSO₄, and concentrate under vacuum to yield the crude methoxyphthalide. Purify via recrystallization or silica gel chromatography.

Protocol 2: In Vitro Anti-inflammatory Bioassay (Orthogonal Validation)

Causality Check: A reduction in cytokine levels in an ELISA could be caused by true pharmacological inhibition or by compound-induced cell death. Therefore, an ELISA must always be paired orthogonally with an MTT cell viability assay to validate that the cells remain alive and metabolically active.

  • Cell Seeding: Seed RAW 264.7 macrophages or human neutrophils in a 96-well plate and incubate overnight at 37°C (5% CO₂).

  • Pre-treatment: Treat the cells with varying concentrations of the methoxyphthalide derivative (e.g., 10, 25, 50 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (Indomethacin, 15 µM). Incubate for 2 hours.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • ELISA (Efficacy): Collect the cell culture supernatant. Quantify TNF-α and IL-6 levels using standard ELISA kits.

  • MTT Assay (Validation): Add MTT solution to the remaining cells in the plate. Incubate for 3 hours. The viable cells will reduce MTT to insoluble formazan. Remove the medium, dissolve the formazan crystals in DMSO, and measure absorbance at 570 nm.

  • Data Synthesis: Only consider ELISA data valid if the corresponding MTT assay shows >90% cell viability compared to the vehicle control.

Workflow Prep Compound Prep (Lactonization) CellCulture Cell Culture (Macrophages) Prep->CellCulture Treatment Treatment (LPS + Derivative) CellCulture->Treatment Assay Orthogonal Bioassay ELISA & MTT Treatment->Assay Data Data Analysis (IC50 Calculation) Assay->Data

Caption: Self-validating bioassay workflow combining ELISA efficacy testing and MTT viability validation.

References

  • Chen, Y., Cheng, Q., Lv, S., Kang, Z., & Zeng, S. (2023). "Advances in the phytochemistry and pharmacology of plant-derived phthalides." Heliyon, 9(12), e22957.[Link]

  • Cabutaje, E. M., Ueno, K., Osaki-Oka, K., Kido, K., dela Cruz, T. E. E., & Ishihara, A. (2023). "Identification of two phthalide derivatives and an oxindole compound isolated from the edible mushroom Pleurotus ostreatus and their inhibitory activities against plant pathogenic microorganisms." Journal of Pesticide Science, 48(4), 156-167.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.